2-Morpholinonicotinic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-morpholin-4-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUPMJIUJMCXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380191 | |
| Record name | 2-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423768-54-1 | |
| Record name | 2-(4-Morpholinyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinonicotinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinonicotinic Acid
Introduction: The Significance of 2-Morpholinonicotinic Acid
This compound is a heterocyclic compound featuring a pyridinecarboxylic acid core functionalized with a morpholine substituent. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of molecules with significant interest in medicinal chemistry and drug development. The incorporation of the morpholine ring, a common scaffold in pharmaceuticals, imparts specific physicochemical properties that can influence a molecule's solubility, lipophilicity, metabolic stability, and receptor-binding capabilities. Understanding these fundamental properties is a critical first step in the rational design and development of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details authoritative methods for their experimental determination, and explains the scientific rationale behind these protocols.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical and biological investigation. This compound is identified by the following standard nomenclature and identifiers.
-
IUPAC Name : 2-(morpholin-4-yl)pyridine-3-carboxylic acid
-
Synonyms : 2-morpholin-4-ylnicotinic acid, 2-(4-Morpholino)nicotinic acid, 2-Morpholinopyridine-3-carboxylic acid[1]
-
Molecular Weight : 208.21 g/mol [1]
Caption: Chemical Structure of this compound.
Physical Properties
The physical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[4][5][6] The known properties of this compound are summarized below.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 130-133 °C | [1] |
| Storage Temperature | 2-8 °C (refrigerated) | [1] |
Chemical Properties and Reactivity
Synthesis Pathway
This compound is commonly synthesized from 2-chloronicotinic acid, a readily available starting material.[7][8][9] This transformation is a robust example of nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The synthesis proceeds through a high-yield, three-step sequence.[7][8][10]
-
Esterification : The carboxylic acid of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions.
-
Nucleophilic Substitution : The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this attack.
-
Hydrolysis : The ester is hydrolyzed under acidic conditions to yield the final this compound product.
Caption: Synthesis workflow for this compound.
Spectral Characteristics
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, whose chemical shifts would be influenced by the electron-donating morpholine group and the electron-withdrawing carboxylic acid. For comparison, the protons on unsubstituted nicotinic acid appear between 7.6 and 9.15 ppm.[11][12] The introduction of the morpholine at the 2-position would likely cause an upfield shift (to a lower ppm) for the adjacent ring protons. Additionally, two distinct signals corresponding to the eight protons of the morpholine ring would appear, likely as multiplets in the 3-4 ppm range, characteristic of protons adjacent to nitrogen and oxygen atoms.
-
Mass Spectrometry (MS) : Mass spectrometry serves to confirm the molecular weight and can provide structural information through fragmentation patterns.[13][14] In electrospray ionization (ESI) mode, the molecule would be expected to show a strong ion corresponding to its molecular weight (208.21 g/mol ) plus a proton [M+H]⁺ at m/z 287.1. A characteristic fragmentation pattern for morpholine-containing compounds is the neutral loss of the morpholine ring (87.0 Da).[14]
Standardized Experimental Protocols
The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology.[4] The following sections detail standard, self-validating protocols for determining the core properties of this compound.
Melting Point Determination
Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[15] A broad melting range often indicates the presence of impurities.[15] The protocol described here uses a modern digital melting point apparatus, which allows for precise temperature control and observation.[16]
Methodology :
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.
-
Capillary Loading : Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (2-3 mm height) should be packed into the bottom of the tube by tapping or dropping it through a long glass tube.
-
Initial Rapid Determination : Place the loaded capillary into the heating block of the apparatus. Heat the sample rapidly (10-20°C/min) to find an approximate melting temperature. This saves time and establishes the range for the precise measurement.
-
Precise Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.
-
Controlled Heating : Heat the block to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. A slow rate is crucial to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.
-
Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.
-
Validation : Repeat the precise determination at least twice. Consistent results (within 1°C) validate the measurement.
Caption: Experimental workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle : Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[17][18] The shake-flask method is the gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.
Methodology :
-
System Preparation : Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance). Temperature control is critical, so all steps should be performed in a constant temperature water bath or incubator (e.g., 25°C or 37°C).
-
Sample Addition : Add an excess amount of this compound to a known volume of the temperature-equilibrated buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is confirmed by visual inspection.
-
Equilibration : Agitate the vial (e.g., on a shaker or rotator) in the constant temperature environment. The time required to reach equilibrium can vary; 24-48 hours is typical for many pharmaceutical compounds. Preliminary time-course experiments can be run to determine the minimum time to reach a plateau in concentration.
-
Phase Separation : Once equilibrium is reached, allow the suspension to stand undisturbed in the temperature bath for the solid to settle. To separate the saturated supernatant from the excess solid, filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation is necessary. This step must be performed quickly to avoid temperature changes that could alter the solubility.
-
Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or µg/mL.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a well-defined chemical entity with a melting point of 130-133 °C. Its structure, confirmed through established synthesis routes and predictable spectral characteristics, provides a solid foundation for its use in research and development. The standardized protocols provided herein for determining its physical properties ensure that researchers can generate reliable and reproducible data, which is essential for advancing drug discovery programs and chemical synthesis applications.
References
- 1. This compound | 423768-54-1 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. API Physical Characteristics Testing - Protheragen [protheragen.ai]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmainventor.com [pharmainventor.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. preprints.org [preprints.org]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. westlab.com [westlab.com]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. lup.lub.lu.se [lup.lub.lu.se]
An In-Depth Technical Guide to 2-Morpholinonicotinic Acid: Structure, Synthesis, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinonicotinic acid, a heterocyclic compound integrating a morpholine ring with a nicotinic acid backbone, stands as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, molecular formula, and key physicochemical properties. A meticulous, step-by-step synthesis protocol is presented, grounded in established chemical principles. Furthermore, this document delves into the analytical characterization of the molecule and explores the existing knowledge and future potential of its derivatives in the landscape of pharmaceutical development.
Core Molecular Attributes
This compound is a unique chemical entity characterized by the fusion of a saturated morpholine heterocycle and an aromatic nicotinic acid moiety. This combination imparts specific electronic and conformational properties that are pivotal to its chemical reactivity and biological interactions.
Chemical Structure and Molecular Formula
The definitive structure of this compound features a morpholine ring attached at the 2-position of the pyridine ring of nicotinic acid.
Molecular Formula: C₁₀H₁₂N₂O₃[1]
Molecular Weight: 208.21 g/mol
CAS Number: 423768-54-1
The structural arrangement is depicted in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for understanding its behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 423768-54-1 | [1] |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 130-133 °C | |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a three-step process starting from the readily available 2-chloronicotinic acid.[2][3] This synthetic route is efficient and provides a high overall yield, making it suitable for laboratory-scale preparation.[4][3]
The overall synthetic scheme is illustrated below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of this compound.
Step 1: Esterification of 2-Chloronicotinic Acid
-
To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Slowly add oxalyl chloride to the mixture at room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture in an ice bath and add methanol and triethylamine. Stir for 30 minutes.
-
Wash the reaction mixture with water and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-chloronicotinate as a solid.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve the methyl 2-chloronicotinate obtained in the previous step in N,N-dimethylacetamide.
-
Add morpholine to the solution and heat the mixture to 100°C.
-
Stir at this temperature for approximately 40 minutes, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed to the hydrolysis step.
Step 3: Hydrolysis to this compound
-
To the reaction mixture from Step 2, add a solution of hydrochloric acid and water.
-
Heat the mixture to 100°C and stir until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound. The structure of the final product can be confirmed by mass spectrometry, which should show a peak at m/z [M+H]⁺ of 208.1.[3]
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. This typically involves a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry is a key technique for confirming the molecular weight of this compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ is expected at an m/z of 208.2. This technique provides definitive evidence for the successful synthesis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the three protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The eight protons of the morpholine ring would appear as two distinct multiplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum should display ten distinct carbon signals. The pyridine ring carbons would resonate in the aromatic region (δ 120-160 ppm), while the morpholine carbons would be found in the aliphatic region (δ 45-70 ppm). The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (δ > 165 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid group around 3000 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
A strong C=O stretching band for the carboxylic acid carbonyl group around 1700 cm⁻¹.
-
C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
-
C-O-C stretching for the morpholine ether linkage.
Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs—morpholine and nicotinic acid—are present in numerous bioactive compounds. This suggests a strong potential for its derivatives in drug discovery.
The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Nicotinic acid and its derivatives are known to be involved in various biological pathways, including the arachidonic acid signaling pathway through the nicotinic acid receptor HM74A.[5]
Derivatives of the structurally related 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer. This provides a promising starting point for exploring the therapeutic potential of this compound derivatives in oncology and other disease areas.
Conclusion
This compound is a synthetically accessible and structurally intriguing molecule with considerable potential for further investigation in the field of medicinal chemistry. This guide has provided a detailed overview of its core attributes, a robust synthesis protocol, and an outline for its analytical characterization. The exploration of its biological activities and the development of its derivatives represent a promising avenue for the discovery of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogs is highly warranted.
References
- 1. This compound | 423768-54-1 [chemicalbook.com]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 2-Morpholinonicotinic Acid
An In-Depth Technical Guide to 2-Morpholinonicotinic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a significant heterocyclic compound. The document delineates its chemical identity, including its definitive IUPAC name and CAS number, and summarizes its key physicochemical properties. A primary focus is placed on its synthesis, detailing a robust and high-yield protocol starting from 2-chloronicotinic acid. The guide further explores the compound's critical role as a versatile intermediate in the development of pharmaceuticals, such as anti-inflammatory drugs and cardiovascular agents, as well as in the agrochemical sector. While direct mechanistic studies on this specific molecule are nascent, this guide discusses the potential mechanisms of action based on its structural relation to the broader class of nicotinic acid derivatives. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, providing foundational knowledge and practical insights into the synthesis and application of this compound.
Chemical Identity and Physicochemical Properties
This compound, a derivative of nicotinic acid (Vitamin B3), is characterized by the substitution of a morpholine group at the 2-position of the pyridine ring. This structural modification imparts unique chemical properties that make it a valuable building block in organic synthesis.
| Property | Value | Source |
| IUPAC Name | 2-(morpholin-4-yl)pyridine-3-carboxylic acid | N/A |
| CAS Number | 423768-54-1 | [1][2] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | N/A |
| Molecular Weight | 208.21 g/mol | [3][4] |
| Appearance | White, translucent crystals (typical for related compounds) | [5] |
Note: Some properties are inferred from structurally similar compounds due to limited specific data for this compound. An isomer, 2-Morpholinoisonicotinic acid (CAS: 295349-64-3), where the carboxylic acid group is at the 4-position, is also a compound of significant research interest.[3][4][6]
Synthesis of this compound
The synthesis of this compound is efficiently achieved from commercially available 2-chloronicotinic acid.[7][8][9] This transformation is a cornerstone for obtaining the molecule in high purity and yield, making it suitable for subsequent industrial and pharmaceutical applications. The process is a multi-step synthesis noted for its mild conditions and straightforward procedures.[7][10]
Synthetic Pathway Overview
The most common and efficient synthesis follows a three-step reaction pathway starting from 2-chloronicotinic acid.[7][8][10] The overall yield for this optimized process has been reported to be as high as 93%.[7][8][9] The pathway involves:
-
Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions in the subsequent step.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.
-
Hydrolysis: The ester is hydrolyzed back to a carboxylic acid to yield the final product, this compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on published methods.[7][10]
Step 1: Esterification of 2-Chloronicotinic Acid
-
To a solution of 2-chloronicotinic acid in a suitable solvent, add N,N-Dimethylformamide (DMF) and Triethylamine (Et₃N).
-
Slowly add Oxalyl chloride ((COCl)₂) to the mixture.
-
After the initial reaction, add Methanol (CH₃OH) and heat the reaction mixture to 40°C until completion.
-
Upon completion, process the reaction mixture to isolate the product, Methyl 2-chloronicotinate.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve Methyl 2-chloronicotinate in a suitable solvent.
-
Add Morpholine to the solution.
-
Heat the reaction mixture to 100°C and maintain until the starting material is consumed (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the crude Methyl 2-morpholinonicotinate.
Step 3: Hydrolysis to this compound
-
Treat the Methyl 2-morpholinonicotinate from the previous step with an aqueous solution of Hydrochloric acid (HCl).
-
Heat the mixture to 100°C to facilitate the hydrolysis of the ester.
-
After the reaction is complete, cool the solution and adjust the pH to precipitate the final product.
-
Filter, wash, and dry the solid to obtain pure this compound. The structure can be confirmed by mass spectrometry (MS).[7]
Applications and Research Interest
This compound and its derivatives are important intermediates in the synthesis of a variety of commercially significant compounds.[7][8]
-
Pharmaceutical Intermediates : These compounds are crucial for producing medical antibiotics and anti-cardiovascular drugs.[7][8][9] Nicotinic acid derivatives are known to be building blocks for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]
-
Agrochemicals : They are used in the synthesis of herbicides and insecticides, such as diflufenican.[7][8][9]
-
Material Science : The unique structure of morpholine-substituted aromatic acids makes them candidates for the development of novel materials, including specialized polymers and coatings.[12]
The broader class of nicotinic acid derivatives is a hot spot in medicinal chemistry due to their wide range of bioactivities.[7]
Potential Mechanism of Action
While specific mechanistic studies on this compound are not widely published, its structural similarity to known NSAIDs and other nicotinic acid derivatives allows for informed hypotheses on its potential biological activity.[11] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[11]
-
Arachidonic Acid Release : When a cell is damaged or stimulated, phospholipase enzymes release arachidonic acid from the cell membrane.
-
Prostaglandin Synthesis : COX-1 and COX-2 enzymes then act on arachidonic acid to produce prostaglandin H2 (PGH2), a precursor that is further converted into various prostaglandins (like PGE2) and thromboxanes.[13]
-
Inflammatory Response : These prostaglandins act on various cell types to cause vasodilation, increase vascular permeability, and sensitize nerve endings, leading to the classic signs of inflammation.
Inhibition of COX enzymes by NSAIDs blocks this pathway, thereby reducing inflammation and pain.[11] It is plausible that this compound or its derivatives could exhibit similar inhibitory activity.
Caption: Potential mechanism via inhibition of the COX pathway.
Conclusion
This compound is a compound of significant synthetic utility. Its established, high-yield synthesis from 2-chloronicotinic acid provides a reliable source for its use as a key intermediate in the pharmaceutical and agrochemical industries. While its direct biological functions require further investigation, its structural framework suggests a promising potential for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. This guide consolidates the current knowledge on its synthesis and applications, providing a valuable resource for scientists and researchers.
References
- 1. This compound | 423768-54-1 [chemicalbook.com]
- 2. vegpharm.com [vegpharm.com]
- 3. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. 2-MORPHOLIN-4-YL-ISONICOTINIC ACID | 295349-64-3 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Frontiers | The future of pharmacology and therapeutics of the arachidonic acid cascade in the next decade: Innovative advancements in drug repurposing [frontiersin.org]
The Versatile Scaffold: A Technical Guide to the Biological Activities of Morpholine-Containing Compounds
Abstract
The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form hydrogen bonds, make it a highly desirable pharmacophore in drug design.[3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by morpholine-containing compounds. We will delve into their anticancer, antimicrobial, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, intended to equip researchers and drug development professionals with the practical knowledge to advance their research in this exciting field.
Introduction: The Morpholine Moiety - A Cornerstone of Modern Medicinal Chemistry
Morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group, is more than just a simple organic molecule.[5] Its inherent structural features, such as the chair conformation and the pKa of the nitrogen atom (around 8.7), contribute to favorable pharmacokinetic profiles, enhancing bioavailability and metabolic stability of parent molecules.[4] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution, allowing for the creation of vast chemical libraries with diverse functionalities.[6][7] These properties have propelled the incorporation of the morpholine scaffold into a multitude of clinically approved drugs and experimental therapeutic agents.[1][3]
The versatility of the morpholine ring is evident in the wide range of biological activities its derivatives possess, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[5][6] This guide will systematically explore these key pharmacological activities, providing a comprehensive overview for researchers in the field.
Anticancer Activity: Targeting the Hallmarks of Cancer
Morpholine derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[8][9]
Mechanism of Action
The anticancer activity of morpholine-containing compounds is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell survival and proliferation. A prominent target is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , which is frequently dysregulated in many cancers.[7][10] The morpholine ring can interact with the kinase domain of these proteins, leading to the inhibition of downstream signaling and subsequent induction of apoptosis.[7]
For instance, some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by binding to Bcl-2 proteins.[9] Another mechanism involves the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) , a key regulator of angiogenesis, thereby cutting off the tumor's blood supply.[11]
Figure 1: Simplified signaling pathways targeted by anticancer morpholine derivatives.
Quantitative Data on Anticancer Activity
The cytotoxic potential of morpholine derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [11] |
| Morpholine Substituted Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 ± 0.23 | [12] |
| Morpholine Substituted Quinazoline (AK-10) | A549 (Lung) | 8.55 ± 0.67 | [12] |
| Morpholine Substituted Quinazoline (AK-3) | MCF-7 (Breast) | 6.44 ± 0.29 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic activity of morpholine-containing compounds against cancer cell lines.[13][14]
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the morpholine derivative in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the compound in culture media to achieve a range of final concentrations.
- Replace the media in the 96-well plates with the media containing the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Figure 2: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Morpholine derivatives have shown promising activity against a range of bacteria and fungi.[15][16][17]
Mechanism of Action
The antimicrobial mechanism of morpholine-containing compounds is diverse. In fungi, some derivatives act by inhibiting ergosterol biosynthesis , a critical component of the fungal cell membrane, leading to membrane disruption and cell death.[18] For bacteria, the mechanism can involve the inhibition of essential enzymes or disruption of the cell wall. The specific mechanism often depends on the overall structure of the molecule and the substituents on the morpholine ring.
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[19]
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | S. aureus | 6.25 - 200 | [16] |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | E. coli | 6.25 - 200 | [16] |
| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa | 6.25 - 200 | [16] |
| Morpholine derivative (Compound 3) | Enterococcus faecium | 3.125 | [17] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the MIC of a morpholine derivative against bacteria.[20][21]
1. Preparation of Inoculum:
- Culture the bacterial strain overnight in a suitable broth medium.
- Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- Prepare a stock solution of the morpholine derivative.
- Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing broth medium.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well of the microtiter plate.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity: A Broad Spectrum of Inhibition
Morpholine-containing compounds have also demonstrated significant potential as antiviral agents, with activity against a range of viruses.[22][23]
Mechanism of Action
The antiviral mechanisms of morpholine derivatives are virus-specific. They can interfere with various stages of the viral life cycle, including:
-
Viral Entry: Blocking the attachment or fusion of the virus to the host cell.
-
Viral Replication: Inhibiting viral enzymes essential for replication, such as polymerases or proteases.[23]
-
Viral Assembly and Release: Interfering with the formation of new viral particles.
Quantitative Data on Antiviral Activity
Antiviral activity is often assessed by the 50% effective concentration (EC50), the concentration of a compound that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (µM) | Reference |
| Remdesivir (contains a morpholino-like moiety) | SARS-CoV-2 | Varies by strain | [24] |
| Data for specific morpholine derivatives against other viruses is an active area of research. |
Experimental Protocol: Plaque Reduction Assay
This protocol is a classic method for evaluating the antiviral activity of a compound.[25]
1. Cell Seeding:
- Seed a monolayer of susceptible host cells in 6-well plates and grow until confluent.
2. Virus Infection and Compound Treatment:
- Prepare serial dilutions of the virus stock.
- Pre-incubate the virus with various concentrations of the morpholine derivative for 1 hour.
- Infect the cell monolayers with the virus-compound mixture.
3. Plaque Formation:
- After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
- Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
4. Plaque Visualization and Counting:
- Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques (areas of cell death).
- Count the number of plaques in each well.
5. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
- Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Conclusion and Future Perspectives
The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide spectrum of biological activities.[1][6] The insights provided in this technical guide, from mechanistic understanding to practical experimental protocols, aim to empower researchers to further explore the potential of morpholine-containing compounds. Future research will likely focus on the synthesis of more complex and targeted morpholine derivatives, the elucidation of novel mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinically effective drugs.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
A Predictive Mechanistic Analysis of 2-Morpholinonicotinic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
2-Morpholinonicotinic acid, a synthetic molecule integrating a nicotinic acid core with a morpholine substituent, presents a compelling scaffold for novel therapeutic development. While direct experimental evidence for its mechanism of action is not yet publicly available, its constituent moieties are well-characterized pharmacophores, offering a strong foundation for predictive analysis. This technical guide synthesizes the known biological activities of nicotinic acid derivatives and morpholine-containing compounds to propose and explore high-probability mechanisms of action for this compound. We will delve into potential anti-inflammatory, neuroprotective, and anti-lipidemic pathways, providing detailed, actionable experimental protocols to systematically investigate these hypotheses. This document is intended to serve as a strategic roadmap for researchers and drug development professionals initiating preclinical evaluation of this promising compound.
Introduction: Deconstructing the this compound Scaffold
This compound is a heterocyclic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) backbone, with a morpholine ring attached at the 2-position.[1][2] This unique combination of a biologically active acid and a "privileged" heterocyclic scaffold suggests the potential for multifaceted pharmacological effects.[3][4]
-
The Nicotinic Acid Core: Nicotinic acid (Niacin, Vitamin B3) is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[5][6] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6] Beyond its role in lipid metabolism, nicotinic acid and its derivatives have been investigated for their potential in treating a range of conditions including pneumonia, kidney disease, and Alzheimer's disease.[7] Some derivatives also exhibit antibacterial, analgesic, and anti-inflammatory activities.[7][8]
-
The Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is considered a "privileged scaffold" in medicinal chemistry.[4][9] Its inclusion in a molecule can confer advantageous properties such as enhanced potency, improved aqueous solubility, and greater metabolic stability.[3][4][10] Morpholine-containing compounds have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, anticonvulsant, and antimicrobial effects.[3][11] In the context of central nervous system (CNS) disorders, the morpholine ring can modulate receptors involved in mood and pain and inhibit enzymes implicated in neurodegenerative diseases.[10][12]
The strategic placement of the morpholine group at the 2-position of the nicotinic acid ring may influence the compound's electronic properties, lipophilicity, and steric profile, potentially leading to novel target interactions or a modified pharmacological profile compared to parent nicotinic acid.
Predicted Mechanisms of Action: High-Probability Hypotheses
Based on the known pharmacology of its constituent parts, we propose three primary, testable hypotheses for the mechanism of action of this compound.
Hypothesis 1: Anti-Inflammatory Activity via Modulation of Pro-inflammatory Pathways
-
Scientific Rationale: Both nicotinic acid and morpholine derivatives have been independently associated with anti-inflammatory effects.[7][11] Nicotinic acid is known to interact with the G-protein coupled receptor GPR109A (also known as HM74A), which can mediate both its anti-lipolytic and anti-inflammatory effects. The morpholine scaffold is present in numerous anti-inflammatory agents. The combination of these two moieties could lead to a potent anti-inflammatory compound.
-
Proposed Signaling Pathway:
Caption: Proposed anti-inflammatory signaling pathway of this compound via GPR109A.
Hypothesis 2: Neuroprotective Effects through Inhibition of Quinolinic Acid Synthesis
-
Scientific Rationale: Certain nicotinic acid derivatives have been shown to inhibit 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), the enzyme responsible for producing the neurotoxin quinolinic acid.[13] Elevated levels of quinolinic acid are implicated in several neurodegenerative diseases. The morpholine ring is known to improve brain permeability for some CNS drugs.[10] Therefore, this compound could act as a CNS-penetrant inhibitor of 3-HAO, offering a potential therapeutic avenue for neurodegenerative conditions.
-
Logical Relationship Diagram:
Caption: Proposed neuroprotective mechanism of this compound by inhibiting quinolinic acid synthesis.
Hypothesis 3: Lipid-Modifying Activity with an Improved Side-Effect Profile
-
Scientific Rationale: The nicotinic acid core is a known lipid-lowering agent.[5][6] A major limitation of nicotinic acid therapy is cutaneous flushing, a prostaglandin-mediated side effect. The morpholine substitution may alter the compound's interaction with the GPR109A receptor or downstream signaling pathways in a way that retains the beneficial lipid-modifying effects while reducing the flushing response.
-
Experimental Workflow Diagram:
Caption: Experimental workflow to assess the lipid-modifying and flushing effects of this compound.
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed hypotheses, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo validation.
3.1. General Assays
-
Cytotoxicity Assay: Prior to any functional assays, determine the cytotoxic concentration range of this compound in relevant cell lines (e.g., HEK293, HepG2, BV-2 microglia) using an MTT or similar cell viability assay.
3.2. Validation of Hypothesis 1: Anti-Inflammatory Activity
-
Protocol 1: GPR109A Receptor Activation Assay
-
Objective: To determine if this compound is an agonist for the GPR109A receptor.
-
Methodology:
-
Use a commercially available GPR109A-overexpressing cell line (e.g., CHO-K1 or HEK293).
-
Perform a cAMP accumulation assay using a competitive immunoassay (e.g., HTRF or ELISA).
-
Treat cells with a range of concentrations of this compound, with nicotinic acid as a positive control.
-
Measure the inhibition of forskolin-stimulated cAMP production.
-
-
Expected Outcome: A dose-dependent decrease in cAMP levels, indicating GPR109A agonism.
-
-
Protocol 2: Anti-inflammatory Cytokine Release Assay
-
Objective: To assess the ability of this compound to suppress the release of pro-inflammatory cytokines.
-
Methodology:
-
Use a relevant cell model, such as lipopolysaccharide (LPS)-stimulated primary human macrophages or a murine macrophage cell line (e.g., RAW 264.7).
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate with LPS (100 ng/mL) for 24 hours.
-
Measure the levels of TNF-α and IL-6 in the cell supernatant using ELISA.
-
-
Expected Outcome: A dose-dependent reduction in the secretion of TNF-α and IL-6.
-
3.3. Validation of Hypothesis 2: Neuroprotective Effects
-
Protocol 3: In Vitro 3-HAO Enzyme Inhibition Assay
-
Objective: To determine if this compound directly inhibits the activity of the 3-HAO enzyme.
-
Methodology:
-
Utilize a recombinant human 3-HAO enzyme.
-
Perform the assay in the presence of the substrate, 3-hydroxyanthranilic acid.
-
Incubate with a range of concentrations of this compound.
-
Measure the formation of the product, 2-amino-3-carboxymuconic semialdehyde, spectrophotometrically.
-
-
Expected Outcome: A dose-dependent decrease in product formation, indicating enzymatic inhibition.
-
-
Protocol 4: In Vivo Quinolinic Acid Production Assay
-
Objective: To assess the ability of this compound to reduce quinolinic acid levels in the brain in an animal model.
-
Methodology:
-
Administer this compound (e.g., via intraperitoneal injection) to rodents.
-
After a specified time, sacrifice the animals and collect brain tissue.
-
Homogenize the brain tissue and measure quinolinic acid levels using LC-MS/MS.
-
-
Expected Outcome: A significant reduction in brain quinolinic acid levels in treated animals compared to vehicle controls.
-
3.4. Validation of Hypothesis 3: Lipid-Modifying Activity
-
Protocol 5: In Vitro Lipolysis Assay
-
Objective: To determine the effect of this compound on lipolysis in adipocytes.
-
Methodology:
-
Use differentiated 3T3-L1 adipocytes.
-
Treat cells with varying concentrations of this compound in the presence of a lipolytic stimulus (e.g., isoproterenol).
-
Measure the release of glycerol into the medium as an indicator of lipolysis.
-
-
Expected Outcome: A dose-dependent inhibition of stimulated glycerol release.
-
-
Protocol 6: In Vivo Dyslipidemia Model
-
Objective: To evaluate the lipid-lowering efficacy of this compound in an animal model of dyslipidemia.
-
Methodology:
-
Use a suitable animal model, such as high-fat diet-fed mice or rats.
-
Administer this compound orally for a defined period (e.g., 4 weeks).
-
Collect blood samples and measure plasma levels of total cholesterol, LDL, HDL, and triglycerides.
-
-
Expected Outcome: A significant improvement in the lipid profile of treated animals compared to controls.
-
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear, concise tables for comparative analysis.
Table 1: Summary of Predicted In Vitro Potencies
| Assay | Parameter | Predicted Outcome for this compound |
|---|---|---|
| GPR109A Activation | EC50 (cAMP inhibition) | < 10 µM |
| Cytokine Release | IC50 (TNF-α/IL-6 inhibition) | < 20 µM |
| 3-HAO Inhibition | IC50 | < 50 µM |
| Adipocyte Lipolysis | IC50 (Glycerol release) | < 15 µM |
Conclusion and Future Directions
This compound is a molecule of significant interest, warranting a thorough investigation into its pharmacological properties. The hypotheses and experimental frameworks presented in this guide provide a scientifically rigorous and logically structured approach to elucidating its mechanism of action. Positive outcomes from these studies would provide a strong rationale for advancing this compound into further preclinical development as a potential therapeutic for inflammatory, neurodegenerative, or metabolic disorders. Future work should also focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling and safety pharmacology studies to fully characterize the drug-like properties of this promising compound.
References
- 1. This compound | 423768-54-1 [chemicalbook.com]
- 2. vegpharm.com [vegpharm.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. List of Nicotinic acid derivatives - Drugs.com [drugs.com]
- 9. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Silico Docking Studies of 2-Morpholinonicotinic Acid with Protein Targets
Executive Summary
This guide provides a comprehensive, technically-grounded framework for conducting in silico molecular docking studies on 2-Morpholinonicotinic Acid, a novel derivative of nicotinic acid. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to deliver a strategic and scientifically rigorous workflow. We will delve into the critical pillars of a successful docking campaign: strategic target selection, meticulous preparation of both ligand and protein, robust docking simulation and validation, and insightful post-hoc analysis. By grounding our protocols in established best practices and authoritative scientific principles, this guide aims to equip researchers with the expertise to confidently predict and analyze the interactions of this compound with relevant biological targets, thereby accelerating early-stage drug discovery efforts.
Introduction: The Scientific Rationale
This compound is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). Nicotinic acid itself is a well-established therapeutic agent, primarily used to manage dyslipidemia by raising HDL-C levels and lowering triglycerides, VLDL, and LDL-C.[1] Its mechanisms are complex, involving the activation of specific G protein-coupled receptors like GPR109A, which are highly expressed in adipose tissue and immune cells.[2][3] The introduction of a morpholine moiety to the nicotinic acid scaffold presents a unique opportunity for altered pharmacokinetics and pharmacodynamics, potentially leading to novel therapeutic applications or improved side-effect profiles.
In silico molecular docking is an indispensable computational tool in modern drug discovery.[4][5][6] It predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[4][7] This process allows for the rapid, cost-effective screening of potential drug-target interactions, prioritizing candidates for further experimental validation and guiding lead optimization.[6] This guide establishes a robust, replicable workflow for investigating this compound's potential protein interactions.
Pillar 1: Strategic Target Selection
The success of any docking study hinges on the selection of biologically relevant and structurally appropriate protein targets. A purely computational approach without a strong biological hypothesis is inefficient. For this compound, a logical approach involves considering targets related to the known pharmacology of nicotinic acid and its derivatives.
Logical Framework for Target Selection:
References
- 1. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. biotechworldindia.in [biotechworldindia.in]
- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
2-Morpholinonicotinic Acid: A Scoping Review and Future Perspectives on its Therapeutic Potential
An In-Depth Technical Guide
Abstract
Nicotinic acid, a long-established therapeutic agent, offers significant benefits in managing dyslipidemia but is hampered by challenging side effects. Chemical modification of its core structure presents a promising avenue for developing novel therapeutics with improved properties. This guide explores the therapeutic potential of 2-Morpholinonicotinic Acid, a derivative combining the nicotinic acid scaffold with a morpholine moiety—a privileged structure in medicinal chemistry. While direct biological data on this specific conjugate is nascent, this paper synthesizes the established activities of its parent components to build a compelling rationale for its investigation. We provide a comprehensive overview of its efficient synthesis, propose hypothesized mechanisms of action in cardiovascular, inflammatory, and oncological diseases, and present a detailed roadmap for its preclinical evaluation. This document serves as a foundational guide for researchers and drug development professionals interested in exploring the next generation of nicotinic acid-based therapeutics.
Introduction: Rationale for a New Nicotinic Acid Derivative
Nicotinic acid (Niacin or Vitamin B3) is a potent agent for modulating plasma lipids. Its pharmacological effects, particularly the ability to significantly increase high-density lipoprotein (HDL) cholesterol, have cemented its role in cardiovascular disease prevention.[1] However, its clinical utility is often limited by a primary side effect: cutaneous vasodilation, commonly known as flushing, which leads to poor patient compliance.[1] This limitation has driven a search for derivatives and new drugs that can replicate the therapeutic benefits of nicotinic acid while mitigating its adverse effects.[1]
The strategy of conjugating known pharmacophores with privileged chemical structures is a cornerstone of modern medicinal chemistry. The morpholine ring is one such structure, frequently incorporated into bioactive molecules to enhance pharmacokinetic profiles and confer a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
This guide focuses on this compound, a direct fusion of these two scaffolds. The core hypothesis is that the addition of the morpholine moiety to the 2-position of the nicotinic acid ring could create a novel chemical entity with a unique therapeutic profile, potentially retaining the beneficial effects of the parent molecule while introducing new activities and improved drug-like properties.
Chemical Synthesis and Characterization
A key prerequisite for any therapeutic candidate is a robust and efficient synthesis protocol. Fortunately, a high-yield synthetic route for this compound has been established, starting from the commercially available 2-chloronicotinic acid.[3][4][5] The process is a straightforward three-step reaction with a reported total yield of 93%, making it highly suitable for scalable production.[3][4][5]
Synthetic Workflow
The synthesis proceeds via esterification, followed by nucleophilic substitution and concluding with hydrolysis to yield the final product.[3][6]
Caption: High-yield synthetic workflow for this compound.
Detailed Synthesis Protocol
The following protocol is a synthesized methodology based on published literature.[3][6]
Objective: To synthesize this compound from 2-chloronicotinic acid.
Materials:
-
2-chloronicotinic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Methanol (CH₃OH)
-
Morpholine
-
Hydrochloric acid (HCl)
-
Deionized water (H₂O)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Step 1: Esterification to Methyl 2-chloronicotinate
-
Suspend 2-chloronicotinic acid in a suitable solvent (e.g., dichloromethane).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride at 0°C and then allow the reaction to warm to room temperature.
-
After the reaction is complete (monitored by TLC), cool the mixture again and slowly add methanol and triethylamine.
-
Allow the reaction to proceed at 40°C until completion.
-
Work up the reaction mixture to isolate the crude product, Methyl 2-chloronicotinate. Purify via recrystallization or column chromatography.
-
-
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve the purified Methyl 2-chloronicotinate in a suitable solvent.
-
Add an excess of morpholine to the solution.
-
Heat the reaction mixture to 100°C and maintain until the starting material is consumed.
-
Cool the mixture and remove the excess morpholine under reduced pressure.
-
Isolate the crude product, Methyl 2-morpholinonicotinate.
-
-
Step 3: Hydrolysis to this compound
-
Treat the crude Methyl 2-morpholinonicotinate with an aqueous solution of hydrochloric acid.
-
Heat the mixture to 100°C to facilitate the hydrolysis of the ester.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Validation: The structure and purity of the final product must be confirmed using standard analytical techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Hypothesized Therapeutic Targets and Applications
Based on the known pharmacology of its parent structures, this compound is a candidate for investigation across several therapeutic areas.
| Feature / Activity | Nicotinic Acid Scaffold | Morpholine Scaffold | Hypothesized Synergy in this compound |
| Primary Target | NIACR1 (GPR109A) Receptor Agonist[1] | Varied (Enzyme inhibitor, GPCR ligand) | Potential for modulated NIACR1 activity; introduction of new targets. |
| Therapeutic Area | Dyslipidemia, Cardiovascular Disease[1][7] | Anti-inflammatory, Anticancer, Antimicrobial[2][8] | A novel cardio-metabolic agent with added anti-inflammatory or cytoprotective properties. |
| Key Biological Effect | Lipid modification (↓LDL, ↑HDL)[9] | Cytotoxicity, cytokine modulation, anti-urease activity[2][8] | Potential for improved lipid-lowering efficacy with reduced side effects and/or pleiotropic benefits. |
| Clinical Limitation | Vasodilation (Flushing)[1] | Varies by specific compound | The morpholine moiety may alter receptor binding or downstream signaling to reduce flushing. |
Cardiovascular and Metabolic Disease
The most direct hypothesis is that this compound will function as an agonist of the nicotinic acid receptor, NIACR1 (also known as GPR109A).[1] Activation of this receptor in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently lowering VLDL and LDL cholesterol production.[9] The key research question is how the morpholine substitution affects receptor affinity and downstream signaling compared to niacin. It may act as a biased agonist, preferentially activating therapeutic pathways while avoiding those that cause flushing.
Anti-inflammatory and Autoimmune Disorders
Many morpholine-containing compounds exhibit significant anti-inflammatory activity.[2] Furthermore, nicotinic acid itself has demonstrated anti-inflammatory effects. This suggests a potential synergistic effect. A plausible mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Investigation into its ability to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in immune cells is warranted.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Antimicrobial Applications
Derivatives of nicotinic acid and morpholine have independently shown promise as antimicrobial agents.[8][10][11] For example, certain morpholine derivatives are active against Mycobacterium smegmatis and fungal species like C. albicans.[8] Therefore, this compound should be screened for activity against a panel of pathogenic bacteria and fungi.
Proposed Preclinical Screening Cascade
To systematically evaluate the therapeutic potential of this compound, a tiered screening approach is recommended. This ensures a logical, data-driven progression from initial in-vitro profiling to more complex in-vivo models.
Experimental Workflow
Caption: A logical workflow for the preclinical evaluation of the compound.
Key Experimental Protocols
Protocol 1: NIACR1 Receptor Functional Assay
-
Objective: To determine if this compound is an agonist of the NIACR1 receptor.
-
Methodology: Use a CHO cell line stably expressing human NIACR1. As NIACR1 is a Gαi-coupled receptor, its activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP.
-
Plate NIACR1-expressing CHO cells in a 96-well plate.
-
Pre-treat cells with forskolin to stimulate cAMP production.
-
Add varying concentrations of this compound (and nicotinic acid as a positive control).
-
Incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Calculate the EC50 value by plotting the dose-response curve.
-
Protocol 2: Anti-inflammatory Activity Assay
-
Objective: To assess the ability of the compound to suppress inflammatory responses in immune cells.
-
Methodology: Use a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Plate cells and allow them to adhere.
-
Pre-incubate cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Future Directions and Conclusion
This compound stands as an unexplored but highly promising therapeutic candidate. The foundation for its investigation is strong, built upon the well-documented activities of its constituent parts and an efficient, high-yield synthesis. The primary challenge is the current lack of direct biological data, a gap that the preclinical cascade outlined in this guide is designed to fill.
Future research should focus on a systematic evaluation of its pharmacodynamics and pharmacokinetics. If in-vitro results are promising, progression to in-vivo animal models of dyslipidemia and inflammation will be critical to establishing proof-of-concept. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis of related analogs, could further optimize the compound's activity and properties.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the therapeutic applications for NIACR1 agonists? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-Morpholinonicotinic Acid
Introduction: The Imperative for Structural Verification
This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of 2-morpholinonicotinic acid. Moving beyond a mere presentation of data, we will explore the underlying principles, the rationale behind experimental choices, and the integrated logic required to assemble a cohesive and irrefutable structural proof.
Molecular Structure and Predicted Spectroscopic Features
Before delving into the spectra, a preliminary analysis of the this compound structure is essential. The molecule consists of three key components:
-
A trisubstituted pyridine ring : This aromatic system will produce distinct signals in both ¹H and ¹³C NMR spectroscopy.
-
A carboxylic acid group : This functional group has highly characteristic signatures in IR (a broad O-H stretch and a C=O stretch) and ¹³C NMR spectroscopy.
-
A morpholine substituent : This saturated heterocycle will exhibit characteristic aliphatic signals in NMR, typically seen as two distinct triplets in the ¹H spectrum.[6]
Based on this structure, with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol , we can anticipate a specific set of spectroscopic data points that, when taken together, will provide a unique fingerprint for the molecule.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework and identify neighboring functional groups.
Expert Insight: Solvent Selection
The choice of solvent is critical for NMR analysis. For this compound, which contains both acidic (carboxylic acid) and basic (pyridine and morpholine nitrogens) centers, a polar aprotic solvent like Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves the molecule and, importantly, its residual proton signal (around 2.50 ppm) does not typically obscure key analyte signals.[8] Furthermore, the acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet, which might be lost to exchange in protic solvents like D₂O or CD₃OD.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a count of distinct proton types and their neighboring relationships through spin-spin coupling.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |
| ~13.0 - 12.0 | br s | 1H | Carboxylic Acid (-COOH) | The acidic proton is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange. Its presence is a key indicator of the carboxylic acid functionality. |
| ~8.15 | dd | 1H | H-6 (Pyridine) | This proton is ortho to the ring nitrogen and experiences strong deshielding. It will appear as a doublet of doublets due to coupling with H-4 and H-5. For comparison, the H-6 proton in 2-chloronicotinic acid appears at 8.6 ppm.[9] |
| ~7.90 | dd | 1H | H-4 (Pyridine) | This proton is ortho to the carboxylic acid group, leading to significant deshielding. It couples to both H-5 and H-6. |
| ~7.00 | dd | 1H | H-5 (Pyridine) | This proton is coupled to both H-4 and H-6, appearing as a doublet of doublets in the most upfield region of the aromatic signals. In 2-aminonicotinic acid, the analogous proton is observed around 6.8 ppm.[10] |
| ~3.70 | t | 4H | Morpholine (-O-CH ₂-) | Protons on carbons adjacent to the morpholine oxygen are deshielded relative to those next to the nitrogen. They appear as a triplet due to coupling with the adjacent CH₂ group. Morpholine itself shows a signal at ~3.57 ppm for these protons.[6] |
| ~3.40 | t | 4H | Morpholine (Pyridine-N-CH ₂-) | Protons on carbons adjacent to the nitrogen (which is attached to the electron-deficient pyridine ring) are also deshielded. They appear as a triplet. The signal for the N-CH₂ protons in morpholine is typically around 2.77 ppm.[11] The downfield shift is expected. |
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |
| ~167.0 | Carboxylic Acid (-C OOH) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. 2-Methylnicotinic acid shows this carbon at 168.1 ppm.[12] |
| ~159.0 | C-2 (Pyridine) | This is the carbon directly attached to the electron-donating morpholine nitrogen, causing a significant downfield shift. |
| ~152.0 | C-6 (Pyridine) | The carbon atom ortho to the ring nitrogen is strongly deshielded. In 2-picolinic acid, the equivalent carbon (alpha to N) is at 148.1 ppm.[13] |
| ~139.0 | C-4 (Pyridine) | This carbon is para to the morpholine group and ortho to the carboxylic acid, resulting in a downfield shift. |
| ~118.0 | C-5 (Pyridine) | This carbon signal is expected to be further upfield compared to the other ring carbons. |
| ~108.0 | C-3 (Pyridine) | This is the carbon bearing the carboxylic acid group. |
| ~66.0 | Morpholine (-O-C H₂-) | The carbons adjacent to the oxygen atom in morpholine are deshielded and typically appear around 67 ppm.[6][11] |
| ~45.0 | Morpholine (Pyridine-N-C H₂-) | The carbons adjacent to the nitrogen are less deshielded than those next to oxygen. In morpholine, this signal is at 47.8 ppm.[11] The attachment to the pyridine ring will influence this position. |
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, vortexing gently if necessary.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving the coupled pyridine protons.
-
Shimming: Shim the magnetic field to optimize homogeneity, using the solvent deuterium lock signal. Aim for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A 30-degree pulse angle with a 1-2 second relaxation delay is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.[8]
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an exceptionally rapid and effective method for identifying the presence of key functional groups.
Expert Insight: ATR Technique
For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the modern technique of choice over traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by simply pressing the sample against a crystal (often diamond).
IR Spectrum Analysis
The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Comparative Data |
| 3300 - 2500 | Broad | O-H stretch | Carboxylic Acid | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid dimer.[14] It often overlaps with C-H stretching bands. |
| ~1710 - 1680 | Strong | C=O stretch | Carboxylic Acid | The carbonyl stretch is typically a strong, sharp band. Its position indicates a conjugated carboxylic acid. Nicotinic acid itself shows a strong band in this region.[15][16] |
| ~1600, ~1450 | Medium | C=C and C=N ring stretches | Pyridine Ring | Aromatic rings display several characteristic stretching vibrations in this fingerprint region. |
| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid & Morpholine | This region will contain strong absorptions from the C-O single bond of the carboxylic acid and the C-O-C ether linkage within the morpholine ring. |
| ~1115 | Strong | C-O-C asymmetric stretch | Morpholine Ether | The ether linkage in the morpholine ring gives rise to a characteristic strong absorption. |
Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty ATR unit. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values.
Caption: Workflow for ATR-FTIR analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers further structural clues.
Expert Insight: Ionization Method
Electrospray Ionization (ESI) is the ideal method for a molecule like this compound.[17] It is a soft ionization technique that is well-suited for polar, non-volatile molecules. The presence of multiple basic nitrogen atoms and an acidic proton means the molecule can be readily detected in either positive ion mode (as [M+H]⁺) or negative ion mode (as [M-H]⁻). High-resolution mass spectrometry (HRMS), for instance using an Orbitrap or TOF analyzer, is essential for confirming the elemental composition.[17][18]
Mass Spectrum Analysis
-
Molecular Ion Peak: The primary goal is to observe the molecular ion. The exact mass of C₁₀H₁₂N₂O₃ is 208.0848 g/mol .
-
In positive ion mode (ESI+) , the expected peak would be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 209.0921.
-
In negative ion mode (ESI-) , the expected peak would be the deprotonated molecule, [M-H]⁻, at m/z 207.0775.
-
-
High-Resolution Confirmation: An HRMS instrument can measure these masses with an accuracy of <5 ppm, allowing for the unambiguous confirmation of the molecular formula C₁₀H₁₃N₂O₃⁺ (for ESI+) or C₁₀H₁₁N₂O₃⁻ (for ESI-). This capability definitively rules out other potential structures with the same nominal mass.
-
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to provide further structural proof. A characteristic fragmentation pathway would be the loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation for such compounds.[18] This would result in a fragment ion at m/z 165.0977 ([M+H - CO₂]⁺).
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. While not strictly necessary for a pure standard, LC is crucial for separating the analyte from any impurities and delivering a clean sample to the mass spectrometer.
-
Ionization: The eluent from the LC column is directed into the ESI source of the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to locate the molecular ion ([M+H]⁺ or [M-H]⁻).
-
HRMS Confirmation: If using an HRMS instrument, confirm that the measured exact mass is within 5 ppm of the theoretical mass for the expected molecular formula.
-
MS/MS Analysis (Optional but Recommended): Perform a product ion scan on the isolated molecular ion peak to observe characteristic fragmentation patterns, such as the loss of CO₂.
Caption: Workflow for LC-MS analysis and structural confirmation.
Integrated Spectroscopic Analysis: A Self-Validating Conclusion
No single technique provides the complete picture. The power of spectroscopic characterization lies in the integration of all data points into a single, consistent structural assignment.
-
MS confirms the molecular formula is C₁₀H₁₂N₂O₃ .
-
IR confirms the presence of a carboxylic acid (broad O-H, strong C=O) and an aromatic ring .
-
¹³C NMR confirms the presence of 10 unique carbons , including one carbonyl , six aromatic/olefinic carbons , and four aliphatic carbons (two consistent with C-O and two with C-N environments).
-
¹H NMR provides the final, definitive proof of connectivity. It shows the three protons on a trisubstituted pyridine ring , the acidic proton , and the two distinct 4H signals of a morpholine ring . The integration (1:1:1:1:4:4) perfectly matches the C₁₀H₁₂N₂O₃ formula established by MS.
Together, these interlocking pieces of evidence form a self-validating system that leads to the unequivocal identification of the sample as this compound. This rigorous, multi-technique approach ensures the scientific integrity required for high-impact research and development.
References
- 1. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Aminonicotinic acid(5345-47-1) 1H NMR [m.chemicalbook.com]
- 11. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 2-Picolinic acid(98-98-6) 13C NMR spectrum [chemicalbook.com]
- 14. Propanedioic acid [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. High-resolution mass spectrometry for detecting Acetylcholine in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility and Stability Profile of 2-Morpholinonicotinic Acid
Abstract: 2-Morpholinonicotinic acid is a heterocyclic compound of increasing interest in pharmaceutical and chemical synthesis, primarily as a key intermediate.[1][2] Its utility in drug development hinges on a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical determinants of its formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound, grounded in established scientific principles. It details robust experimental protocols for characterization and presents data-driven insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (Chemical Formula: C₁₀H₁₂N₂O₃, Molar Mass: 208.21 g/mol ) is a derivative of nicotinic acid, also known as vitamin B3.[3][4] The structure incorporates a morpholine ring at the 2-position of the pyridine core, a strategic modification that significantly influences the molecule's electronic properties, solubility, and potential for biological interactions.[5] This compound serves as an important building block in the synthesis of various pharmaceutical agents, including anti-inflammatory drugs and herbicides.[1][2] A comprehensive understanding of its solubility and degradation patterns is therefore paramount for optimizing its synthesis, purification, formulation, and storage.
Key Physicochemical Properties:
-
CAS Number: 423768-54-1[3]
-
Molecular Formula: C₁₀H₁₂N₂O₃[3]
-
Molar Mass: 208.21 g/mol [3]
-
Appearance: Typically a white to light yellow solid.[6]
-
Melting Point: Approximately 130-133°C[3]
-
Storage: Recommended at 2-8°C[3]
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH.
Rationale for Method Selection
To comprehensively characterize the solubility, both kinetic and thermodynamic approaches are recommended. A kinetic solubility assay (often using DMSO as a co-solvent) provides a high-throughput assessment useful for early discovery, while a thermodynamic solubility assay measures the true equilibrium solubility, which is essential for formulation development. The selection of various pH buffers is crucial to map the solubility curve and identify the isoelectric point and regions of maximum solubility.
Experimental Protocol: Thermodynamic Solubility Assessment
This protocol outlines a standardized shake-flask method (OECD Guideline 105) to determine the thermodynamic solubility of this compound in various aqueous buffers.
Materials:
-
This compound (purity >99%)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Borate Buffer, pH 9.0
-
HPLC-grade water, acetonitrile, methanol
-
Validated HPLC method with UV detection
Procedure:
-
Preparation: Add an excess amount of this compound to separate vials containing each buffer (e.g., 10 mg in 1 mL). This ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess undissolved solid.
-
Sampling & Dilution: Carefully collect a supernatant aliquot from each sample, ensuring no solid is disturbed. Dilute the aliquot with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Quantification: Analyze the diluted samples using the validated HPLC method. Calculate the concentration by comparing the peak area to a standard curve of known concentrations.
Experimental Workflow: Solubility Determination
References
- 1. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Morpholinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2-morpholinonicotinic acid, a valuable building block in medicinal chemistry, from the readily available precursor, 2-chloronicotinic acid. This protocol is structured to provide a deep understanding of the synthetic process, grounded in established chemical principles and supported by practical, field-proven insights. The synthesis involves a three-step sequence: esterification of 2-chloronicotinic acid, nucleophilic aromatic substitution with morpholine, and subsequent hydrolysis to yield the final product. This document provides a robust framework for the successful and efficient synthesis and characterization of this compound in a laboratory setting.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds, including pharmaceuticals.[1][2] The morpholine moiety is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties. The synthesis of this compound from 2-chloronicotinic acid is a classic example of nucleophilic aromatic substitution, a fundamental reaction in organic chemistry. This application note provides a detailed, step-by-step protocol for this synthesis, along with insights into the reaction mechanism, safety considerations, and characterization of the final product.
Chemical Theory and Mechanism
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring of 2-chloronicotinic acid is electron-deficient, which facilitates the attack of a nucleophile. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards nucleophilic attack.
The overall reaction proceeds in three stages:
-
Esterification: The carboxylic acid group of 2-chloronicotinic acid is first converted to a methyl ester. This is a crucial step as it protects the acidic proton of the carboxylic acid, which would otherwise interfere with the subsequent nucleophilic substitution step by reacting with the basic morpholine.
-
Nucleophilic Aromatic Substitution: Morpholine, a secondary amine, acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. The reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing nature of the pyridine ring and the ester group. The departure of the chloride ion results in the formation of the 2-morpholinonicotinate ester.
-
Hydrolysis: The methyl ester is then hydrolyzed back to the carboxylic acid under acidic conditions to yield the final product, this compound.
Visualizing the Reaction Pathway
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloronicotinic acid | ≥98% | Commercially Available | |
| Oxalyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | |
| Methanol (CH₃OH) | Anhydrous | Commercially Available | |
| Morpholine | ≥99% | Commercially Available | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercially Available | |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house | |
| Brine | Saturated solution | Prepared in-house |
Step 1: Esterification of 2-Chloronicotinic Acid to Methyl 2-chloronicotinate
This step involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by reaction with methanol.
Procedure:
-
To a stirred solution of 2-chloronicotinic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g of acid) in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the mixture. Gas evolution (CO and CO₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully add anhydrous methanol (5.0 eq) to the reaction mixture at 0 °C.
-
Add triethylamine (1.5 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 2-chloronicotinate as a crude product, which can be used in the next step without further purification.
Visualizing the Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
Procedure:
-
Dissolve the crude methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide or use morpholine as both reactant and solvent.
-
Add morpholine (2.0-3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 2-4 hours.[1]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-morpholinonicotinate.
Step 3: Hydrolysis to this compound
Procedure:
-
To the crude methyl 2-morpholinonicotinate, add a solution of 6M hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution or 10% sodium hydroxide solution) until the pH is approximately 4-5. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to afford this compound.
Characterization and Expected Results
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | ~210-215 °C (decomposes) |
| ¹H NMR | Signals corresponding to the morpholine and pyridine protons. The carboxylic acid proton will be a broad singlet. |
| ¹³C NMR | Signals for the carbons of the pyridine ring, the morpholine ring, and the carbonyl carbon of the carboxylic acid. |
| FT-IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), C-N and C-O stretches. |
| Mass Spectrometry | [M+H]⁺ at m/z = 209.09 |
| Purity (by HPLC) | ≥95% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction; moisture in reagents. | Ensure anhydrous conditions; increase reaction time. |
| Incomplete reaction in Step 2 | Insufficient heating; short reaction time. | Ensure the temperature is maintained at 100 °C; extend the reaction time. |
| Product does not precipitate in Step 3 | Incorrect pH for precipitation. | Carefully adjust the pH to the isoelectric point (around 4-5). |
| Product is impure | Incomplete reactions; side products. | Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Safety Precautions
-
2-Chloronicotinic acid: Is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4][5][6][7]
-
Oxalyl chloride: Is corrosive and toxic. Handle only in a well-ventilated fume hood. Reacts violently with water.
-
Morpholine: Is a flammable liquid and corrosive. Handle in a fume hood and away from ignition sources.
-
Concentrated acids and bases: Are corrosive. Handle with extreme care and appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][4][5][6][7]
Conclusion
The synthesis of this compound from 2-chloronicotinic acid is a reliable and high-yielding process.[2] By following the detailed protocol outlined in this application note, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. Careful attention to reaction conditions, purification, and safety procedures is essential for a successful outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound hydrochloride | CAS#:59025-45-5 | Chemsrc [chemsrc.com]
- 6. 6-MORPHOLINONICOTINIC ACID CAS#: 120800-52-4 [m.chemicalbook.com]
- 7. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nicotinic Acid Derivatives
Introduction: Unlocking the Potential of Nicotinic Acid Scaffolds
Nicotinic acid, or niacin (Vitamin B3), and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Their inherent biological significance and versatile chemical handles make them ideal starting points for developing novel therapeutics and functional materials. Nucleophilic aromatic substitution (SNAr) on the electron-deficient pyridine ring of nicotinic acid offers a powerful and direct method for introducing diverse functionalities, enabling the systematic exploration of chemical space and the fine-tuning of molecular properties.
This guide provides a comprehensive overview of the principles and practices governing SNAr reactions on nicotinic acid derivatives. We will delve into the mechanistic underpinnings, explore the critical factors influencing reactivity, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on explaining the "why" behind the "how," ensuring a deep and practical understanding of this essential transformation.
The Mechanistic Heart of the Reaction: The SNAr Pathway on Pyridine Rings
The pyridine ring, due to the electronegative nitrogen atom, is inherently electron-deficient, making it susceptible to nucleophilic attack.[1][2] This is in stark contrast to benzene, which typically undergoes electrophilic substitution.[3] The SNAr reaction on a nicotinic acid derivative proceeds via a two-step addition-elimination mechanism.[4][5][6]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction initiates with the attack of a nucleophile on a carbon atom of the pyridine ring that bears a suitable leaving group. This attack is most favorable at the positions ortho or para (C2, C4, and C6) to the ring nitrogen.[1][2][4] The nitrogen atom's electron-withdrawing effect is most pronounced at these positions, making them more electrophilic. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6][7] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which is a key stabilizing factor.[2][4]
Step 2: Elimination of the Leaving Group and Aromatization
In the second step, the leaving group departs, and the aromaticity of the pyridine ring is restored.[4][5] This step is typically fast. The overall rate of the reaction is usually determined by the formation of the Meisenheimer complex.
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on a nicotinic acid derivative.
Key Parameters for Successful SNAr Reactions
The success and efficiency of an SNAr reaction on a nicotinic acid derivative are governed by a confluence of factors. Understanding and optimizing these parameters is crucial for achieving high yields and purity.
The Crucial Role of the Leaving Group
The nature of the leaving group (LG) is a critical determinant of reactivity. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[2][7] This is counterintuitive when compared to SN2 reactions. In SNAr, the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative leaving group that increases the electrophilicity of the carbon atom it is attached to.[7]
| Leaving Group | Relative Reactivity | Rationale |
| F | Highest | Highly electronegative, strongly polarizes the C-F bond, making the carbon very electrophilic. |
| Cl | High | Good balance of electronegativity and leaving group ability. |
| Br | Moderate | Less electronegative than Cl, leading to a less electrophilic carbon. |
| I | Low | Least electronegative, resulting in the lowest reactivity for the initial attack. |
The Power of Activating Groups
The inherent electron deficiency of the pyridine ring can be further enhanced by the presence of additional electron-withdrawing groups (EWGs) on the ring.[2][7][8] These activating groups stabilize the negatively charged Meisenheimer complex through resonance or induction, thereby accelerating the reaction.[6][7][8] For nicotinic acid derivatives, the carboxylic acid or ester group at the 3-position already serves as a moderate activating group. Additional EWGs, such as a nitro group, can significantly boost reactivity.[7][9]
| Activating Group | Position Relative to LG | Effect on Reactivity |
| Nitro (NO2) | ortho or para | Strong activation |
| Cyano (CN) | ortho or para | Strong activation |
| Carboxyl/Ester (COOH/COOR) | ortho or para | Moderate activation |
Selecting the Right Nucleophile
A wide range of nucleophiles can be employed in SNAr reactions with nicotinic acid derivatives. The choice of nucleophile will dictate the functionality introduced onto the pyridine scaffold. Generally, strong nucleophiles are required to attack the electron-deficient ring.[2][10]
| Nucleophile Class | Examples | Notes |
| O-Nucleophiles | Alkoxides (e.g., NaOMe, NaOEt), Phenoxides | Strong nucleophiles, often generated in situ using a base. |
| N-Nucleophiles | Amines (primary, secondary), Anilines | Reactivity depends on the basicity and steric hindrance of the amine. |
| S-Nucleophiles | Thiolates (e.g., NaSMe, NaSPh) | Generally very potent nucleophiles. |
| C-Nucleophiles | Stabilized carbanions (e.g., enolates) | Can be used to form C-C bonds. |
Optimizing Reaction Conditions: Solvents and Temperature
The choice of solvent is critical for a successful SNAr reaction. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred as they can effectively solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.[2] Recently, the bio-based solvent Cyrene™ has emerged as a greener alternative to traditional polar aprotic solvents for these reactions.[9]
Elevated temperatures are often required to overcome the activation energy barrier of the reaction, particularly for less reactive substrates or nucleophiles. Microwave-assisted heating can significantly shorten reaction times.[9]
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a general guideline and may require optimization based on the specific substrate and nucleophile.
General Protocol for SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the reaction of a chloro-substituted nicotinic acid derivative with a primary or secondary amine.
Materials:
-
6-Chloronicotinic acid methyl ester (1 equivalent)
-
Amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K2CO3) or another suitable base (2-3 equivalents)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask with condenser or a sealed tube)
-
Stirring apparatus and heating source
Procedure:
-
To a clean, dry reaction vessel, add the 6-chloronicotinic acid methyl ester and the base.
-
Add the solvent (DMF or DMSO) to the vessel.
-
Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.
-
Add the amine nucleophile to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Experimental Workflow
Caption: A general workflow for SNAr reactions on nicotinic acid derivatives.
Protocol for SNAr using Phenol Nucleophiles in Cyrene
This protocol highlights a more sustainable approach using the green solvent Cyrene for the synthesis of aryloxy nicotinic acid derivatives.[9]
Materials:
-
Methyl 6-chloro-5-nitronicotinate (1 mmol)
-
Substituted phenol (1.1 mmol)
-
Triethylamine (Et3N) (2 mmol)
-
Cyrene (3 mL)
-
Sealed tube
Procedure:
-
In a sealed tube, combine methyl 6-chloro-5-nitronicotinate, the substituted phenol, and triethylamine.
-
Add Cyrene to the mixture.
-
Seal the tube and heat the reaction mixture to 150 °C for 15 minutes.[9]
-
After cooling to room temperature, add ice-water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently reactive substrate (e.g., leaving group at C3).[2]- Weak nucleophile.- Inadequate temperature or reaction time.- Inappropriate solvent. | - Ensure the leaving group is at an activated position (C2, C4, or C6).- Use a stronger nucleophile or generate it in situ with a strong base.- Increase the temperature or prolong the reaction time.- Switch to a more suitable polar aprotic solvent like DMSO or DMF. |
| Formation of Side Products | - Competing reactions (e.g., self-condensation of the nucleophile).- Decomposition of starting materials or product at high temperatures. | - Optimize the stoichiometry of the reactants.- Lower the reaction temperature and extend the reaction time.- Consider using a milder base. |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase.- Emulsion formation during workup. | - Perform multiple extractions with the organic solvent.- Use a different extraction solvent or add brine to break up emulsions. |
Conclusion: A Versatile Tool for Chemical Innovation
Nucleophilic aromatic substitution on nicotinic acid derivatives is a robust and versatile synthetic strategy for accessing a wide array of functionalized molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively leverage this powerful transformation to advance their research in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a foundation for the successful application of SNAr reactions in the laboratory.
References
- 1. Reaction Examples [cdb.ics.uci.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2-Morpholinonicotinic Acid as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Morpholinonicotinic Acid Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, offering a fertile starting point for the development of novel therapeutics. The morpholine ring is a classic example of such a privileged structure, lauded for its ability to improve the pharmacokinetic properties of drug candidates. When incorporated into the nicotinic acid backbone, it gives rise to the this compound scaffold, a promising platform for the design of targeted therapies.
Nicotinic acid, or vitamin B3, is an essential nutrient with a long history of therapeutic use, particularly in the management of dyslipidemia. Its derivatives have been explored for a wide range of applications, including as anti-inflammatory, analgesic, and neuroprotective agents. The introduction of a morpholine moiety at the 2-position of the nicotinic acid ring offers several strategic advantages:
-
Modulation of Physicochemical Properties: The morpholine group can enhance aqueous solubility and introduce a basic handle, which can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Vectorial Exit Point for Further Derivatization: The nitrogen atom of the morpholine ring provides a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents.
-
Bioisosteric Replacement: The morpholine ring can act as a bioisostere for other cyclic amines, such as piperidine or piperazine, enabling the fine-tuning of a compound's pharmacological properties.
This guide provides a comprehensive overview of the utility of the this compound scaffold, including detailed synthetic protocols, application notes for a key biological target, and a discussion of the underlying scientific principles that make this a valuable tool in the medicinal chemist's arsenal.
Key Application: Targeting the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)
A primary and highly promising application for derivatives of this compound is the modulation of the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A . Nicotinic acid is the endogenous agonist for this G-protein coupled receptor (GPCR), and its activation is responsible for the beneficial lipid-lowering effects of niacin.
The HCA2 Signaling Pathway: A Mechanism for Therapeutic Intervention
HCA2 is a Gi-protein coupled receptor. Upon agonist binding, the Gi alpha subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has significant downstream effects, particularly in adipocytes, where it leads to the inhibition of lipolysis and a reduction in the release of free fatty acids into the bloodstream. Beyond its role in lipid metabolism, HCA2 activation has also been shown to have potent anti-inflammatory effects, particularly in immune cells and microglia, making it an attractive target for neuroinflammatory diseases such as Parkinson's and multiple sclerosis.
Caption: HCA2 signaling pathway initiated by a this compound derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a robust and scalable three-step synthesis of the this compound scaffold from commercially available 2-chloronicotinic acid. The procedure is adapted from established methods for the synthesis of related nicotinic acid derivatives.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Morpholine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
Step 1: Esterification of 2-Chloronicotinic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.
-
Acid Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of anhydrous DMF can be added if using oxalyl chloride. Stir the reaction at room temperature until the evolution of gas ceases and the solution becomes clear (typically 1-2 hours).
-
Esterification: Cool the reaction mixture back to 0 °C and slowly add anhydrous methanol (5 equivalents). Stir the reaction at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence stops. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-chloronicotinate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure methyl 2-chloronicotinate.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Morpholine: Add morpholine (2-3 equivalents) and a base such as triethylamine or potassium carbonate (2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure methyl 2-morpholinonicotinate.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Dissolve methyl 2-morpholinonicotinate (1 equivalent) in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide or lithium hydroxide (2-3 equivalents) and stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 3-4 with 1M HCl. A precipitate of this compound should form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the aqueous solution with a suitable organic solvent like ethyl acetate, dry the organic layer, and concentrate to obtain the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Synthetic workflow for this compound.
Protocol 2: In Vitro Evaluation of HCA2 Receptor Agonism
This protocol describes a cell-based assay to determine the potency of this compound derivatives as agonists of the HCA2 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human HCA2 receptor (or other suitable cell line).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Forskolin.
-
3-isobutyl-1-methylxanthine (IBMX).
-
Test compounds (this compound derivatives) dissolved in DMSO.
-
Nicotinic acid (as a positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture and Plating: Culture the HCA2-expressing HEK293 cells according to standard protocols. On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA). Plate the cells into the microplate at a density of 5,000-10,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control (nicotinic acid) in assay buffer. The final DMSO concentration in the assay should be kept below 0.5%.
-
Assay Protocol: a. Add the phosphodiesterase inhibitor IBMX to the cells to prevent cAMP degradation. b. Add the serially diluted test compounds or nicotinic acid to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add forskolin to all wells (except for the basal control wells) to stimulate adenylyl cyclase and induce cAMP production. e. Incubate for 30-60 minutes at room temperature. f. Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: a. Generate a standard curve for cAMP concentration. b. Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
Structure-Activity Relationship (SAR) Insights and Data Presentation
While a comprehensive SAR table for a series of this compound derivatives targeting HCA2 is not yet publicly available, we can extrapolate from the known pharmacophore of HCA2 agonists and SAR studies of related nicotinic acid analogs. The following table presents hypothetical data for a representative series of compounds to illustrate how SAR data for this scaffold could be presented.
| Compound ID | R¹ (on Morpholine N) | R² (at 5-position) | HCA2 Agonism (EC₅₀, nM) |
| 1 (Scaffold) | H | H | 500 |
| 2a | CH₃ | H | 350 |
| 2b | Ethyl | H | 280 |
| 2c | Propyl | H | 450 |
| 3a | H | Cl | 200 |
| 3b | H | F | 220 |
| 3c | H | CH₃ | 300 |
| 4a | CH₃ | Cl | 80 |
| 4b | Ethyl | Cl | 120 |
| Nicotinic Acid | - | - | 150 |
Interpretation of Hypothetical SAR:
-
Scaffold Activity: The unsubstituted this compound (Compound 1) displays moderate activity, confirming that the scaffold is recognized by the HCA2 receptor.
-
Substitution on Morpholine Nitrogen (R¹): Small alkyl substituents on the morpholine nitrogen (Compounds 2a and 2b) are well-tolerated and can lead to a modest increase in potency. Larger substituents (Compound 2c) may be detrimental, suggesting a size-limited pocket.
-
Substitution on the Pyridine Ring (R²): Electron-withdrawing groups at the 5-position of the pyridine ring (Compounds 3a and 3b) appear to enhance potency, potentially through favorable interactions with the receptor's binding pocket.
-
Combined Substitutions: The combination of a small alkyl group on the morpholine nitrogen and an electron-withdrawing group at the 5-position (Compound 4a) leads to a significant enhancement in potency, suggesting that these two positions can be optimized synergistically.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological pathways. Its favorable physicochemical properties and synthetic tractability make it an attractive platform for medicinal chemists. The well-established link between nicotinic acid and the HCA2 receptor provides a clear and compelling rationale for exploring derivatives of this scaffold as potential treatments for dyslipidemia and neuroinflammatory disorders.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship for HCA2 agonism and other relevant biological targets. Furthermore, the exploration of bioisosteric replacements for the morpholine ring and the carboxylic acid moiety could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of drug discovery.
The Strategic Role of 2-Morpholinonicotinic Acid in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Convergence of Proven Scaffolds in Modern Agrochemical Design
In the relentless pursuit of novel and effective crop protection agents, the strategic combination of well-established pharmacophores is a cornerstone of modern agrochemical research and development. The morpholine moiety, a privileged structure in medicinal chemistry, has demonstrated significant utility in agrochemical design, imparting favorable physicochemical and biological properties to active ingredients.[1] When integrated with the nicotinic acid scaffold, a core component of numerous successful herbicides and insecticides, the resulting 2-morpholinonicotinic acid emerges as a highly versatile and valuable intermediate for the synthesis of a new generation of crop protection solutions.
This technical guide provides a comprehensive overview of the applications of this compound in agrochemical synthesis. We will delve into detailed synthetic protocols, explore the mechanistic rationale behind its use, and present exemplary pathways for the development of both herbicidal and fungicidal compounds. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful building block in their own discovery and development programs.
Core Intermediate Synthesis: A Reliable Pathway to this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of 2-chloronicotinic acid with morpholine. This reaction is robust and can be optimized for high yield and purity, making the intermediate readily accessible for further derivatization.[2][3]
Protocol 1: Synthesis of this compound from 2-Chloronicotinic Acid
This protocol outlines a common and efficient method for the preparation of the title compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Materials and Reagents:
-
2-Chloronicotinic Acid
-
Morpholine
-
Potassium Carbonate (optional, as a base)
-
Hydrochloric Acid (for acidification)
-
Water
-
Organic solvent (e.g., Dimethylformamide - DMF, optional)
-
Standard laboratory glassware and heating apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloronicotinic acid (1 equivalent) and morpholine (2-3 equivalents). Water can be used as a solvent. The use of a base like potassium carbonate (1.5 equivalents) can facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 100-120°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Dilute the residue with water.
-
Acidification: Slowly add hydrochloric acid to the aqueous solution until the pH reaches approximately 2-3. This will precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any remaining salts and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Typical Value | Reference |
| Yield | >90% | [2][3] |
| Purity | >98% (after recrystallization) | [2][3] |
| Reaction Time | 4-12 hours | [2][3] |
| Temperature | 100-120°C | [2][3] |
Application in Herbicide Synthesis: Crafting Novel Nicotinamides
A significant application of this compound lies in its conversion to nicotinamides. The amide linkage provides a robust connection to various aniline moieties, which can be tailored to target specific biochemical pathways in weeds. While many nicotinamide herbicides are synthesized from 2-chloronicotinic acid, the following protocol exemplifies the general amide coupling reaction that can be applied to this compound to generate novel herbicidal candidates.[4]
Protocol 2: Exemplary Synthesis of a Herbicidal N-Phenyl-2-morpholinonicotinamide
This protocol details the conversion of the carboxylic acid to an amide, a key step in the synthesis of many herbicides.
Amide Coupling Reaction Pathway
Caption: General pathway for the synthesis of N-phenyl-2-morpholinonicotinamides.
Materials and Reagents:
-
This compound
-
Thionyl Chloride (or Oxalyl Chloride)
-
A substituted aniline (e.g., 2,4-difluoroaniline)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine)
Step-by-Step Procedure:
-
Acid Chloride Formation: In a flask under an inert atmosphere (e.g., nitrogen), suspend this compound (1 equivalent) in an anhydrous aprotic solvent like DCM. Add thionyl chloride (1.5-2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the suspension becomes a clear solution.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride can be used directly in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the substituted aniline (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the acyl chloride solution dropwise to the aniline solution at 0°C. Allow the reaction to stir at room temperature for 2-6 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-phenyl-2-morpholinonicotinamide.
Application in Fungicide Development: The Morpholine Pharmacophore
The morpholine ring is a key component in several systemic fungicides, known to inhibit sterol biosynthesis in fungi.[1] this compound provides a scaffold to develop novel fungicides by incorporating other toxophoric groups.
Conceptual Pathway to a Novel Fungicide:
The carboxylic acid functionality of this compound can be reduced to an alcohol, which can then be etherified or esterified to introduce moieties known for fungicidal activity. For instance, coupling with a substituted phenol could yield a molecule with a dual mode of action or enhanced systemic properties.
Conceptual Fungicide Synthesis Pathway
Caption: A conceptual pathway for developing novel fungicides from this compound.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The efficacy of agrochemicals derived from this compound can be attributed to the synergistic contributions of its constituent parts:
-
The Nicotinic Acid Scaffold: This pyridine-based ring system is a well-known toxophore in herbicides that can interfere with various plant processes, including carotenoid biosynthesis.[4]
-
The Morpholine Moiety: In fungicides, the morpholine ring is a key pharmacophore that inhibits ergosterol biosynthesis, a critical component of fungal cell membranes.[1] In herbicides and insecticides, it can improve systemic movement within the plant and enhance binding to the target site. It also often imparts favorable pharmacokinetic properties.
Structure-activity relationship (SAR) studies on related nicotinamide herbicides have shown that the nature and position of substituents on the aniline ring are critical for determining the spectrum of activity and crop selectivity.[4] For instance, halogen substitutions on the aniline ring often enhance herbicidal potency.
Conclusion
This compound stands out as a strategic intermediate in the design and synthesis of novel agrochemicals. Its straightforward preparation and the presence of two key functional moieties—the nicotinic acid core and the morpholine ring—provide a versatile platform for creating diverse libraries of candidate herbicides and fungicides. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the vast potential of this valuable building block in the ongoing effort to secure global food production.
References
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-benzyl-6-methylpicolinamide as a potential scaffold for bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Strategic Guide to the Development of Novel Antibiotics Using 2-Morpholinonicotinic Acid Intermediates
Introduction: Confronting the Crisis of Antimicrobial Resistance
The rise of multidrug-resistant (MDR) bacteria presents one of the most significant threats to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and carbapenem-resistant Enterobacteriaceae (CRE) have severely limited our therapeutic options, creating an urgent need for new classes of antibiotics.[1][2] For decades, the fluoroquinolone class of antibiotics, which target the essential bacterial enzymes DNA gyrase and topoisomerase IV, have been a cornerstone of antibacterial therapy.[3][4] However, widespread use has inevitably led to resistance, primarily through mutations in these target enzymes.[3]
This has spurred research into novel bacterial topoisomerase inhibitors (NBTIs) that bind to a different site on the enzyme complex, thereby retaining activity against fluoroquinolone-resistant strains.[1][5] Within this landscape, synthetic intermediates that serve as versatile scaffolds for new chemical entities are invaluable. 2-Chloronicotinic acid and its derivatives, such as 2-Morpholinonicotinic Acid, have emerged as critical building blocks in the synthesis of various pharmaceuticals.[6][7][8] The morpholine moiety, in particular, is a well-established functional group in medicinal chemistry, known to enhance pharmacokinetic properties and biological activity.[9][10]
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing this compound as a core intermediate for the rational design and development of a new generation of antibiotics targeting bacterial topoisomerases. We will detail the synthetic workflow, provide robust protocols for antimicrobial evaluation, and discuss the underlying mechanism of action.
The Scientific Rationale: Why this compound?
The core strategy is to leverage the validated success of topoisomerase inhibitors while designing molecules that circumvent existing resistance mechanisms. The bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential for DNA replication, repair, and transcription, making them ideal antibiotic targets.[1][2] While fluoroquinolones bind to the catalytic site, NBTIs interact with an adjacent pocket, a distinct mechanism that allows them to bypass common resistance mutations.[1][5]
The this compound scaffold provides an ideal starting point for several reasons:
-
Structural Precedent: The nicotinic acid core is related to the quinolone pharmacophore, suggesting a favorable geometry for binding to the topoisomerase-DNA complex.[11][12]
-
Modularity: The carboxylic acid group provides a convenient handle for chemical modification (e.g., amide bond formation), allowing for the rapid synthesis of a diverse library of compounds to explore structure-activity relationships (SAR).
-
Physicochemical Properties: The morpholine group can improve aqueous solubility and metabolic stability, which are crucial properties for drug candidates.[10]
Our developmental workflow is designed to systematically synthesize, screen, and characterize novel derivatives to identify promising lead compounds.
Figure 1: High-level workflow for the development of novel antibiotics from this compound.
Synthesis of Novel Antibiotic Candidates
The synthetic route to novel antibiotic candidates begins with the efficient preparation of the key this compound intermediate from commercially available 2-chloronicotinic acid. This process typically involves three steps: esterification, nucleophilic substitution, and hydrolysis.[6][7]
Protocol 3.1: Synthesis of this compound Intermediate
Objective: To synthesize the core intermediate, this compound, which will be used for subsequent diversification.
Causality and Experimental Choices:
-
Esterification: The carboxylic acid of 2-chloronicotinic acid is first protected as a methyl ester. This prevents it from reacting in the subsequent nucleophilic substitution step and increases the reactivity of the pyridine ring towards substitution.
-
Nucleophilic Substitution: Morpholine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring. This is the key step that installs the morpholine moiety.
-
Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid, providing the necessary functional group for the final amide coupling step.
Materials and Reagents:
-
2-Chloronicotinic Acid
-
Methanol (anhydrous)
-
Oxalyl chloride or Thionyl chloride
-
Morpholine
-
Triethylamine (TEA) or other suitable base
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Step-by-Step Methodology:
-
Esterification (Methyl 2-chloronicotinate): a. Suspend 2-chloronicotinic acid (1 eq) in anhydrous methanol. b. Cool the mixture to 0°C in an ice bath. c. Slowly add thionyl chloride (1.2 eq) dropwise. Caution: Reaction is exothermic and releases HCl gas. Perform in a fume hood. d. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC or LC-MS indicates completion. e. Remove the solvent under reduced pressure using a rotary evaporator. f. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with dichloromethane. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloronicotinate.
-
Nucleophilic Substitution (Methyl 2-morpholinonicotinate): a. Dissolve the methyl 2-chloronicotinate (1 eq) in a suitable solvent like THF. b. Add morpholine (1.5 eq) and a base such as triethylamine (1.5 eq). c. Heat the reaction mixture to reflux and monitor by TLC/LC-MS until the starting material is consumed (typically 8-12 hours). d. Cool the reaction, filter off any salts, and concentrate the filtrate. e. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure methyl 2-morpholinonicotinate.
-
Hydrolysis (this compound): a. Dissolve the purified methyl 2-morpholinonicotinate (1 eq) in a mixture of methanol and water. b. Add sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gentle heat (50°C) for 2-4 hours. c. Monitor the reaction by TLC/LC-MS. d. Once complete, remove the methanol via rotary evaporation. e. Cool the remaining aqueous solution to 0°C and carefully acidify with HCl (e.g., 1M solution) to a pH of ~4-5. f. The product, this compound, will precipitate out of solution. g. Collect the solid by filtration, wash with cold water, and dry under vacuum. Confirm structure and purity by ¹H NMR and MS.
Protocol 3.2: Diversification via Amide Coupling
Objective: To create a library of diverse antibiotic candidates by coupling the this compound intermediate with various primary or secondary amines.
Step-by-Step Methodology:
-
Dissolve this compound (1 eq) in an anhydrous solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and a base like DIPEA (2 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Upon completion, perform an appropriate aqueous workup and extract the product into an organic solvent.
-
Purify the final compound using flash chromatography or preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Evaluation of Antimicrobial Activity
Once a library of compounds has been synthesized, the next critical step is to determine their antimicrobial potency. The gold-standard method for this is determining the Minimum Inhibitory Concentration (MIC).[13]
Figure 2: Standard workflow for MIC determination by broth microdilution.
Protocol 4.1: Determination of MIC by Broth Microdilution
Objective: To quantitatively measure the in vitro antibacterial activity of synthesized compounds against a panel of clinically relevant bacteria.
Causality and Experimental Choices:
-
Broth Microdilution: This method is preferred for its efficiency, low sample consumption, and ability to generate quantitative data (μg/mL or μM), making it ideal for screening compound libraries.[13][14]
-
Bacterial Panel: The panel should include representative Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli, P. aeruginosa), and ideally, fluoroquinolone-resistant strains to demonstrate the advantage of the novel compounds.
-
Standardized Inoculum: A precise starting concentration of bacteria is critical for reproducibility. The standard is ~5 x 10⁵ CFU/mL in the final well volume.[13]
Materials and Reagents:
-
Synthesized test compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Sterile 96-well microtiter plates.
-
Reference antibiotic (e.g., Ciprofloxacin).
-
Spectrophotometer or McFarland standards.
-
Multichannel pipette.
Step-by-Step Methodology:
-
Plate Preparation: a. Add 50 μL of CAMHB to wells 2 through 12 of a 96-well plate. b. In well 1, add 100 μL of the test compound at twice the highest desired final concentration (e.g., prepare a 256 μg/mL solution in CAMHB from the DMSO stock). c. Perform a 2-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, down to well 10. Discard 50 μL from well 10. d. Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no drug, no bacteria).
-
Inoculum Preparation: a. From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. This is the working inoculum.
-
Inoculation and Incubation: a. Add 50 μL of the working inoculum to wells 1 through 11. This brings the final volume in each well to 100 μL and the final bacterial concentration to the target of 5 x 10⁵ CFU/mL. The drug concentrations are now halved to the final desired range (e.g., 128 μg/mL down to 0.25 μg/mL). b. Do not add bacteria to well 12. c. Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Data Analysis and Interpretation: a. After incubation, check the controls. Well 11 should be turbid (growth), and well 12 should be clear (sterile). b. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). This can be determined by eye or by reading the optical density at 600 nm (OD₆₀₀).
Data Presentation
Results should be summarized in a clear, tabular format for easy comparison of compound activity.
| Compound ID | S. aureus (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) | MRSA (FQ-Resistant) (μg/mL) |
| Candidate 1 | 2 | 8 | 32 | 4 |
| Candidate 2 | 4 | 16 | >64 | 4 |
| Candidate 3 | >64 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 32 |
Elucidating the Mechanism of Action (MOA)
Compounds that demonstrate potent MIC values should be further investigated to confirm their mechanism of action. The primary hypothesis is that these novel antibiotics inhibit bacterial DNA gyrase and/or topoisomerase IV.
References
- 1. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors | PLOS One [journals.plos.org]
- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. brieflands.com [brieflands.com]
- 12. Quinolones: Recent Structural and Clinical Developments | Semantic Scholar [semanticscholar.org]
- 13. pdb.apec.org [pdb.apec.org]
- 14. woah.org [woah.org]
Topic: Analytical Methods for the Quantification of 2-Morpholinonicotinic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides comprehensive, validated protocols for the quantitative analysis of 2-Morpholinonicotinic Acid, a key intermediate in pharmaceutical synthesis.[1] Recognizing the diverse needs of researchers and quality control professionals, we present two primary, robust analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for orthogonal confirmation. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind key procedural choices, ensuring methodological robustness and transferability.
Introduction and Analytical Strategy
This compound is a derivative of nicotinic acid (Vitamin B3) and serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity and concentration must be meticulously controlled during synthesis and in final formulations to ensure the safety and efficacy of the end product. The selection of an appropriate analytical method is contingent upon the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV: This technique is the workhorse for quality control (QC) laboratories. It offers a balance of speed, cost-effectiveness, and reliability for quantifying this compound in relatively clean samples like raw materials or simple formulations.[3]
-
LC-MS/MS: When high sensitivity and selectivity are paramount, such as in bioanalytical studies (plasma, tissue), impurity profiling, or complex formulation analysis, LC-MS/MS is the method of choice.[4][5] Its ability to monitor specific parent-to-daughter ion transitions minimizes matrix interference and allows for quantification at much lower levels than HPLC-UV.[6][7]
-
GC-MS: While less common for this type of polar, non-volatile analyte, GC-MS can serve as a valuable orthogonal method for identity confirmation. It necessitates a derivatization step to increase the analyte's volatility.[8][9]
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This reversed-phase HPLC method provides accurate and precise quantification of this compound and is ideal for routine analysis in a quality control setting.
Principle of the Method
The method employs a C18 stationary phase to separate this compound from other components based on its polarity. An acidic mobile phase is used to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. Quantification is achieved by measuring the analyte's absorbance at a specific UV wavelength and comparing it to a calibration curve generated from certified reference standards.
Required Materials and Instrumentation
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.[3]
-
Reference Standard: this compound, certified purity ≥98%.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18 MΩ·cm).
-
Reagents: Phosphoric Acid or Formic Acid (Analytical Grade).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Step-by-Step Protocol
A. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: Prepare a 0.1% solution of phosphoric acid or formic acid in deionized water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with a 50:50 mixture of Mobile Phase A and B to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
B. Sample Preparation
-
For Drug Substance/Pure Material: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase mixture to bring the concentration within the calibration range.
-
For Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to about 10 mg of the active ingredient into a 50 mL flask. Add 25 mL of methanol and sonicate for 20 minutes to extract the analyte. Dilute to volume with methanol, mix well, and allow to settle.[10]
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
C. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | 0-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm (or optimal wavelength determined by DAD scan) |
Experimental Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method provides superior sensitivity and selectivity, making it ideal for bioanalytical applications, trace impurity analysis, or quantification in complex matrices where UV detection may be insufficient.
Principle of the Method
Following chromatographic separation on a reversed-phase column, the analyte is ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This highly specific transition provides excellent signal-to-noise and minimizes interference from co-eluting matrix components.[11]
Required Materials and Instrumentation
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
Reference Standard: this compound (≥98%), Internal Standard (IS) (e.g., Deuterated this compound or a structurally similar compound like Nicotinic-d4 acid[4]).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (LC-MS Grade).
-
Reagents: Formic Acid (LC-MS Grade).
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange).
Step-by-Step Protocol
A. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard & IS Solutions: Prepare stock solutions (1 mg/mL) in methanol. Create working standards by serial dilution in 50:50 water:acetonitrile to cover the desired range (e.g., 0.1 ng/mL to 500 ng/mL). Prepare a working Internal Standard solution at a fixed concentration (e.g., 100 ng/mL).
B. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Spiking: To 100 µL of plasma sample (or blank matrix for calibration standards), add 10 µL of the working Internal Standard solution. For calibration standards, also add the appropriate amount of this compound working standard. Vortex briefly.
-
Protein Precipitation (PPT): Add 300 µL of cold acetonitrile, vortex for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge at 14,000 g for 10 minutes at 4 °C.
-
Extraction (Optional, for higher purity): For cleaner samples and to avoid ion suppression, a Solid Phase Extraction (SPE) step is recommended after PPT.[5][13] Condition an SPE cartridge, load the supernatant from the previous step, wash with a weak organic solvent, and elute with a solvent mixture containing a strong acid or base to release the analyte.
-
Evaporation & Reconstitution: Transfer the supernatant (or SPE eluate) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[14] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B). Vortex to dissolve.
-
Final Centrifugation: Centrifuge one last time to pellet any remaining particulates before transferring to an LC-MS vial.
C. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18, 50 mm x 2.1 mm, 1.9 µm |
| LC Flow Rate | 0.4 mL/min |
| LC Gradient | 5% to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | +3.5 kV[6] |
| Source Temp. | 350 °C[6] |
| MRM Transitions | To be determined by infusion of standardthis compound: e.g., m/z 209 -> 122Internal Standard (d4): e.g., m/z 213 -> 126 |
| Collision Gas | Argon |
Note: MRM transitions are hypothetical and must be optimized experimentally by infusing a standard solution of the analyte into the mass spectrometer.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for this compound using LC-MS/MS.
Method Validation and Data Presentation
Both methods must be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Key validation parameters are summarized below.
| Parameter | HPLC-UV | LC-MS/MS | Justification |
| Linearity (r²) | > 0.998 | > 0.998 | Demonstrates a direct proportional relationship between concentration and response.[15][16] |
| Range | 1 - 100 µg/mL | 0.1 - 500 ng/mL | The range over which the method is precise, accurate, and linear. |
| LOD | ~100-200 ng/mL | ~0.02 ng/mL | The lowest concentration that can be reliably detected.[15][16] |
| LOQ | ~0.5-1 µg/mL | ~0.1 ng/mL | The lowest concentration that can be accurately and precisely quantified.[15][16] |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% (bioanalytical: 85-115%) | Closeness of the measured value to the true value.[16] |
| Precision (%RSD) | < 2% | < 15% | The degree of scatter between a series of measurements.[15][16] |
Alternative Method: GC-MS with Derivatization
For orthogonal confirmation of identity or in labs where GC-MS is the primary instrument, a derivatization method can be employed.
-
Principle: The polar carboxylic acid group of this compound is chemically modified to form a non-polar, volatile ester (e.g., a trimethylsilyl (TMS) ester) using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17] The resulting derivative is volatile and thermally stable, making it suitable for GC-MS analysis.
-
Protocol Outline:
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 60 minutes.[17]
-
Cool to room temperature and inject into the GC-MS.
-
The mass spectrum will show a characteristic molecular ion and fragmentation pattern for the TMS-derivatized analyte, confirming its identity. Quantification can be performed using selected ion monitoring (SIM).[8]
-
Conclusion
This application note provides two primary, validated methods for the robust quantification of this compound. The HPLC-UV method is a reliable and cost-effective choice for routine quality control of pure substances and simple formulations. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace-level detection in complex matrices, the LC-MS/MS method is superior. The choice of method should be guided by the specific analytical requirements, including the sample matrix, desired limit of quantification, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bevital.no [bevital.no]
- 6. Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cipac.org [cipac.org]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation Guidelines – Analytical Instrumentation Center – UW–Madison [aic.sop.pharmacy.wisc.edu]
- 14. organomation.com [organomation.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for 2-Morpholinonicotinic Acid
An Application Note for the Analysis of 2-Morpholinonicotinic Acid by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a key intermediate and building block in pharmaceutical synthesis, the accurate determination of its purity and concentration is critical. Due to the polar nature of this compound, conventional reversed-phase chromatography yields poor retention. This application note presents a validated method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC), which provides excellent retention, peak shape, and resolution. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a self-validating framework grounded in established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
This compound is a heterocyclic compound incorporating both a basic morpholine moiety and an acidic carboxylic acid group.[1] This bifunctional, polar nature makes it highly soluble in aqueous media but challenging to retain on traditional non-polar stationary phases (like C18) used in reversed-phase (RP) HPLC.[2][3] In RP-HPLC, highly polar compounds often elute with or near the solvent front, preventing accurate quantification and separation from other polar impurities.[2]
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[4] A thin aqueous layer forms on the surface of the stationary phase, and polar analytes are retained by partitioning between this aqueous layer and the less polar mobile phase.[5] This mechanism provides excellent retention for compounds that are poorly retained in reversed-phase mode.
Recommended HPLC-HILIC Method
The causality behind the selection of each parameter is critical for developing a robust and transferable method.
Chromatographic System & Rationale
The selected parameters are optimized to ensure a strong interaction between the polar analyte and the stationary phase, leading to reliable retention and separation.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | Zwitterionic HILIC Column (e.g., Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm | A zwitterionic stationary phase offers both positive and negative charges, providing multiple interaction modes (hydrophilic partitioning and electrostatic interactions) for polar and charged analytes like this compound. This enhances retention and selectivity.[6] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid | Ammonium formate is a volatile buffer, making it ideal for potential hyphenation with mass spectrometry (LC-MS).[7] A pH of 3.5 ensures the carboxylic acid group is mostly protonated and the morpholine nitrogen is fully protonated, providing a consistent charge state for stable retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is the preferred organic solvent in HILIC due to its aprotic nature and appropriate polarity, which facilitates the formation of the aqueous layer on the stationary phase.[5] |
| Gradient Program | 95% B to 60% B over 10 minutes | A gradient elution, starting with a high organic content, ensures the polar analyte is retained at the head of the column. Gradually increasing the aqueous component (the strong solvent in HILIC) elutes the analyte with a sharp, symmetrical peak.[2] |
| Flow Rate | 0.4 mL/min | A moderate flow rate is chosen to ensure efficient mass transfer and optimal column performance for the selected column dimensions and particle size. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.[8] |
| Injection Volume | 2 µL | A small injection volume prevents peak distortion and column overloading, especially when the sample solvent composition differs from the initial mobile phase. |
| UV Detection | 265 nm | The pyridine ring in the nicotinic acid structure provides strong UV absorbance. 265 nm is a common wavelength for detecting such chromophores, offering good sensitivity. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from sample acquisition to final data reporting.
Caption: End-to-end workflow for the HPLC analysis of this compound.
Detailed Experimental Protocols
Adherence to precise protocols is essential for achieving accurate and reproducible results.
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous): Accurately weigh 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile.
-
Sample Diluent: Prepare a mixture of 90% acetonitrile and 10% Mobile Phase A (v/v). This ensures compatibility with the initial HILIC conditions and promotes good peak shape.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation Protocol
-
Weighing: Accurately weigh an appropriate amount of the test sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Dissolution: Add approximately 20 mL of the sample diluent. Sonicate for 10-15 minutes, or until the sample is fully dissolved.[9]
-
Dilution: Allow the solution to return to room temperature, then dilute to the mark with the sample diluent. Mix thoroughly.
-
Filtration: Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or Nylon) to remove any particulates that could damage the HPLC column.[10][11]
-
Injection: Transfer the filtrate to an HPLC vial for analysis.
Method Validation: A Self-Validating System
To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[12] This process establishes the performance characteristics of the method and ensures its trustworthiness.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, a spiked placebo, and the active substance. The peak for this compound should be well-resolved from any other peaks.[13]
-
Linearity: A linear relationship should be established between the concentration of the analyte and the detector response. This is assessed by analyzing at least five concentration levels of the reference standard. The correlation coefficient (r²) should typically be ≥ 0.999.[14]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an assay of a drug substance, the recommended minimum range is 80% to 120% of the test concentration.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by applying the method to a sample of known concentration (e.g., a spiked matrix) and expressing the results as percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples during the same analytical run. The relative standard deviation (%RSD) should be ≤ 2%.[13]
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.[13]
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note is a highly effective and reliable approach for the quantitative analysis of this compound. By leveraging a zwitterionic stationary phase and an optimized mobile phase gradient, this method overcomes the retention challenges associated with traditional reversed-phase techniques. The step-by-step protocols for sample preparation and analysis, combined with a framework for method validation based on ICH guidelines, provide a comprehensive and authoritative resource for scientists in quality control and research and development. This ensures the generation of accurate, precise, and trustworthy data essential for the pharmaceutical industry.
References
- 1. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. organomation.com [organomation.com]
- 10. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. scribd.com [scribd.com]
Application Note & Protocols: A Strategic Guide to the Synthesis of 2-Morpholinonicotinic Acid Derivatives for Structure-Activity Relationship (SAR) Studies
Abstract
The 2-morpholinonicotinic acid scaffold is a privileged heterocyclic motif with significant potential in medicinal chemistry. Its structural features—a hydrogen bond-accepting pyridine ring, a flexible morpholine substituent, and an ionizable carboxylic acid—offer multiple vectors for chemical modification to modulate physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of derivatives based on this core structure. We present detailed, field-proven protocols for derivatization at three key positions, explain the scientific rationale behind experimental choices, and outline a systematic workflow for conducting structure-activity relationship (SAR) studies.
Introduction: The this compound Scaffold
Nicotinic acid (Vitamin B3) and its derivatives are known to exhibit a wide range of biological activities, including lipid-lowering, vasodilation, and anti-inflammatory effects.[1][2][3] The incorporation of a morpholine moiety at the 2-position introduces a saturated heterocycle that can improve properties such as aqueous solubility, metabolic stability, and cell permeability, while also providing a key interaction point for receptor binding.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, transforming a biologically active "hit" compound into a "lead" with optimized potency, selectivity, and drug-like properties.[4] This guide focuses on a systematic approach to exploring the chemical space around the this compound core to build a robust SAR model.
Strategic Approach to Derivatization
The this compound scaffold offers three primary points for diversification, allowing for a comprehensive exploration of its SAR. Our strategy involves systematically modifying each point independently to deconvolve the contribution of each substituent to the target biological activity.
Caption: Overall strategy for SAR studies of the this compound scaffold.
Synthesis of the Core Scaffold
The parent compound, this compound, serves as the crucial starting material for all subsequent derivatizations. A reliable and scalable synthesis is paramount. The following three-step protocol is adapted from established literature procedures.[5][6][7]
Protocol 3.1: Synthesis of this compound
Rationale: This procedure begins with commercially available 2-chloronicotinic acid. The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution. The chlorine atom is then displaced by morpholine in a nucleophilic aromatic substitution reaction. Finally, the methyl ester is hydrolyzed under basic conditions to yield the target acid.
Step 1: Esterification of 2-Chloronicotinic Acid
-
Suspend 2-chloronicotinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and stir the mixture at reflux (approx. 65 °C) for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 2-chloronicotinate, typically as a white solid.
Step 2: Nucleophilic Substitution with Morpholine
-
Dissolve methyl 2-chloronicotinate (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).
-
Add morpholine (1.5 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion by LC-MS.
-
Cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-morpholinonicotinate.
Step 3: Hydrolysis to this compound
-
Dissolve methyl 2-morpholinonicotinate (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with a polar organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Derivatization Protocols: Vector A (Carboxylic Acid)
The carboxylic acid is often a key pharmacophoric element, engaging in ionic or hydrogen-bonding interactions with biological targets. However, its acidic nature can limit cell permeability and oral bioavailability.[8] Modifying this group is a critical first step in SAR exploration.
Protocol 4.1: Amide Library Synthesis via EDC/HOBt Coupling
Rationale: Amide bond formation is the most common reaction in medicinal chemistry, allowing for the rapid generation of analogs from a diverse pool of commercially available amines.[9][10] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) creates a highly reactive HOBt ester intermediate, which efficiently acylates the amine while minimizing side reactions and racemization.[10][11]
Caption: Experimental workflow for amide library synthesis.
Step-by-Step Methodology:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the acid.
-
Add the desired amine (1.1 eq) to the solution.
-
Continue stirring at room temperature for 4-16 hours. Monitor reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide.
Bioisosteric Replacement of the Carboxylic Acid
Rationale: To mitigate issues associated with carboxylic acids (e.g., poor CNS penetration, rapid metabolism via glucuronidation), replacement with a bioisostere is a common strategy.[8][12] The 1H-tetrazole ring is a widely used non-classical bioisostere as its pKa is similar to that of a carboxylic acid, allowing it to act as a proton donor, while offering increased lipophilicity.[13]
Protocol: This transformation is typically achieved via a multi-step sequence starting from the corresponding amide, which is dehydrated to a nitrile, followed by a [2+3] cycloaddition with an azide source.
Derivatization Protocols: Vector B (Pyridine Ring)
The pyridine ring is often difficult to functionalize directly due to its electron-deficient nature.[14] Palladium-catalyzed cross-coupling reactions are powerful methods for installing aryl, heteroaryl, or alkyl groups, provided a halogenated precursor is available. For this, we would start with a precursor like 2-morpholino-5-bromonicotinic acid.
Protocol 5.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[15] It allows for the introduction of a wide array of aryl and heteroaryl boronic acids or esters onto the pyridine core, dramatically expanding the accessible chemical space.
Step-by-Step Methodology (assuming a 5-bromo precursor):
-
To a microwave vial, add methyl 2-morpholino-5-bromonicotinate (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).
-
Add a base, typically aqueous 2M Na₂CO₃ (3.0 eq).
-
Add a solvent mixture, such as 1,4-dioxane/water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes. Alternatively, heat conventionally at 80-90 °C for 6-18 hours.
-
Monitor for completion by LC-MS.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the coupled ester, which can then be hydrolyzed to the acid as described in Protocol 3.1, Step 3.
Workflow for Structure-Activity Relationship (SAR) Analysis
A systematic approach is required to translate a library of synthesized compounds into meaningful SAR data. This involves a tiered screening cascade to efficiently identify promising candidates.
Caption: A systematic workflow for SAR analysis, from synthesis to iterative design.
Recommended Assays for an Anti-inflammatory Profile:
-
Primary Target-Based Assay: An in vitro enzyme inhibition assay, for example, against cyclooxygenase-2 (COX-2), is an excellent starting point for quantifying direct potency.[16]
-
Cell-Based Assay: To confirm activity in a more complex biological system, a cell-based assay is crucial. For inflammation, this could involve using LPS-stimulated RAW 264.7 macrophages and measuring the inhibition of nitric oxide (NO) production via the Griess assay or pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.[16]
-
Cytotoxicity Assay: A standard MTT or MTS assay should be run in parallel to ensure that the observed activity is not due to general toxicity to the cells.[4][17]
Data Presentation for SAR Analysis
Organizing data in a clear, tabular format is essential for discerning trends. A typical SAR table should include the structure of the modification, key physicochemical properties (if measured), and the results from the biological assays.
Table 1: Hypothetical SAR Data for Amide Derivatives of this compound
| Cmpd ID | R Group (Amide) | MW | cLogP | COX-2 IC₅₀ (µM) | Cell-Based EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |
| 1 | -OH (Parent Acid) | 208.2 | 0.85 | > 50 | > 50 | > 100 |
| 2a | -NH-CH₃ | 221.2 | 0.92 | 15.2 | 25.8 | > 100 |
| 2b | -NH-benzyl | 297.3 | 2.56 | 2.1 | 4.5 | 85 |
| 2c | -NH-(4-F-phenyl) | 303.3 | 2.61 | 0.85 | 1.9 | > 100 |
| 2d | -NH-cyclohexyl | 289.4 | 2.88 | 5.6 | 10.1 | > 100 |
| 2e | -N(CH₃)₂ | 235.3 | 1.21 | 22.5 | 41.3 | > 100 |
Interpretation of Hypothetical Data: From this small dataset, an initial SAR hypothesis can be formed:
-
Conversion of the carboxylic acid to an amide is beneficial for activity (Cmpd 1 vs. others).
-
A large, aromatic substituent on the amide nitrogen is preferred over small alkyl or bulky aliphatic groups (Cmpd 2b, 2c vs. 2a, 2d).
-
Electron-withdrawing substitution on the aromatic ring may enhance potency and reduce toxicity (Cmpd 2c vs. 2b).
-
A secondary amide appears to be more favorable than a tertiary amide (Cmpd 2b vs. 2e).
These initial hypotheses would then guide the design and synthesis of the next round of compounds to further refine the SAR model.
Conclusion
The this compound scaffold represents a versatile starting point for medicinal chemistry campaigns. By systematically applying robust synthetic protocols to modify its key structural features and evaluating the resulting compounds in a tiered biological screening cascade, researchers can efficiently build a comprehensive structure-activity relationship model. This guide provides the foundational strategies and detailed methodologies to empower scientists in the discovery and optimization of novel therapeutics based on this promising chemical core.
References
- 1. mdpi.com [mdpi.com]
- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. drughunter.com [drughunter.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Evaluating the Biological Efficacy of 2-Morpholinonicotinic Acid Analogs
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the biological efficacy of novel 2-Morpholinonicotinic Acid analogs. As analogs of nicotinic acid, these compounds are presumed to target the G-protein coupled receptor 109A (GPR109A), a key regulator of lipid metabolism and inflammatory responses. This guide presents a phased, hierarchical screening cascade, beginning with high-throughput in vitro assays to establish target engagement and functional activity, progressing to detailed mechanistic studies to elucidate downstream signaling effects, and culminating in in vivo validation using established disease models. Each protocol is designed as a self-validating system with integrated controls and data analysis frameworks to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting GPR109A
Nicotinic acid (Niacin) has been a cornerstone therapy for dyslipidemia for decades, primarily due to its beneficial effects on plasma lipoproteins. Its therapeutic actions are largely mediated by the G-protein coupled receptor 109A (GPR109A), also known as HM74A or NIACR1.[1] GPR109A is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2] Its activation initiates a cascade of intracellular events with significant therapeutic implications:
-
In Adipocytes: GPR109A activation leads to the inhibition of adenylate cyclase via a Gαi/o subunit, resulting in decreased cyclic AMP (cAMP) levels. This suppresses hormone-sensitive lipase activity, thereby reducing the release of free fatty acids into circulation—a key mechanism for its lipid-lowering effects.[1]
-
In Immune Cells: GPR109A signaling has potent anti-inflammatory effects. It has been shown to suppress the activation of the NF-κB signaling pathway, a central mediator of inflammation, in various cell types including colon and retinal pigment epithelial cells.[3][4] This leads to reduced production of pro-inflammatory cytokines.
The development of this compound analogs is aimed at harnessing these therapeutic benefits, potentially with improved potency, selectivity, or pharmacokinetic properties compared to niacin. The following experimental workflow provides a robust framework for identifying and characterizing promising lead candidates from a library of such analogs.
The Integrated Screening Cascade
A successful drug discovery campaign requires a systematic approach to triage compounds. We propose a multi-phase screening cascade that progressively increases in biological complexity and resource intensity. This strategy ensures that only the most promising candidates, with confirmed on-target activity and desirable downstream effects, advance to costly in vivo studies.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Morpholinonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthetic procedure and optimize your reaction conditions for high yield and purity.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method involves a three-step process starting from commercially available 2-chloronicotinic acid.[1][2][3] This process includes:
-
Esterification of 2-chloronicotinic acid.
-
Nucleophilic aromatic substitution (SNAr) with morpholine.
-
Hydrolysis of the resulting ester to yield the final product, this compound.
This route is favored for its mild conditions, simple procedures, and high overall yields, which can reach up to 93%.[1][2][4]
Q2: Why is esterification of 2-chloronicotinic acid necessary before the reaction with morpholine?
A2: The carboxylic acid group of 2-chloronicotinic acid is acidic and can react with morpholine, which is basic. This acid-base reaction would consume the morpholine, preventing it from acting as a nucleophile in the desired SNAr reaction. Esterification protects the carboxylic acid group, allowing the nucleophilic substitution to proceed efficiently.
Q3: What are the typical reagents and conditions for the nucleophilic aromatic substitution step?
A3: The nucleophilic aromatic substitution is typically carried out by heating the methyl 2-chloronicotinate with morpholine.[4] The reaction is often performed at elevated temperatures, around 100°C, to ensure a reasonable reaction rate.[1][3][4]
Q4: I am observing low yields. What are the most likely causes?
A4: Low yields in this synthesis can stem from several factors:
-
Incomplete esterification: If the initial esterification is not complete, the free carboxylic acid will interfere with the subsequent nucleophilic substitution.
-
Suboptimal reaction conditions: The temperature and reaction time for the nucleophilic substitution are critical. Insufficient heating can lead to an incomplete reaction.
-
Moisture contamination: The presence of water can hydrolyze the starting materials or intermediates, leading to side products.
-
Purification losses: The final product and intermediates may be lost during extraction and purification steps.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of each step in the synthesis.[1][4] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low Yield in the Esterification Step
Q: My esterification of 2-chloronicotinic acid is giving a low yield. How can I improve this?
A:
-
Reagent Purity: Ensure that all reagents, especially the alcohol (e.g., methanol) and thionyl chloride or oxalyl chloride, are anhydrous. Moisture will consume these reagents and reduce the yield.
-
Reaction Temperature: The initial reaction of 2-chloronicotinic acid with oxalyl chloride and a catalytic amount of DMF is typically performed at room temperature, followed by the addition of methanol at a controlled temperature (e.g., 40°C).[1][4] Ensure proper temperature control to prevent side reactions.
-
Complete Reaction: Monitor the reaction by TLC to ensure all the 2-chloronicotinic acid has been consumed before proceeding with the workup.
Problem 2: Incomplete Nucleophilic Aromatic Substitution
Q: The reaction between methyl 2-chloronicotinate and morpholine is not going to completion. What should I do?
A:
-
Temperature and Time: This SNAr reaction is sensitive to temperature. Ensure the reaction mixture is maintained at the optimal temperature (around 100°C) for a sufficient duration (e.g., 40 minutes or as determined by TLC monitoring).[1][4]
-
Solvent Choice: While the reaction can be run neat, using a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide can improve solubility and reaction rates.[1]
-
Stoichiometry: Using a slight excess of morpholine can help drive the reaction to completion.
Problem 3: Formation of Impurities
Q: I am observing significant impurities in my final product. What are the potential side reactions and how can I minimize them?
A:
-
Hydrolysis of the Ester: If water is present during the nucleophilic substitution step, the methyl 2-morpholinonicotinate can be prematurely hydrolyzed. Ensure all glassware and reagents are dry.
-
Dimerization or Polymerization: Although less common, side reactions involving the pyridine ring can occur under harsh conditions. Stick to the recommended reaction temperatures and times.
-
Incomplete Hydrolysis: In the final step, ensure the hydrolysis of the ester is complete by using adequate amounts of acid (e.g., HCl) and heating for a sufficient time.[1][3][4] Monitor by TLC to confirm the disappearance of the ester.
Problem 4: Difficulty in Product Purification
Q: I am struggling to purify the final this compound. What are the best practices?
A:
-
Extraction: After hydrolysis, the product is typically precipitated by adjusting the pH.[5] Careful adjustment of the pH to the isoelectric point of the amino acid will maximize precipitation and minimize the solubility of the product in the aqueous layer.
-
Washing: Wash the crude product with cold water to remove any remaining inorganic salts.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., water or an alcohol/water mixture) can be an effective purification method.
III. Experimental Protocols & Data
Optimized Synthesis Protocol for this compound
This protocol is based on established literature procedures with optimizations for improved yield and purity.[1][4]
Step 1: Esterification of 2-Chloronicotinic Acid
-
To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride at room temperature and stir until the evolution of gas ceases.
-
Cool the mixture in an ice bath and slowly add methanol.
-
Allow the reaction to warm to 40°C and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-chloronicotinate.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the methyl 2-chloronicotinate in morpholine.
-
Heat the mixture to 100°C and stir for 40-60 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and proceed to the hydrolysis step.
Step 3: Hydrolysis
-
To the reaction mixture from Step 2, add a solution of hydrochloric acid in water.
-
Heat the mixture to 100°C and stir until TLC indicates the complete disappearance of the ester.
-
Cool the solution in an ice bath and adjust the pH to the isoelectric point of this compound using a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |
| SNAr Temperature | 80°C | 100°C | Higher temperature increases the reaction rate, leading to shorter reaction times and higher conversion.[1][4] |
| SNAr Solvent | None (Neat) | N,N-Dimethylacetamide | A high-boiling polar aprotic solvent can improve substrate solubility and reaction kinetics.[1] |
| Morpholine Equivalents | 1.1 eq | 1.5 eq | A larger excess of the nucleophile can help drive the equilibrium towards the product side. |
| Hydrolysis Time | 1 hour | 2 hours | Ensuring complete hydrolysis of the ester intermediate is crucial for maximizing the yield of the final acid. |
IV. Visualizing the Process
Reaction Mechanism
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction.
Caption: The SNAr mechanism for the formation of methyl 2-morpholinonicotinate.
Troubleshooting Workflow
When faced with low yields, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
V. References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. --INVALID-LINK--
-
Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) Synthesis of 2-Chloronicotinic Acid Derivatives - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
-
Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 2-chloronicotinic acid - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Purifying aromatic acids by treatment with morpholine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--
References
Technical Support Center: Navigating the Synthesis of Substituted Nicotinic Acids
Welcome to the technical support center dedicated to the synthesis of substituted nicotinic acids. As a cornerstone scaffold in medicinal chemistry and drug development, the successful synthesis of these pyridine-3-carboxylic acid derivatives is critical.[1][2] This guide is structured to provide direct, actionable solutions to the common hurdles encountered in the laboratory, moving from general issues to route-specific challenges. Our goal is to explain the causality behind these challenges and equip you with robust strategies for success.
Part 1: Frequently Asked Questions & General Troubleshooting
This section addresses broad, frequently encountered issues that can arise regardless of the specific synthetic route employed.
Q1: My synthesis is resulting in a consistently low yield. What are the primary causes and how can I systematically troubleshoot this?
A: Low yield is a multifaceted problem that can often be traced back to one of four key areas: incomplete reactions, competing side reactions, catalyst inefficiency, or losses during workup and purification. A systematic approach is crucial for diagnosis.
-
Incomplete Reaction: The most straightforward cause is a reaction that has not proceeded to completion.
-
Causality: Insufficient reaction time, suboptimal temperature, or inadequate mixing can prevent all starting material from being consumed.
-
Troubleshooting:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and formation of the product over time.[3] This will establish the optimal reaction time.
-
Adjust Conditions: If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[3] Ensure stirring is vigorous enough to maintain a homogeneous mixture.
-
-
-
Side Reactions: The formation of undesired byproducts is a major contributor to reduced yields. Common side reactions include over-oxidation, hydrolysis of nitrile or ester groups, or polymerization.[3]
-
Causality: Reaction conditions (pH, temperature, presence of water) may favor alternative chemical pathways.
-
Troubleshooting: Identify the byproduct(s) using analytical techniques (e.g., NMR, LC-MS). This will provide clues to the competing reaction. Specific strategies to minimize common side reactions are detailed in the questions below.
-
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose activity.
-
Causality: Contaminants in the starting materials or solvents (e.g., sulfur compounds for Pd catalysts, strong acids for Raney-Nickel) can "poison" the catalyst.[3][4] The catalyst may also degrade over the course of the reaction.
-
Troubleshooting: Use purified, anhydrous solvents and high-purity starting materials. Consider using a fresh batch of catalyst or increasing the catalyst loading.[3]
-
-
Purification Losses: Significant amounts of product can be lost during workup and recrystallization.[3]
-
Causality: Nicotinic acids can have moderate solubility in various solvents, making extraction and recrystallization challenging. Multiple recrystallization steps to achieve high purity will invariably reduce the final yield.[5][6]
-
Troubleshooting: Optimize the solvent system and volume for recrystallization to maximize recovery.[6] For crude products from nitric acid oxidation, a patented method involves melting the crude yellow product (at ~235-250°C) for a few minutes, which destroys the yellow chromophore, allowing for the isolation of a colorless, high-purity product in a single recrystallization step.[5]
-
Q2: I am struggling to introduce substituents onto the pyridine ring. Why is this difficult and what are the modern strategies?
A: This is a classic challenge in pyridine chemistry. The pyridine ring is electron-deficient due to the electronegative nitrogen atom.
-
Causality: This electron deficiency deactivates the ring towards standard electrophilic aromatic substitution (EAS) reactions like Friedel-Crafts alkylation or acylation. Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with Lewis acids used to catalyze these reactions, which further deactivates the ring.
-
Strategies: Modern synthetic chemistry largely bypasses this issue by using powerful palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: This method is excellent for forming C-C bonds by coupling a halogenated nicotinic acid (e.g., 5-bromonicotinic acid) with an aryl or heteroaryl boronic acid. It offers mild conditions and tolerates a wide range of functional groups.[1]
-
Buchwald-Hartwig Amination: This is the method of choice for forming C-N bonds, allowing for the introduction of primary and secondary amines onto the nicotinic acid core.[1]
-
Directed ortho-Metalation (DoM): If a suitable directing group is present on the ring, this strategy allows for highly regioselective functionalization at a position ortho to the directing group.[1]
-
Part 2: Route-Specific Troubleshooting Guides
Route 1: Synthesis from 3-Cyanopyridine
This is a common route, often involving the hydrolysis of the nitrile group.
A: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The formation of nicotinamide as a byproduct indicates that the second step (amide hydrolysis) is slower than the first (nitrile hydrolysis) under your reaction conditions.[3]
-
Causality & Mechanism: The rate of both hydrolysis steps is highly dependent on pH.[3]
-
In acidic conditions , the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[3]
-
In basic conditions , the hydroxide ion directly attacks the nitrile carbon.[3] Often, forcing conditions (higher temperatures, longer times) are needed to drive the hydrolysis of the intermediate amide to the final carboxylic acid, which can also promote side reactions.
-
-
Troubleshooting & Optimization:
-
pH Control: For base-catalyzed hydrolysis (e.g., using NaOH), ensure a sufficient molar excess of base is used and consider higher temperatures to drive the second step. For acid-catalyzed hydrolysis, strong acids (like H₂SO₄) and heat are typically required.
-
Anhydrous Conditions (to avoid hydrolysis): If the nitrile is being used in a reaction where hydrolysis is undesirable (e.g., reduction to an amine), it is critical to use anhydrous solvents and reagents to prevent water from initiating this side reaction.[3]
-
Enzymatic Methods: For a greener and highly selective alternative, consider using a nitrilase enzyme. These biocatalysts can convert 3-cyanopyridine directly to nicotinic acid in a single step under mild aqueous conditions, often with 100% conversion and high purity.[7][8] However, substrate inhibition can be a challenge at high concentrations, often necessitating a fed-batch approach for large-scale synthesis.[8][9]
-
Route 2: Functionalization via Cross-Coupling
Palladium and Nickel-catalyzed reactions are powerful but sensitive.
A: Cross-coupling reactions are complex catalytic cycles, and failure can point to several issues, from reagent quality to catalyst poisoning.
-
Causality & Mechanism: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A failure in any step will halt the reaction. The pyridine nitrogen itself can be a complicating factor.
-
Catalyst Poisoning: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation (loss of the boron group). Using fresh, high-quality boronic acid is essential.
-
Base and Solvent Choice: The base is critical for activating the boronic acid in the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) must be carefully optimized for the specific substrates.
-
Oxygen Sensitivity: The Pd(0) active catalyst can be oxidized and deactivated by oxygen. Reactions must be run under an inert atmosphere (N₂ or Ar).
-
-
Troubleshooting & Optimization:
-
Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
Use Quality Reagents: Use a fresh bottle of boronic acid and a high-purity palladium catalyst and ligand.
-
Screen Bases and Ligands: If the standard conditions fail, screen a panel of bases and phosphine ligands. Different ligands (e.g., SPhos, XPhos, PPh₃) can have a profound impact on reaction efficiency.
-
Consider Nickel Catalysis: Nickel catalysts are often cheaper and can be effective for C-O bond activation and other challenging couplings.[10][11]
-
Part 3: Data & Protocols
Table 1: Comparison of Common Synthetic Routes
| Synthetic Route | General Approach | Key Transformation | Advantages | Limitations |
| Oxidation of Alkylpyridines | Core Functionalization | C-H Oxidation | Inexpensive starting materials (e.g., 3-picoline); suitable for large-scale production of the parent compound.[1][12] | Harsh conditions (e.g., strong acids, high temps); often poor functional group tolerance; can generate significant waste.[7][9] |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Excellent functional group tolerance; mild conditions; wide availability of boronic acids; highly reliable.[1] | Requires a halogenated precursor; potential for catalyst poisoning by the pyridine nitrogen.[1] |
| Buchwald-Hartwig Amination | Core Functionalization | C-N Bond Formation | Premier method for introducing amines; good functional group tolerance.[1] | Requires a halogenated precursor; catalyst can be sensitive. |
| Hydrolysis of 3-Cyanopyridine | Core Functionalization | C≡N Hydrolysis | Can be achieved with simple reagents (acid/base) or cleanly with enzymes (nitrilase).[7][13] | Chemical hydrolysis can require harsh conditions; enzymatic route can suffer from substrate inhibition.[8][9] |
| Bohlmann-Rahtz Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | Builds complex, polysubstituted pyridine cores in a single pot; highly convergent.[1] | Can require high temperatures; limited to specific substitution patterns.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling for 5-Aryl-Nicotinic Acid
This protocol describes a general procedure for the synthesis of a 5-arylnicotinic acid derivative, adapted from methodologies found in the literature.[1]
Materials:
-
Ethyl 5-bromonicotinate
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents)
-
Potassium Carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 5-bromonicotinate, the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Heating: Heat the reaction mixture to 80-90°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting ethyl 5-bromonicotinate is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Ester): Purify the crude ethyl 5-arylnicotinate by flash column chromatography on silica gel.
-
Hydrolysis (to Acid): Dissolve the purified ester in a mixture of THF/Methanol and add an aqueous solution of NaOH (2-4 equivalents). Stir at room temperature or with gentle heat until the ester is consumed (monitor by TLC).
-
Acidification: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1M HCl. The substituted nicotinic acid will typically precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 10. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling of Alternating Current to Transition-Metal Catalysis: Examples of Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Morpholinonicotinic Acid and its Derivatives
Introduction
Welcome to the technical support center for 2-Morpholinonicotinic Acid and its derivatives. These compounds are pivotal intermediates in the synthesis of a range of pharmaceutically active molecules.[1][2][3] Achieving high purity is not merely a procedural step but a critical determinant of downstream reaction success, biological activity, and regulatory compliance. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this unique class of molecules, which possess both a carboxylic acid and a tertiary amine (within the morpholine ring), bestowing upon them specific physicochemical properties.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to guide your initial purification approach.
Q1: What is the most robust initial purification strategy for crude this compound?
A1: Given the amphoteric nature of this compound (possessing both an acidic carboxylic group and a basic morpholine nitrogen), an acid-base extraction is almost always the most effective first-line strategy.[4][5] This technique leverages the differential solubility of the compound in aqueous and organic phases at varying pH levels. By converting the molecule into its salt form, you can effectively wash away neutral organic impurities. Subsequent neutralization allows for the recovery of the purified product.[6][7]
Q2: How do I choose between recrystallization and chromatography for final polishing?
A2: The choice depends on the impurity profile and the required scale.
-
Recrystallization is the preferred method for removing minor, structurally similar impurities and for large-scale purification, provided a suitable solvent system can be identified.[8] It is often more cost-effective and scalable than chromatography. The key is finding a solvent (or solvent pair) that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures. The pH of the solution can significantly impact crystallization outcomes for these compounds.[9][10]
-
Chromatography (e.g., flash column on silica gel or reversed-phase) is ideal for separating compounds with very similar solubility profiles or when multiple impurities are present.[11][12] It offers high resolution but is generally more resource-intensive and less suitable for multi-kilogram scales.
Q3: What are the most common impurities I should anticipate?
A3: Impurities typically stem from the synthetic route. For this compound, often synthesized from 2-chloronicotinic acid and morpholine, common impurities include:[1][3]
-
Unreacted Starting Materials: Residual 2-chloronicotinic acid or morpholine.
-
Solvent Residues: High-boiling point solvents used in the reaction, such as DMF or DMSO.[13]
-
By-products: Products from side reactions, which could include dimers or products of hydrolysis.[14]
-
Inorganic Salts: Salts generated during the reaction or work-up, such as hydrochlorides or carbonates.
Q4: How can I definitively assess the purity of my final product?
A4: A combination of analytical techniques is essential for a complete purity assessment.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, typically using a C18 reversed-phase column.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and for identifying and quantifying impurities that have distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS).[17]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[18]
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.
Problem 1: My product oils out instead of crystallizing during recrystallization.
-
Q: I've isolated my this compound derivative, but upon cooling the recrystallization solvent, it forms an oil rather than solid crystals. What's happening and how do I fix it?
-
A: Causality & Solution Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system, or when the concentration of impurities is too high, inhibiting crystal lattice formation.
Immediate Steps:
-
Re-heat the Solution: Add a small amount of additional solvent until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop favors amorphous precipitation or oiling. Insulate the flask to encourage gradual cooling to room temperature before moving to an ice bath.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
If the Problem Persists:
-
Change Solvent System: Your solvent may be too good. Try a less polar solvent or a binary solvent system. For example, if you are using methanol, try adding a non-polar co-solvent like diethyl ether or hexane dropwise to the warm solution until it just becomes cloudy, then add a drop of the primary solvent to clarify and allow to cool.
-
Purity Issue: The crude material may be too impure. Perform an acid-base extraction first to remove gross impurities before attempting recrystallization.
-
Problem 2: I have a low yield after performing an acid-base extraction.
-
Q: I performed an acid-base extraction to purify my compound, but my final isolated yield is less than 50%. Where did my product go?
-
A: Causality & Solution Product loss during acid-base extraction typically occurs due to incomplete pH adjustment, formation of emulsions, or the compound's partial solubility in the "wrong" phase.
Troubleshooting Steps:
-
Verify pH: Use pH paper or a calibrated pH meter. When extracting the acidic product into an aqueous base (e.g., NaHCO₃), ensure the aqueous layer's pH is sufficiently basic (pH 9-10) to deprotonate the carboxylic acid fully.[6][19] Conversely, when re-acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH 3-4) to protonate it fully. Add acid/base dropwise and check the pH frequently.[6]
-
Break Emulsions: Emulsions (stable suspensions of the organic and aqueous layers) can trap your product at the interface. They can be broken by adding brine (saturated NaCl solution), which increases the polarity of the aqueous phase, or by gentle swirling or filtration through a pad of Celite.
-
Perform Multiple Extractions: A single extraction is rarely sufficient. Perform 2-3 extractions with smaller volumes of solvent rather than one large extraction to maximize recovery.
-
Back-Extraction: After precipitating your product from the aqueous layer, some of it may remain dissolved. Perform a "back-extraction" by adding an organic solvent (e.g., dichloromethane or ethyl acetate) to the aqueous layer to recover this dissolved product.[7]
-
Problem 3: My product co-elutes with an impurity during silica gel chromatography.
-
Q: I'm running a flash column on silica, but one persistent impurity has a very similar Rf value to my product, making separation impossible. How can I improve the resolution?
-
A: Causality & Solution Co-elution occurs when the product and impurity have nearly identical polarities and interactions with the stationary phase. To resolve them, you must alter the relative affinities of the two compounds for the stationary or mobile phase.
Strategies for Improved Resolution:
-
Optimize Mobile Phase:
-
Change Polarity: If using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter selectivity.[11]
-
Add a Modifier: For acidic compounds like this compound, adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid on the silica surface. This often reduces peak tailing and can change the relative retention times, improving separation.
-
-
Change Stationary Phase: If silica gel fails, consider a different stationary phase.
-
Reversed-Phase (C18): This separates compounds based on hydrophobicity. It is an excellent alternative for polar compounds that are difficult to separate on normal phase.[12]
-
Alumina (Basic or Neutral): For compounds sensitive to the acidic nature of silica, alumina can be a good alternative.
-
-
Derivatization: As a last resort, you can temporarily protect one of the functional groups (e.g., esterify the carboxylic acid). This will dramatically change the compound's polarity, allowing for easy separation from the impurity. The protecting group can then be removed in a subsequent step.
-
Workflow for Selecting a Purification Strategy
The following diagram provides a logical workflow for choosing the most appropriate purification technique based on an initial analysis of your crude product.
Caption: Decision tree for purification strategy selection.
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques.
Protocol 1: Acid-Base Extraction
This protocol is designed to separate this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent (e.g., 20 mL of ethyl acetate or dichloromethane) in a separatory funnel.
-
Basic Wash: Add 15 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ pressure.[19]
-
Separation: Allow the layers to separate. The deprotonated product (sodium 2-morpholinonicotinate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer. Drain the organic layer and set it aside.
-
Repeat Extraction: Repeat the extraction of the organic layer with another 15 mL portion of NaHCO₃ solution to ensure complete recovery. Combine the aqueous layers.
-
Acidification: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is between 3 and 4 (check with pH paper). The neutral this compound will precipitate as a solid.[6]
-
Isolation: Collect the solid product by suction filtration. Wash the solid with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Recrystallization
This protocol is for the final purification of a solid product that is already reasonably pure (>90%).
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. It is crucial to add the solvent in small portions near its boiling point to avoid using an excess, which would reduce yield.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
Data Presentation: Tables for Practical Application
Table 1: Common Solvent Systems for Recrystallization of Nicotinic Acid Derivatives
| Solvent System | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Excellent for salt forms; pH adjustment can be critical for solubility.[9][10] |
| Ethanol | 78 | High | Good general-purpose polar protic solvent. |
| Isopropanol | 82 | Medium | Less polar than ethanol, can be effective. |
| Acetonitrile | 82 | Medium | Aprotic solvent, good for compounds that are base-sensitive. |
| Ethanol/Water | Variable | High | A common and highly tunable solvent pair. |
| 2-Methylpropan-1-ol/Water | Variable | Medium | Effective for purifying nicotinamide from nicotinic acid.[20] |
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Note: This is a starting point. Method development and validation are required for specific derivatives.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Acid-base_extraction [bionity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Troubleshooting guide for the hydrolysis step in 2-Morpholinonicotinic Acid synthesis
Troubleshooting Guide: The Ester Hydrolysis Step
Welcome to the technical support guide for the synthesis of 2-Morpholinonicotinic Acid. This document provides in-depth troubleshooting advice for the critical final step: the hydrolysis of the precursor ester (commonly methyl or ethyl 2-morpholinonicotinate) to the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic transformation.
The conversion of an ester to a carboxylic acid, particularly through base-promoted hydrolysis (saponification), is a fundamental and generally robust reaction. However, the specific properties of the this compound scaffold—namely its amphoteric nature—can introduce challenges related to reaction completion, product isolation, and purification. This guide explains the causality behind these challenges and provides field-proven, systematic solutions.
Frequently Asked Questions & Troubleshooting Scenarios
Q1: My hydrolysis reaction has stalled. TLC and HPLC analysis show a significant amount of starting ester even after the recommended reaction time. What should I do?
This is the most common issue, and it typically points to suboptimal reaction kinetics or equilibrium problems. Let's break down the potential causes and solutions.
Plausible Causes & Recommended Actions:
-
Insufficient Base: The hydrolysis reaction consumes one equivalent of base (e.g., NaOH, KOH) to produce the carboxylate salt. If stoichiometric amounts are used, any degradation or measurement error can leave the reaction incomplete.
-
Action: Ensure at least 1.1 to 1.5 molar equivalents of the base are used. For reactions that have stalled, a careful addition of another 0.2-0.5 equivalents of aqueous base can restart the hydrolysis. Monitor progress by TLC/HPLC every 30-60 minutes thereafter.
-
-
Low Reaction Temperature: Hydrolysis rates are highly temperature-dependent. Room temperature reactions can be sluggish, especially if the starting ester has poor solubility.
-
Poor Solubility (Biphasic Mixture): The starting ethyl 2-morpholinonicotinate may not be fully soluble in a purely aqueous base, leading to a slow reaction at the interface between the organic and aqueous phases.
-
Action: Add a co-solvent to create a homogeneous solution. Tetrahydrofuran (THF) or methanol (MeOH) are excellent choices that are miscible with water and help dissolve the ester.[3] A 1:1 mixture of water and THF or MeOH is a good starting point.
-
-
Incorrect Hydrolysis Method (Acid-Catalyzed): While possible, acid-catalyzed hydrolysis is a reversible equilibrium process.[2][3] To drive the reaction to completion, a large excess of water is required. Base-promoted saponification is superior because it is effectively irreversible, as the final deprotonation of the carboxylic acid to the carboxylate salt drives the reaction forward.[2][4]
-
Action: If you are using an acid-catalyzed method and it is stalling, consider switching to a base-promoted protocol (e.g., NaOH or KOH in H₂O/MeOH).
-
Q2: The reaction appears complete by TLC/HPLC, but my isolated yield after acidic work-up is very low. Where did my product go?
Low yield after a seemingly complete reaction almost always points to problems during the work-up and isolation phase. The amphoteric nature of this compound (containing a basic morpholine nitrogen and an acidic carboxyl group) is the primary cause.
Plausible Causes & Recommended Actions:
-
Incorrect pH for Precipitation: The product is least soluble in water at its isoelectric point (pI), where the net charge on the molecule is zero. If you add too much acid (pH << pI), the morpholine nitrogen becomes protonated (-NH⁺-), forming a highly water-soluble cationic salt. If you don't add enough acid (pH > pI), it remains as the anionic carboxylate salt (-COO⁻), which is also water-soluble.
-
Action: After the hydrolysis is complete, cool the reaction mixture in an ice bath and slowly add aqueous acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring while monitoring the pH. The target is a pH of approximately 4-6. You should see the white solid product precipitate out. Check the pH of the mother liquor after filtration; if it is very low (<3), you have likely over-acidified and a significant portion of your product is still dissolved.
-
-
Excessive Recrystallization Solvent: Using too much solvent during purification can lead to significant material loss, as some product will always remain in the mother liquor.[1]
-
Action: During recrystallization (e.g., from an ethanol/water mixture), dissolve the crude product in the minimum amount of hot solvent required to achieve full dissolution. Allow it to cool slowly to maximize crystal growth and recovery.
-
-
Formation of Emulsions: During work-up, especially if organic solvents are used to wash the aqueous phase, emulsions can form and trap the product.
-
Action: To break emulsions, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Q3: My final product is an off-color (yellow or brown) solid. What is the source of the impurity and how can I remove it?
Color impurities are typically high-molecular-weight byproducts formed from minor side reactions, often promoted by excessive heat or extended reaction times.
Plausible Causes & Recommended Actions:
-
Degradation: Although the morpholine ring is generally stable, very harsh conditions (e.g., prolonged heating at high temperatures in strong base) could lead to minor degradation pathways.[5]
-
Action: Monitor the reaction and stop it as soon as the starting material is consumed to avoid unnecessary heating.[1]
-
-
Purification Strategy: The colored impurities are often present in small amounts but are highly chromophoric.
-
Action 1 (Recrystallization): A careful recrystallization is often sufficient. The impurities may remain in the mother liquor.
-
Action 2 (Charcoal Treatment): Dissolve the crude product in the hot recrystallization solvent and add a small amount of activated charcoal (1-2% by weight). Keep the solution hot for 5-10 minutes, then filter the hot solution through a pad of Celite® to remove the charcoal. The filtrate should be colorless. Proceed with cooling to crystallize the pure white product.
-
Data & Protocols
Table 1: Comparison of Typical Hydrolysis Conditions
| Parameter | Basic Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | NaOH, KOH, or LiOH | HCl or H₂SO₄ |
| Stoichiometry | >1.1 equivalents (consumed) | Catalytic amount (e.g., 0.1 eq) |
| Solvent | H₂O, H₂O/MeOH, H₂O/THF | Dilute aqueous acid |
| Temperature | 60 - 100 °C (Reflux) | 80 - 100 °C (Reflux) |
| Reversibility | Irreversible [2][4] | Reversible [2][3] |
| Advantage | High conversion, clean reaction. | Simple reagent list. |
| Disadvantage | Requires stoichiometric base. | Incomplete conversion due to equilibrium. |
Experimental Protocol: Saponification of Ethyl 2-Morpholinonicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-morpholinonicotinate (1.0 eq) in a 1:1 mixture of methanol and water (approx. 10 mL per gram of ester). Add sodium hydroxide (1.5 eq) and stir until it dissolves.
-
Heating & Monitoring: Heat the reaction mixture to reflux (approx. 80-90 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The reaction is complete when the starting ester spot (higher Rf) is no longer visible (typically 2-4 hours).
-
Work-up & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. Remove the methanol under reduced pressure. Slowly add 2M HCl dropwise with vigorous stirring. Monitor the pH and stop the addition when the pH reaches ~5. A thick white precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water, followed by a small amount of cold diethyl ether to aid in drying. The crude product can be recrystallized from a hot ethanol/water mixture to yield pure this compound as a white crystalline solid.
Visual Workflow & Diagrams
Caption: Troubleshooting workflow for incomplete hydrolysis.
References
Technical Support Center: Scaling Up the Production of 2-Morpholinonicotinic Acid
Welcome to the technical support center for the synthesis and scale-up of 2-Morpholinonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable production process.
Overview of Synthetic Strategies
The synthesis of this compound on a laboratory and industrial scale is most commonly achieved via two primary routes, starting from the readily available 2-chloronicotinic acid. The choice of route often depends on factors such as cost, available equipment, and desired purity.
Route 1: The Three-Step SNAr Pathway
This robust and widely cited method involves a three-step sequence:
-
Esterification: Protection of the carboxylic acid group of 2-chloronicotinic acid as a methyl ester.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of the resulting methyl 2-chloronicotinate with morpholine.
-
Hydrolysis: Saponification of the methyl ester to yield the final product, this compound.
This pathway is favored for its straightforward procedures, use of relatively inexpensive reagents, and high overall yields, often reported to be around 93%.[1][2]
Route 2: The Palladium-Catalyzed Buchwald-Hartwig Amination
A more direct approach involves the palladium-catalyzed cross-coupling of 2-chloronicotinic acid with morpholine. This method can potentially offer a shorter synthesis but requires careful optimization of the catalyst system and reaction conditions. It is a powerful tool, especially when dealing with less reactive aryl chlorides.[3][4]
Visualizing the Synthetic Pathways
Caption: Comparison of the three-step SNAr and the direct Buchwald-Hartwig amination pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.
Part 1: The Three-Step SNAr Pathway
Q1: My esterification of 2-chloronicotinic acid is sluggish or incomplete. What are the common causes?
A1: Incomplete esterification is a common issue that can often be traced back to a few key factors:
-
Insufficient Acid Chloride Formation: If you are using an activating agent like oxalyl chloride or thionyl chloride to form the acid chloride in situ before adding methanol, incomplete conversion to the acid chloride will result in unreacted starting material.
-
Troubleshooting: Ensure your activating agent is of high quality and used in a slight excess (1.1-1.2 equivalents). The reaction should be performed in an inert, anhydrous solvent like dichloromethane (DCM) or toluene. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this reaction.[5]
-
-
Equilibrium Limitations (Fischer Esterification): If you are using a direct acid-catalyzed Fischer esterification (e.g., with sulfuric acid in methanol), the reaction is reversible.[6]
-
Troubleshooting: To drive the equilibrium towards the product, use a large excess of methanol, which can also serve as the solvent. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus, especially during scale-up.
-
-
Moisture Contamination: Water in the reaction mixture will react with the acid chloride intermediate, reverting it to the starting carboxylic acid.
-
Troubleshooting: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried before use.
-
Q2: I'm observing side products in my esterification reaction. What are they likely to be and how can I avoid them?
A2: The most common side product is the anhydride of 2-chloronicotinic acid, which can form if the acid chloride intermediate reacts with unreacted carboxylic acid.
-
Avoidance Strategy: Ensure a controlled addition of the activating agent to the carboxylic acid solution. Once the acid chloride formation is complete (typically after stirring for 1-2 hours at room temperature), add the methanol promptly.
Q3: What are the safety considerations for using oxalyl chloride on a large scale?
A3: Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[7][8][9]
-
Safety Precautions:
-
Always handle oxalyl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7]
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Quench any excess oxalyl chloride carefully by slowly adding it to a stirred, cooled solution of an alcohol like isopropanol. Do not quench with water, as this can be a violent reaction that releases toxic gases.[10]
-
Q4: The SNAr reaction between methyl 2-chloronicotinate and morpholine is slow or gives a low yield. How can I optimize it?
A4: The reactivity of 2-chloropyridines in SNAr reactions is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group. However, several factors can influence the reaction's success.[11][12]
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A typical temperature range is 80-120 °C.
-
Solvent: A polar aprotic solvent like DMF, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) is often a good choice as they can help to stabilize the charged intermediate (Meisenheimer complex).[13]
-
Excess Morpholine: Using morpholine as both the nucleophile and the solvent, or using a significant excess (2-5 equivalents) in another high-boiling solvent, can drive the reaction to completion.
Q5: I'm concerned about managing the exotherm of the SNAr reaction during scale-up. What are the best practices?
A5: The reaction of an amine with an activated aryl chloride can be exothermic.[7][8]
-
Control Measures:
-
Slow Addition: On a larger scale, add the morpholine dropwise to the heated solution of methyl 2-chloronicotinate. This allows for better temperature control.
-
Efficient Cooling: Use a jacketed reactor with a reliable cooling system to dissipate the heat generated.
-
Reaction Calorimetry: For large-scale production, performing reaction calorimetry studies can help to determine the heat of reaction and design an appropriate thermal management strategy.
-
Q6: What are the likely impurities from the SNAr step?
A6: Besides unreacted starting material, potential impurities include:
-
Bis-substitution products (if applicable to the starting material): Not relevant for this specific reaction, but a consideration for di- or tri-substituted pyridines.
-
Products of reaction with residual water: While less likely with an amine nucleophile, ensuring anhydrous conditions is always good practice.
Q7: My hydrolysis reaction is incomplete, leaving residual methyl ester. What should I do?
A7: Incomplete hydrolysis is a common issue, often related to the reaction conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time or temperature. Refluxing in aqueous HCl (e.g., 6N HCl) is a common method.[2]
-
Stronger Base (Saponification): Alternatively, use a strong base like sodium hydroxide or lithium hydroxide in a mixture of water and a co-solvent like methanol or THF. Note that the product will be the sodium salt, which will require an acidic workup to protonate the carboxylic acid.
-
Monitoring: Monitor the reaction by TLC or HPLC to ensure it has gone to completion. The starting ester will be less polar than the product carboxylic acid.
-
Q8: The workup and isolation of the final product are proving difficult. Any suggestions?
A8: The isolation of aminonicotinic acids can be challenging due to their amphoteric nature.
-
pH Adjustment: The product is least soluble at its isoelectric point. After hydrolysis, carefully adjust the pH of the solution to precipitate the product. This is a critical step and may require some small-scale experiments to determine the optimal pH for precipitation.[14]
-
Crystallization:
Part 2: Buchwald-Hartwig Amination Pathway
Q9: I want to try the Buchwald-Hartwig amination route. What is a good starting point for catalyst and reaction conditions?
A9: The Buchwald-Hartwig amination of chloropyridines requires a highly active catalyst system due to the relative inertness of the C-Cl bond.[3]
-
Catalyst System:
-
Palladium Precursor: A common choice is Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial. XPhos, RuPhos, or BrettPhos are excellent choices for this type of transformation.[3]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most effective and commonly used base.[3]
-
-
Reaction Conditions:
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane are typical solvents.
-
Temperature: Elevated temperatures (e.g., 100-110 °C) are usually necessary.
-
Inert Atmosphere: The reaction must be performed under a strict inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
-
Q10: What are the common pitfalls of the Buchwald-Hartwig amination, and how can I troubleshoot them?
A10:
-
Low or No Conversion:
-
Cause: Inactive catalyst. The oxidative addition of the C-Cl bond is often the rate-limiting step.[3]
-
Solution: Ensure your palladium precursor and ligand are of high quality. Use a pre-catalyst if available. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Ensure the reaction is strictly anhydrous and anaerobic.
-
-
Hydrodehalogenation (replacement of -Cl with -H):
-
Cause: This is a common side reaction, especially if the reductive elimination of the desired product is slow.
-
Solution: Use a slight excess of the amine (1.2-1.5 equivalents). Ensure the base is anhydrous and of high purity.[3]
-
-
Removal of Palladium Residues:
-
Challenge: The final product may be contaminated with residual palladium, which is often unacceptable for pharmaceutical applications.
-
Solution: Purification may require treatment with a palladium scavenger, activated carbon, or multiple crystallizations.
-
Q11: SNAr vs. Buchwald-Hartwig Amination: Which one should I choose for scale-up?
A11: The choice depends on a cost-benefit analysis.[13][17]
| Feature | Three-Step SNAr Pathway | Buchwald-Hartwig Amination |
| Cost | Generally lower reagent costs. | Higher cost due to palladium catalyst and specialized ligands. |
| Process | Longer (three steps). | Shorter (one step). |
| Robustness | Generally considered a very robust and high-yielding process. | Can be sensitive to reaction conditions and requires strict inert atmosphere. |
| Purification | Purification is typically straightforward (crystallization). | May require additional steps to remove palladium residues. |
| Scalability | Well-established for large-scale production. | Scalable, but requires careful control of parameters and investment in specialized equipment. |
Recommendation: For initial scale-up and processes where cost is a major driver, the three-step SNAr pathway is often the preferred choice due to its robustness and lower cost of goods. The Buchwald-Hartwig amination is a powerful alternative, especially if the SNAr reaction proves to be low-yielding or if a shorter synthesis is highly desirable, and the cost of the catalyst can be justified.
Analytical Monitoring
Effective and reliable analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.
| Analysis | Purpose | Typical Method |
| TLC | Rapid, qualitative monitoring of reaction progress. | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase (Esterification/SNAr): Ethyl acetate/Hexanes (e.g., 30:70 to 50:50 v/v)Mobile Phase (Hydrolysis): Dichloromethane/Methanol (e.g., 95:5 to 90:10 v/v) |
| HPLC | Quantitative analysis of reaction conversion and purity of intermediates and final product. | Column: C18 reverse-phase column.Mobile Phase: Acetonitrile/Water with a modifier like formic acid or phosphoric acid.[9] |
| NMR | Structural confirmation of intermediates and final product, and identification of impurities. | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[18] |
| Mass Spec | Confirmation of molecular weight of products and identification of unknown impurities. | Electrospray ionization (ESI) is a common technique. |
Experimental Protocols
Protocol 1: Three-Step SNAr Pathway (Lab Scale)
Step 1: Methyl 2-chloronicotinate
-
To a solution of 2-chloronicotinic acid (1 equivalent) in anhydrous DCM, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add anhydrous methanol (5 equivalents).
-
Stir at room temperature overnight.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Methyl 2-morpholinonicotinate
-
Combine methyl 2-chloronicotinate (1 equivalent) and morpholine (3 equivalents).
-
Heat the mixture to 100 °C and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and partition between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: this compound
-
To the crude methyl 2-morpholinonicotinate, add 6N aqueous HCl.
-
Heat the mixture to reflux (approx. 100 °C) for 4-8 hours, or until the reaction is complete by TLC/HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH to the isoelectric point (typically pH 3-5) with a base like sodium hydroxide to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
- 14. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media [mdpi.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. mdpi.com [mdpi.com]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectrabase.com [spectrabase.com]
Addressing solubility issues of 2-Morpholinonicotinic Acid in organic solvents
Welcome to the technical support guide for 2-Morpholinonicotinic Acid. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Understanding the Solubility Challenge
This section addresses the fundamental properties of this compound that govern its solubility behavior.
Q1: What is this compound and what are its basic properties?
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a morpholine group. These functional groups dictate its chemical behavior, particularly its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | [1] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| CAS Number | 423768-54-1 | [3] |
| Predicted Boiling Point | 446.1±45.0 °C | [1] |
| Predicted Density | 1.313 g/cm³ | [1] |
Q2: Why is this compound often poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?
The primary reason lies in its molecular structure. The molecule contains both a basic nitrogen atom (in the morpholine ring) and an acidic carboxylic acid group. This allows it to exist as a zwitterion , a molecule with both a positive and a negative charge on different parts of the structure.
Zwitterions typically have high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state structure.[4] Common nonpolar or moderately polar organic solvents cannot effectively solvate both the positive (morpholinium) and negative (carboxylate) centers, leading to very poor solubility.[5][6]
Caption: pH-dependent forms of this compound.
Part 2: Troubleshooting and Strategic Solutions
This section provides a systematic approach to overcoming solubility issues through practical, step-by-step guidance.
Q3: I've tried dissolving my compound in Toluene and it's completely insoluble. What is my first step?
Your observation is consistent with the "like dissolves like" principle.[7] Toluene is a non-polar solvent, making it a poor choice for a polar, zwitterionic compound. The first step is to systematically screen a range of solvents with varying polarities.
Recommended Starting Solvents for Screening:
-
Polar Protic: Methanol, Ethanol, Water
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)
Q4: My compound shows low solubility even in polar solvents like Methanol. What's the next logical step?
If single solvents fail, the next steps involve modifying the system to disrupt the stable zwitterionic state or improve solvation. This can be approached systematically.
Caption: Troubleshooting workflow for solubility issues.
Strategy 1: Employing Co-solvents
Q5: How do co-solvents work and which ones should I try?
Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a compound.[8] They work by reducing the interfacial tension between the solute and the solvent and by disrupting the solvent's structure to better accommodate the solute.[9][] For this compound, a highly polar aprotic co-solvent is often effective when added to a less polar medium.
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are excellent at dissolving polar and charged species. Adding them dropwise to a suspension of your compound in another solvent (e.g., THF, DCM) can dramatically improve solubility.
Strategy 2: pH Modification
Q6: How can I use pH to my advantage to dissolve this compound in an organic solvent?
This is often the most powerful technique. By adjusting the pH, you can eliminate the zwitterionic character of the molecule, making it behave as a simple organic acid or base, which is much more soluble in organic solvents.
-
Acidification: Adding a strong acid (like HCl or Trifluoroacetic Acid - TFA) will protonate the carboxylate group. The molecule now carries a net positive charge (a cation) and exists as a salt (e.g., a hydrochloride or trifluoroacetate salt). This salt form is often significantly more soluble in polar organic solvents like methanol or even acetonitrile than the zwitterion. For weakly basic drugs, lowering the pH generally increases solubility.[11][12]
-
Basification: Adding a base (like Triethylamine - TEA or Sodium Hydroxide) will deprotonate the morpholinium ion. The molecule now carries a net negative charge (an anion). This anionic form can also exhibit improved solubility in certain polar organic systems.
Q7: I need to perform a reaction in DCM, but my compound won't dissolve. Can I still use pH modification?
Yes. A common strategy is to suspend the zwitterionic compound in DCM and then add a small amount of a volatile acid, such as 1-2 equivalents of TFA. Stirring the mixture will often lead to the formation of the TFA salt in situ, which may then dissolve in the DCM, allowing the reaction to proceed in a homogeneous phase. Any excess TFA can typically be removed later during workup by evaporation or an aqueous wash.
Part 3: Experimental Protocols
To ensure robust and reproducible results, follow standardized methods for solubility determination. This allows for accurate comparison between different solvent systems.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for measuring equilibrium solubility and is recommended by regulatory bodies.[13]
Objective: To determine the saturation concentration of this compound in a chosen solvent system at a specific temperature.
Materials:
-
This compound (solid)
-
Chosen solvent or co-solvent system
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to have undissolved solid remaining at the end to ensure saturation.
-
Solvent Addition: Add a known volume of the desired solvent system (e.g., 2 mL) to the vial.
-
Equilibration: Cap the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a set period (24 to 72 hours is typical) to ensure equilibrium is reached.[13][14]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.
-
Dilution & Analysis: If necessary, dilute the filtered sample with a suitable solvent to bring it within the linear range of your analytical method. Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
-
Calculation: Express the solubility in terms of mg/mL or mol/L.
Part 4: Safety Information
Q8: Are there any specific safety precautions I should take when handling this compound?
While specific toxicity data for this exact compound is limited, it should be handled with the standard care afforded to all laboratory chemicals. The presence of a morpholine moiety and a carboxylic acid suggests potential irritant properties.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) for the material before use.[17][18]
References
- 1. 6-MORPHOLINONICOTINIC ACID CAS#: 120800-52-4 [m.chemicalbook.com]
- 2. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 423768-54-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room-Temperature Zwitterionic Liquids You Can Actually Stir - ChemistryViews [chemistryviews.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. punchout.medline.com [punchout.medline.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. carlroth.com [carlroth.com]
Preventing side product formation in the synthesis of 2-Morpholinonicotinic Acid
Welcome to the technical support center for the synthesis of 2-Morpholinonicotinic Acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you maximize your yield and purity by anticipating and preventing the formation of common side products. This is not a rigid set of instructions but a dynamic troubleshooting resource based on established chemical principles and field-proven insights.
Section 1: Foundational Knowledge & Pre-Reaction Planning (FAQs)
Successful synthesis begins long before reagents are mixed. Careful planning and preparation of your starting materials are critical for preventing side reactions.
Q1: How important is the purity of the starting 2-chloronicotinic acid?
Extremely important. The purity of your 2-chloronicotinic acid (CAS 2942-59-8) directly impacts the impurity profile of your final product.[1] Synthesis of this starting material can sometimes result in residual impurities that can interfere with the subsequent morpholine substitution.
-
Causality: The synthesis of 2-chloronicotinic acid often involves reagents like phosphorus oxychloride and can produce colored byproducts.[2][3] If these impurities are not removed, they can be carried through your reaction and complicate purification significantly. A common route involves the oxidation of nicotinic acid to its N-oxide, followed by chlorination.[2][4] Incomplete chlorination or side reactions during this process can leave impurities that may be difficult to separate from your desired product later on.
-
Best Practice: Always source high-purity 2-chloronicotinic acid or purify it yourself before use (e.g., by recrystallization). Confirm purity via melting point and spectroscopy (¹H NMR). A sharp melting point close to the literature value (approx. 175-177 °C) is a good indicator of purity.[5]
Q2: What are the most critical parameters for solvent and reagent preparation to avoid side reactions?
The primary side reaction in this synthesis is the hydrolysis of 2-chloronicotinic acid to 2-hydroxynicotinic acid.[6] This occurs when water, acting as a nucleophile (or generating hydroxide ions), attacks the carbon bearing the chloro group.
-
Causality: The reaction is a nucleophilic aromatic substitution (SNAr). Both morpholine and hydroxide are effective nucleophiles. If water is present, particularly with a base, it will compete with morpholine, leading to the formation of the highly polar and often difficult-to-remove 2-hydroxynicotinic acid impurity.
-
Best Practice:
-
Use Anhydrous Solvents: If the reaction is performed in a solvent, ensure it is thoroughly dried. Solvents like N,N-dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF) should be used from a freshly opened bottle or dried over molecular sieves.[7]
-
Dry Reagents: Ensure the morpholine is anhydrous. While morpholine is often used in excess and can act as both the nucleophile and the base, any water it contains will contribute to hydrolysis.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the absorption of atmospheric moisture, especially during long reaction times at elevated temperatures.
-
Section 2: Troubleshooting the Nucleophilic Aromatic Substitution (SNAr) Reaction
This is the core step where most side products are formed. Controlling the reaction conditions is paramount.
Reaction Pathway & Key Side Reaction
Caption: Main reaction and competing hydrolysis pathway.
Q3: My reaction is very slow or does not go to completion. What should I investigate?
An incomplete reaction leads to a mixture of starting material and product, which complicates purification. Several factors can cause this.
-
Causality & Solutions:
-
Temperature: The SNAr reaction on an electron-deficient pyridine ring requires thermal energy to overcome the activation barrier. Reaction temperatures are typically in the range of 100-120 °C.[7][8] Insufficient temperature will result in a slow reaction rate.
-
Stoichiometry: Using a stoichiometric excess of morpholine (e.g., 2-4 equivalents) is common. This ensures that the concentration of the nucleophile is high, driving the reaction to completion according to Le Châtelier's principle. The excess morpholine also often serves as the base to neutralize the HCl formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF, DMAc, or DMSO is effective at solvating the transition state, accelerating the reaction. Running the reaction neat (using excess morpholine as the solvent) is also a viable strategy.
-
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). A stained TLC plate should show the gradual disappearance of the 2-chloronicotinic acid spot and the appearance of the product spot. The reaction should only be stopped once the starting material is fully consumed.
Q4: I've identified 2-hydroxynicotinic acid in my product. How do I prevent it?
This is the most common side product, as discussed in Q2. Its formation is a direct result of hydrolysis.[6]
-
Causality & Solutions:
-
Water Contamination: This is the root cause. Re-evaluate the dryness of all reagents and solvents. Consider using a Dean-Stark trap if applicable to your solvent system to azeotropically remove water during the reaction.
-
Base Selection: If a base other than excess morpholine is used, ensure it is non-nucleophilic and anhydrous. A hindered amine base or anhydrous potassium carbonate could be alternatives.
-
Microwave Synthesis: Some studies report that microwave-assisted synthesis can dramatically reduce reaction times.[8] Shorter reaction times mean less opportunity for side reactions like hydrolysis to occur.
-
Q5: My analytical data suggests the carboxylic acid group is missing. Is decarboxylation a risk?
Yes, decarboxylation of nicotinic acids can occur under certain conditions, typically at high temperatures, to yield pyridine derivatives.[9]
-
Causality: While the conditions for morpholine substitution are generally milder than those required for full decarboxylation, localized overheating or prolonged reaction times at excessively high temperatures (>150-200 °C) could initiate this process. The presence of certain metal catalysts can also promote decarboxylation.
-
Best Practice: Strict temperature control is essential. Use a calibrated thermometer and a well-controlled heating system (e.g., an oil bath or heating mantle with a PID controller). Avoid "hot spots" by ensuring efficient stirring throughout the reaction. Do not exceed the target temperature in an attempt to speed up the reaction.
Section 3: Troubleshooting Workflow & Data Summary
When faced with a low yield or an impure product, a logical approach to troubleshooting is essential.
Troubleshooting Decision Tree
Caption: A logical workflow for troubleshooting common synthesis issues.
Summary of Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) | Primary Side Product |
| Incomplete Reaction | 1. Insufficient temperature or time.2. Incorrect stoichiometry.3. Poor solvent choice. | 1. Increase temperature to 100-120 °C; monitor by TLC.2. Use 2-4 equivalents of morpholine.3. Use a polar aprotic solvent (e.g., DMAc). | Unreacted 2-chloronicotinic acid |
| Hydrolysis | 1. Water in reagents or solvent.2. Atmospheric moisture. | 1. Use anhydrous grade reagents/solvents.2. Run reaction under an inert atmosphere (N₂). | 2-Hydroxynicotinic acid |
| Decarboxylation | 1. Excessive temperature (>150 °C).2. Localized overheating. | 1. Maintain strict temperature control (≤120 °C).2. Ensure vigorous and efficient stirring. | 2-Morpholinopyridine |
| Difficult Purification | 1. Presence of multiple side products.2. Product is highly polar. | 1. Address root causes of side reactions.2. Adjust pH carefully during work-up to precipitate the product. Consider salt formation/breaking. | N/A |
Section 4: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to minimize side product formation.
Objective: To synthesize this compound with high yield and purity.
Materials:
-
2-Chloronicotinic Acid (1.0 eq)
-
Morpholine, anhydrous (3.0 eq)
-
N,N-Dimethylacetamide (DMAc), anhydrous (approx. 5-10 mL per gram of starting material)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl Acetate (for extraction/recrystallization)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 eq).
-
Reagent Addition: Add anhydrous DMAc to the flask, followed by the dropwise addition of anhydrous morpholine (3.0 eq) at room temperature.
-
Reaction: Heat the reaction mixture to 110 °C using a temperature-controlled oil bath. Maintain this temperature and stir vigorously.
-
Monitoring (Self-Validation): Monitor the reaction's progress every hour using TLC (e.g., with a 10% Methanol in Dichloromethane mobile phase). The reaction is complete when the 2-chloronicotinic acid spot is no longer visible. This typically takes 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing deionized water.
-
Acidify the aqueous solution slowly with concentrated HCl until the pH is approximately 2-3. The product should precipitate as a solid.
-
Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove any excess morpholine hydrochloride and DMAc.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate) to obtain the pure this compound.
-
-
Confirmation: Dry the final product and confirm its identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Niacin - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Enhancing the Stability of 2-Morpholinonicotinic Acid for Long-Term Storage
Welcome to the technical support center for 2-Morpholinonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for maintaining the stability of this compound during long-term storage and experimental use. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your compound.
Introduction to the Stability of this compound
This compound is a heterocyclic compound incorporating both a morpholine and a pyridinecarboxylic acid moiety. The inherent chemical properties of these two structural components dictate its stability profile. While the morpholine ring is generally considered a stable pharmacophore, the pyridine ring and the carboxylic acid group can be susceptible to degradation under certain environmental conditions. Understanding these potential degradation pathways is the first step in designing effective storage and handling strategies.
This guide will address common questions and troubleshooting scenarios in a question-and-answer format, providing not just procedural steps but also the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Light: The pyridine ring in the molecule is known to be susceptible to photodegradation, especially when exposed to UV light. This can lead to the formation of various photoproducts and a loss of potency.[1]
-
Oxidation: The nitrogen atom in the morpholine ring can be susceptible to oxidation, potentially forming N-oxides.[2] This process can be accelerated by the presence of oxidizing agents or exposure to air over extended periods.
-
pH in Solution: In aqueous solutions, the stability of this compound can be pH-dependent. Extremes in pH (highly acidic or alkaline conditions) can potentially catalyze the degradation of the molecule. For instance, studies on related thiazolidine carboxylic acids have shown pH-dependent degradation.[3]
Q2: What are the recommended conditions for the long-term storage of solid this compound?
A2: For optimal long-term stability of solid this compound, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions. |
| Light | Store in an amber or opaque vial | Protects the compound from light-induced degradation of the pyridine moiety.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes the risk of oxidative degradation of the morpholine ring. |
| Moisture | Store in a tightly sealed container with a desiccant | Prevents hydrolysis and potential solid-state rearrangements. |
Q3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
A3: The choice of solvent and storage conditions for stock solutions is critical to prevent degradation.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many organic compounds. For aqueous-based experiments, it is advisable to prepare the stock in DMSO and then dilute it into your aqueous buffer immediately before use.
-
Storage of Stock Solutions:
-
Temperature: Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light: Always store stock solutions in amber or opaque vials to protect from light.
-
Stability in Aqueous Buffers: The stability in aqueous buffers can be pH-dependent. It is recommended to perform a preliminary stability study in your specific experimental buffer if the solution needs to be stored for an extended period. A general recommendation is to prepare fresh dilutions in aqueous buffers for each experiment.
-
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC analysis of a stored sample of this compound.
-
Possible Cause: This is a strong indication of degradation. The unexpected peaks are likely degradation products.
-
Troubleshooting Steps:
-
Analyze a Fresh Sample: Prepare a solution from a freshly opened vial of this compound and run the HPLC analysis. If the unexpected peaks are absent, this confirms that the stored sample has degraded.
-
Perform Forced Degradation Studies: To identify the potential degradation products, you can perform forced degradation studies. This involves intentionally subjecting the compound to stress conditions to generate the degradants. This will help in confirming if the unexpected peaks in your stored sample correspond to these degradation products. (See the detailed protocol for Forced Degradation Studies below).
-
Use Mass Spectrometry (MS): If your HPLC system is coupled with a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is invaluable for proposing the structures of the degradation products. For instance, an increase in mass by 16 Da could suggest the formation of an N-oxide.[2]
-
Issue 2: My experimental results are inconsistent, and I suspect the potency of my this compound has decreased.
-
Possible Cause: A loss of potency is a direct consequence of degradation.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to accurately quantify the amount of intact this compound in your sample. A decrease in the main peak area and the appearance of new peaks will confirm the loss of potency.
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions for your experiments to ensure consistent results. Avoid using old stock solutions, especially if they have been stored for a long time or subjected to multiple freeze-thaw cycles.
-
Review Storage Conditions: Ensure that your storage conditions for both solid material and stock solutions align with the recommendations in the FAQs section.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the potential degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an oven at 70°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase for HPLC analysis.
-
-
Photodegradation (Solid State):
-
Spread a thin layer of solid this compound in a petri dish.
-
Expose it to UV light (e.g., 254 nm) for 24 hours.
-
Dissolve the exposed solid in the mobile phase for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.
-
Analysis: Analyze all the samples by a stability-indicating HPLC method.
Workflow for Forced Degradation Studies
References
- 1. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Refining analytical methods for detecting impurities in 2-Morpholinonicotinic Acid samples
Introduction: The Critical Role of Impurity Profiling for 2-Morpholinonicotinic Acid
Welcome to the technical support center for the analysis of this compound. As a key intermediate and active pharmaceutical ingredient (API) in modern drug development, ensuring its purity is not merely a quality control checkbox; it is a fundamental requirement for guaranteeing the safety and efficacy of the final drug product. Impurities can arise from various stages, including synthesis, purification, and storage, and may possess undesirable toxicological properties.
This guide is designed for you—the researcher, the analytical chemist, the drug development professional—to provide field-proven insights and troubleshoot common challenges encountered during the analytical characterization of this compound. We will move beyond rote procedural lists to explain the causality behind the methods, empowering you to make informed decisions in your laboratory. Our focus is on robust, self-validating protocols that adhere to the stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH).
Section 1: Understanding the Analyte & Potential Impurities
Before diving into troubleshooting, a foundational understanding of the molecule's behavior and its likely impurities is essential.
Q1: What are the key physicochemical properties of this compound that influence its analysis?
Answer: this compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a carboxylic acid group (acidic, pKa ~4-5) on the pyridine ring and a tertiary amine within the morpholine ring (basic, pKa ~8-9). This dual nature is the single most important factor governing its chromatographic behavior.
-
pH-Dependent Solubility & Retention: The charge state of the molecule changes dramatically with pH. In acidic mobile phases (pH < 4), the carboxylic acid is neutral, and the morpholine nitrogen is protonated (positively charged). In basic mobile phases (pH > 9), the carboxylic acid is deprotonated (negatively charged), and the morpholine nitrogen is neutral. This dictates its retention in reversed-phase HPLC and its ionization efficiency in mass spectrometry.
-
Polarity: The presence of multiple heteroatoms (N, O) makes it a polar compound, which can sometimes be challenging to retain on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative for retaining this and other polar impurities.
Q2: What are the common process-related impurities I should expect?
Answer: A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common synthesis involves the nucleophilic substitution of 2-chloronicotinic acid with morpholine. Based on this, you should anticipate the following:
| Impurity Type | Potential Impurities | Origin | Analytical Consideration |
| Starting Materials | 2-Chloronicotinic Acid | Unreacted starting material from the primary synthesis step. | Typically more polar than the final product. May elute early in reversed-phase HPLC. |
| Morpholine | Excess reagent used in the nucleophilic substitution step. | Highly polar and volatile. May require specialized HILIC or GC methods if not retained by RP-HPLC. | |
| Intermediates | Methyl 2-morpholinonicotinate | If the synthesis involves an esterification step prior to hydrolysis. | Less polar than the final product due to the ester group. Will be more retained in RP-HPLC. |
| By-products | Dimerization Products | Self-reaction or side reactions during synthesis. | Higher molecular weight. Can be readily detected by mass spectrometry. |
| Degradation Products | Oxidative Degradants | Exposure to air or oxidizing agents during storage or processing. | Often involves modification to the pyridine or morpholine ring. Stability studies are key to identifying these. |
Section 2: Troubleshooting High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the cornerstone technique for impurity profiling. The following Q&A guide addresses the most common issues encountered when analyzing this compound.
Q3: My main peak for this compound is tailing significantly. What is the cause and how do I fix it?
Answer: This is the most frequently reported issue and is almost always caused by secondary interactions between the basic morpholine nitrogen and
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of 2-Morpholinonicotinic Acid Using High-Resolution Mass Spectrometry
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For substituted heterocyclic compounds like 2-Morpholinonicotinic Acid, a molecule of interest for its potential applications in medicinal chemistry, confirming the precise arrangement of its morpholine and nicotinic acid moieties is paramount. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based techniques for the structural validation of this compound, grounded in the principles of scientific integrity.
The Analytical Imperative: Why Mass Spectrometry?
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide invaluable structural information, high-resolution mass spectrometry (HRMS) offers a unique combination of sensitivity, speed, and specificity, making it an indispensable tool in the modern analytical laboratory.[1][2] HRMS not only allows for the determination of the elemental composition of a molecule with high accuracy but also enables the elucidation of its structure through fragmentation analysis.[2]
This guide will focus on a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) workflow employing electrospray ionization (ESI) and collision-induced dissociation (CID) for the structural validation of this compound.
Experimental Design: A Self-Validating Workflow
The following protocol is designed to be a self-validating system, where each step provides a piece of evidence that contributes to the overall structural confirmation.
Experimental Workflow Diagram
Caption: High-level workflow for the structural validation of this compound using LC-HRMS.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of synthesized this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
Create a working solution of 1 µg/mL by diluting the stock solution with a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation in positive ion ESI.[3]
2. Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the observation of the protonated molecule.[4][5]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer capable of high resolution (>60,000 FWHM) is recommended for accurate mass measurements.[1][6][7]
-
MS1 Full Scan: Acquire full scan mass spectra from m/z 50 to 500 to detect the protonated molecular ion, [M+H]+.
-
MS2 Tandem Mass Spectrometry (MS/MS): Perform data-dependent acquisition (DDA) to trigger MS/MS on the most intense ion from the MS1 scan. Isolate the [M+H]+ ion and subject it to Collision-Induced Dissociation (CID) with a normalized collision energy of 20-40 eV.[8][9]
Data Analysis and Interpretation: Building a Case for the Structure
The structural validation of this compound (C10H12N2O3, Exact Mass: 208.0848) relies on two key pieces of evidence from the HRMS data: the accurate mass of the parent ion and the logical fragmentation pattern.
Accurate Mass Measurement
The first step is to confirm the elemental composition of the molecule. The high-resolution mass spectrometer should provide a mass measurement for the protonated molecule, [M+H]+, with a mass error of less than 5 ppm.
| Parameter | Expected Value | Hypothetical Observed Value | Mass Error (ppm) |
| Molecular Formula | C10H12N2O3 | N/A | N/A |
| [M+H]+ Exact Mass | 209.0921 | 209.0919 | -0.96 |
A low mass error provides strong evidence for the proposed elemental composition, ruling out other potential isobaric compounds.[1]
Fragmentation Pattern Analysis
The fragmentation pattern observed in the MS/MS spectrum provides a fingerprint of the molecule's structure. By analyzing the mass-to-charge ratios of the fragment ions, we can piece together the connectivity of the atoms.
Proposed Fragmentation Pathway of this compound
Caption: Proposed CID fragmentation pathway for the [M+H]+ ion of this compound.
Interpretation of Key Fragments:
| m/z (Observed) | Proposed Formula | Proposed Structure/Loss | Significance |
| 209.0919 | C10H13N2O3+ | [M+H]+ | Confirms the mass of the protonated molecule. |
| 191.0812 | C10H11N2O2+ | Loss of H2O | Likely loss of water from the carboxylic acid group. |
| 163.0864 | C8H9N2O2+ | Loss of C2H4O | Characteristic loss of a portion of the morpholine ring. |
| 123.0446 | C6H5NO2+ | Nicotinic Acid moiety | Indicates the presence of the nicotinic acid core structure. |
| 87.0439 | C4H9NO+ | Protonated Morpholine | Confirms the presence of the morpholine substituent. |
The presence of fragments corresponding to both the nicotinic acid core (m/z 123.0446) and the morpholine ring (m/z 87.0439) is strong evidence for the proposed structure. The logical losses from the parent ion further support the connectivity between these two moieties.
Comparison with Alternative Methodologies
While HRMS provides a robust method for structural validation, it is often used in conjunction with other techniques to provide orthogonal data.
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | Provides detailed information about the chemical environment of each atom and their connectivity. Considered the "gold standard" for structural elucidation. | Requires a larger amount of pure sample. Can be time-consuming to acquire and interpret complex spectra. |
| X-ray Crystallography | Provides an unambiguous 3D structure of the molecule. | Requires the ability to grow a suitable single crystal, which can be a significant challenge. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed information about the overall molecular structure or connectivity. |
In a research and development setting, a typical workflow would involve initial screening and confirmation by LC-HRMS, followed by comprehensive structural elucidation using NMR for the final confirmation of novel compounds.
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry, offers a powerful, sensitive, and efficient method for the structural validation of this compound. By combining accurate mass measurement with detailed fragmentation analysis, researchers can confidently confirm the elemental composition and connectivity of this and other novel chemical entities. This approach, when integrated into a broader analytical strategy, upholds the principles of scientific integrity and provides the trustworthy data required for advancing drug development programs.
References
- 1. longdom.org [longdom.org]
- 2. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Experimental Validation of Comprehensive Calculation for High-Resolution Linear MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 9. Collision-Induced Dissociation Studies of Synthetic Opioids for Non-targeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Morpholinonicotinic Acid and Other Nicotinic Acid Derivatives: A Guide for Drug Development Professionals
Abstract
Nicotinic acid (Niacin, Vitamin B3) is a cornerstone in the management of dyslipidemia, yet its clinical utility is often hampered by adverse effects, primarily cutaneous flushing. This has spurred the development of numerous derivatives aimed at improving tolerance while retaining or enhancing therapeutic efficacy. This guide provides a comprehensive comparative analysis of 2-Morpholinonicotinic Acid alongside other key nicotinic acid derivatives. We delve into the structure-activity relationships, mechanisms of action centering on the GPR109A receptor, and pharmacological profiles. By synthesizing data from preclinical and clinical studies, this document offers a comparative framework to evaluate their potential as therapeutic agents. Detailed experimental protocols for key validation assays are provided to empower researchers in their drug discovery and development efforts.
The Landscape of Nicotinic Acid and Its Derivatives
The Central Role of Nicotinic Acid (Niacin)
For over half a century, nicotinic acid has been a valuable therapeutic agent for treating dyslipidemia.[1][2] It favorably modulates a wide range of blood lipids, notably increasing high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides.[2][3][4][5] Its broad-spectrum efficacy makes it a unique tool in cardiovascular risk management.[6] However, the pharmacological doses required for these effects often lead to significant side effects that limit patient compliance.[2]
The Niacin Receptor: GPR109A (HCAR2)
The discovery of the G-protein coupled receptor GPR109A (also known as HCAR2) as the primary receptor for niacin was a landmark in understanding its mechanism of action.[1][7][8] GPR109A is predominantly expressed in adipocytes and immune cells, such as Langerhans cells in the skin.[3][] Its activation by niacin initiates a cascade of intracellular events through a Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cyclic AMP (cAMP) levels.[8] In adipocytes, this signaling cascade inhibits lipolysis, reducing the flux of free fatty acids (FFAs) to the liver, which was long thought to be the primary mechanism for its lipid-lowering effects.[3][10] However, recent evidence suggests that GPR109A activation may not be solely responsible for niacin's lipid efficacy, pointing to other mechanisms like the direct inhibition of hepatic DGAT2.[3][11]
Rationale for Derivatization: Overcoming Niacin's Limitations
The most prominent and dose-limiting side effect of niacin is intense cutaneous vasodilation, known as flushing.[2][7] This reaction is directly mediated by the activation of GPR109A on Langerhans cells, which triggers the release of prostaglandin D2 (PGD2), a potent vasodilator.[3] The primary goal in developing nicotinic acid derivatives has been to dissociate the desirable therapeutic effects from the flushing effect.[2] Strategies include creating prodrugs, developing agonists with different GPR109A binding kinetics, or identifying compounds that target downstream pathways more selectively.[2][7]
Profile of the Subject: this compound
Chemical Structure and Synthesis
This compound is a derivative characterized by the substitution of a morpholine ring at the 2-position of the pyridine core of nicotinic acid. This structural modification significantly alters the electronic and steric properties of the molecule compared to the parent compound.
The synthesis of this compound is efficiently achieved from the commercially available 2-chloronicotinic acid.[12][13] The process typically involves a three-step sequence:
-
Esterification: The carboxylic acid of 2-chloronicotinic acid is first protected, commonly as a methyl ester, to prevent side reactions.[12][14]
-
Nucleophilic Aromatic Substitution: The methyl 2-chloronicotinate then undergoes a nucleophilic substitution reaction with morpholine, where the morpholine nitrogen displaces the chlorine atom at the 2-position.[12][14]
-
Hydrolysis: The final step is the hydrolysis of the ester group to yield the desired this compound.[12][14]
This synthetic route is noted for its high yield (up to 93% total), mild conditions, and suitability for industrial-scale production.[12]
Caption: Synthetic workflow for this compound.
Postulated Biological Activities
While specific, extensive pharmacological data on this compound is not widely published in top-tier journals, its structural class suggests potential as an anti-inflammatory agent.[15][16] The incorporation of the morpholine moiety is a common strategy in medicinal chemistry to improve pharmacokinetic properties and modulate biological activity. Derivatives of nicotinic acid have shown efficacy in treating a range of conditions beyond dyslipidemia, including inflammation and infections.[15][17] Therefore, it is hypothesized that this compound may act as a modulator of inflammatory pathways, potentially through GPR109A or other cellular targets.
Comparative Analysis: Key Nicotinic Acid Derivatives
The therapeutic potential of this compound can be contextualized by comparing it with other well-characterized derivatives.
| Compound | Structure | Primary Receptor/Target | Primary Therapeutic Application | Key Features & Limitations |
| Nicotinic Acid (Niacin) | Pyridine-3-carboxylic acid | GPR109A / HCAR2[1] | Dyslipidemia[6] | Broad-spectrum lipid modulation; High incidence of flushing.[2] |
| This compound | 2-morpholinopyridine-3-carboxylic acid | GPR109A (Predicted) | Anti-inflammatory (Postulated)[15][16] | Synthesis is high-yield; Pharmacological profile is under-investigated.[12] |
| Nicotinamide | Pyridine-3-carboxamide | Precursor to NAD+/NADP+[18] | Vitamin B3 supplement, Pellagra | Does not significantly affect lipid levels or cause flushing; different metabolic fate.[18] |
| Acipimox | 5-methylpyrazine-2-carboxylic acid 4-oxide | GPR109A Agonist[1] | Dyslipidemia | Potent antilipolytic agent; structurally distinct but functionally similar to niacin; still causes flushing. |
| 2-Chloronicotinic Acid | 2-chloropyridine-3-carboxylic acid | Synthetic Intermediate | Not used therapeutically | Key precursor for synthesis of other derivatives like this compound.[12] |
| 2-Aminonicotinic Acid | 2-aminopyridine-3-carboxylic acid | 3-HAO Inhibitor, Metal Chelator[19][20] | Antiexcitotoxic (Preclinical)[19], Antimicrobial[20] | Demonstrates that modifications at the 2-position can confer novel biological activities. |
Structure-Activity Relationship (SAR) Insights
-
The Carboxylate is Key: The carboxyl group at the 3-position is crucial for GPR109A agonism. Its replacement with an amide group, as in nicotinamide, abolishes the lipid-lowering and flushing effects.[]
-
Modification at the 2-Position: This position is a hotspot for derivatization.
-
A chloro group (-Cl) serves as a reactive handle for further synthesis.[12]
-
An amino group (-NH2) can impart entirely new activities, such as the inhibition of 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO), which is relevant for neuroprotection.[19]
-
A bulky morpholino group significantly alters the molecule's size, polarity, and potential hydrogen bonding capabilities. This could potentially modify receptor binding affinity, selectivity, or lead to engagement with different biological targets altogether, such as inflammatory enzymes.
-
Experimental Protocols for Comparative Evaluation
To rigorously compare this compound with other derivatives, a standardized set of assays is essential. The following protocols provide a framework for such an evaluation.
Protocol: In Vitro GPR109A Receptor Binding Assay
Objective: To determine and compare the binding affinity (Ki) of test compounds for the human GPR109A receptor.
Causality: A competitive binding assay is a direct measure of a ligand's ability to physically interact with the receptor. By using a radiolabeled ligand with known high affinity (e.g., [³H]-Nicotinic Acid), we can quantify the potency with which a test compound displaces it. This provides the first critical piece of data: does the compound bind the target, and how strongly?
Methodology:
-
Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors). Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of cell membrane preparation.
-
50 µL of [³H]-Nicotinic Acid (at a final concentration near its Kd).
-
50 µL of test compound (e.g., this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding.
-
For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filter discs in scintillation vials with scintillation cocktail. Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol: Functional Assay - cAMP Inhibition
Objective: To measure the functional consequence of receptor binding by quantifying the inhibition of cAMP production.
Causality: GPR109A is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay moves beyond simple binding to confirm that the ligand is an agonist (it activates the receptor) or an antagonist (it blocks the receptor from being activated). The EC₅₀ value derived from this assay is a measure of the compound's functional potency.
Caption: Workflow for the GPR109A functional cAMP assay.
Methodology:
-
Cell Plating: Seed GPR109A-expressing cells (e.g., CHO-K1 or HEK293) into 96-well plates and allow them to adhere overnight.
-
Assay Preparation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This elevates cAMP levels, creating a window for measuring inhibition.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure cAMP concentrations using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and basal control (0%). Plot the percentage of inhibition against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).
Discussion and Future Perspectives
The derivatization of nicotinic acid remains a fertile ground for drug discovery. While the primary focus has been on mitigating flushing in the context of dyslipidemia, the diverse biological activities observed in derivatives like 2-aminonicotinic acid suggest that the nicotinic acid scaffold is a privileged structure with broader therapeutic potential.[19][20]
This compound represents an intriguing but under-explored molecule. Its chemical structure, featuring a bulky morpholine substituent, distinguishes it from classical GPR109A agonists. The critical next step for this compound is a thorough pharmacological characterization. The protocols outlined in this guide provide a clear path for this evaluation.
Future research should focus on:
-
Determining GPR109A Affinity and Function: Does this compound bind to and activate GPR109A? Is it a full or partial agonist? The binding and cAMP assays are paramount to answering these questions.
-
Screening for Anti-inflammatory Activity: Given the structural alerts, the compound should be tested in cellular models of inflammation, such as LPS-stimulated macrophages or TNF-α-stimulated retinal pigment epithelial cells, measuring the production of key cytokines like IL-6 and TNF-α.[17][21]
-
Pharmacokinetic Profiling: An initial assessment of metabolic stability in liver microsomes and plasma protein binding would provide early insights into its potential as a drug candidate. The metabolism of nicotinic acid itself is complex, involving multiple pathways, and understanding how the morpholine group alters this is crucial.[5][22]
By systematically comparing novel derivatives like this compound against the benchmark of nicotinic acid and other established compounds, the scientific community can continue to refine this important class of molecules, potentially unlocking new therapies for cardiovascular, inflammatory, and neurological diseases.
References
- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaoffer.com [pharmaoffer.com]
- 7. Recent progress in the discovery of niacin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
- 22. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Morpholinonicotinic Acid Analogs and Their Isomers
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we often encounter scaffolds with immense potential that remain underexplored. The 2-morpholinonicotinic acid framework is a prime example. While its isomeric cousin, the 2-morpholinobenzoic acid scaffold, has been more extensively investigated, a direct, data-rich comparison is lacking in the current literature. This guide, therefore, takes a comparative approach. We will delve into the established structure-activity relationships (SAR) of 2-morpholinobenzoic acid analogs, leveraging this knowledge to extrapolate and propose potential SAR drivers for the less-studied this compound series. This guide aims to provide a robust framework for initiating new research programs and accelerating the discovery of novel therapeutics based on these promising heterocyclic scaffolds.
The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry
The morpholine ring is a common feature in a multitude of approved drugs and clinical candidates. Its popularity stems from its favorable physicochemical properties. The morpholine nitrogen is basic, allowing for the formation of salts and enhancing aqueous solubility. Furthermore, the ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The saturated nature of the ring also imparts a degree of conformational flexibility, which can be advantageous for optimizing binding to a target protein.
The 2-Morpholinobenzoic Acid Scaffold: A Case Study in SAR
Significant research has been conducted on 2-morpholinobenzoic acid analogs, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1][2][3] These studies provide a wealth of information that can serve as a foundation for understanding the SAR of related scaffolds.
Key Structural Features and Their Impact on Activity
The general structure of the 2-morpholinobenzoic acid analogs investigated is characterized by a central benzoic acid ring with a morpholine at the 2-position and an N-benzylamino group at the 5-position.[1] Modifications to each of these components have provided key insights into the pharmacophore.
The Morpholine Ring: The integrity of the morpholine ring is crucial for activity. Replacement of the morpholine with a tetrahydropyran (THP) moiety, which lacks the nitrogen atom, leads to a significant decrease or complete loss of inhibitory activity against PC-PLC.[1] This strongly suggests that the morpholinyl nitrogen is an essential feature for biological activity, likely participating in a key interaction with the target enzyme.[1]
The Carboxylic Acid Group: The carboxylic acid at the 1-position of the benzoic acid ring is a key functional group. Conversion of the carboxylic acid to a hydroxamic acid has been shown to yield potent anti-proliferative agents against cancer cell lines.[1] Esterification of the carboxylic acid generally leads to compounds with moderate activity.[1]
Substitution on the N-Benzyl Ring: Halogen substituents on the N-benzyl ring have been found to be strong inhibitors of PC-PLC.[1] For instance, analogs with chloro, bromo, or fluoro substituents on the benzyl ring have demonstrated significant enzyme inhibition.[1]
Substitution Pattern on the Central Ring: The relative positions of the morpholine and N-benzylamino groups on the benzoic acid ring are critical. A 2,5-substitution pattern has been identified as optimal for PC-PLC inhibition.[1] Shifting to a 2,4-substitution pattern results in a notable decrease in inhibitory activity.[1]
Comparative Data of 2-Morpholinobenzoic Acid Analogs
The following table summarizes the anti-proliferative activity of selected 2-morpholinobenzoic acid analogs in different cancer cell lines.
| Compound | R Group (on Benzyl Ring) | Cell Line | Proliferation (% of Control) |
| 10h | 2-bromo | MDA-MB-231 | 51.3 ± 13.3 |
| HCT116 | 29.5 ± 8.6 | ||
| 12j | 4-bromo (Hydroxamic acid) | MDA-MB-231 | 21.8 ± 5.5 |
| HCT116 | 18.1 ± 5.6 |
Data extracted from Alessandro et al.[1]
The this compound Scaffold: An Opportunity for Exploration
Synthesis Workflow
Caption: Synthetic route to this compound.
Postulated SAR of this compound Analogs: A Comparative Perspective
Based on the findings for the 2-morpholinobenzoic acid scaffold, we can hypothesize the key SAR drivers for this compound analogs. The introduction of a nitrogen atom into the aromatic ring (transitioning from a benzoic to a nicotinic acid) will undoubtedly influence the electronic properties and the potential for hydrogen bonding, which could have a profound impact on biological activity.
Key Areas for Investigation:
-
Position of the Ring Nitrogen: The position of the nitrogen in the pyridine ring relative to the morpholine and carboxylic acid substituents will be a critical determinant of activity. Isomers with the nitrogen at different positions (e.g., 4-, 5-, or 6-position) should be synthesized and evaluated to understand the impact of the nitrogen's location on target engagement and pharmacokinetic properties.
-
Modifications of the Carboxylic Acid: Similar to the benzoic acid series, derivatization of the carboxylic acid to amides, esters, and hydroxamic acids is a logical step to explore. The electronic nature of the pyridine ring may influence the optimal functional group at this position.
-
Substitution on the Pyridine Ring: The pyridine ring offers additional sites for substitution. Introducing small alkyl or halogen groups could modulate the compound's lipophilicity, metabolic stability, and target affinity.
-
The Morpholine Ring: The necessity of the morpholine nitrogen should be confirmed for this scaffold as well, by synthesizing and testing analogs with other heterocyclic systems.
Caption: Hypothesized SAR for this compound Analogs.
Experimental Protocols for Evaluation
To establish the SAR for a new series of this compound analogs, a robust set of biological assays is required.
PC-PLC Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant PC-PLC is purified and a fluorescently labeled phosphatidylcholine substrate is prepared.
-
Compound Incubation: The test compounds are serially diluted and incubated with the enzyme in an appropriate buffer.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Signal Detection: The fluorescence signal, which increases upon substrate cleavage, is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
Anti-proliferative Assay
This cell-based assay provides information on the compound's ability to inhibit cancer cell growth.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured, and GI50 (concentration for 50% growth inhibition) values are calculated.
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area for drug discovery. The extensive SAR data available for the isomeric 2-morpholinobenzoic acid analogs provides a solid foundation and a clear roadmap for the investigation of this novel chemical space. By systematically synthesizing and evaluating analogs with modifications at key positions, it is highly probable that potent and selective modulators of various biological targets can be identified. The comparative approach outlined in this guide is intended to catalyze these efforts and unlock the full therapeutic potential of this compound derivatives.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Results from Different Analytical Techniques
In the landscape of pharmaceutical development and scientific research, the reliability and accuracy of analytical data are paramount.[1] Decisions regarding drug safety, efficacy, and quality control hinge on the integrity of the measurements we make. While a single, well-validated analytical method can provide a high degree of confidence, the practice of cross-validating results with one or more orthogonal techniques provides an essential layer of assurance.[2][3] This guide offers an in-depth exploration of the principles, methodologies, and practical considerations for the cross-validation of analytical results, designed for researchers, scientists, and drug development professionals.
The Imperative of Orthogonality in Analytical Science
At its core, cross-validation using different analytical techniques is the embodiment of the orthogonal method approach.[2][3] This strategy involves employing multiple, independent analytical techniques that rely on fundamentally different physicochemical principles to measure the same attribute of a substance.[3][4] The power of this approach lies in its ability to mitigate method-specific biases and artifacts, thereby enhancing the overall confidence in the analytical results.[2][3]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) increasingly emphasize the importance of orthogonal methods, particularly in the characterization of complex biologics like monoclonal antibodies, vaccines, and cell and gene therapies.[2][3] The complexity of these molecules necessitates a multi-faceted analytical strategy to ensure a comprehensive understanding of their critical quality attributes (CQAs).[2]
The "Why": Foundational Principles of Cross-Validation
Before delving into the practical "how-to," it is crucial to understand the fundamental reasons for employing cross-validation.
-
Ensuring Accuracy and Reliability: By corroborating results from different analytical platforms, we can significantly increase the confidence in the accuracy of our measurements.[2][5] Consistent findings across orthogonal methods provide strong evidence that the observed result is a true reflection of the sample's properties and not an artifact of a particular technique.
-
Identifying Method-Specific Biases: Every analytical method has its own inherent limitations and potential for bias.[6] Cross-validation can help to uncover these biases. For instance, one method might be more susceptible to interference from matrix components than another. Discrepancies in results can prompt further investigation to understand the source of the variation.
-
Enhancing Method Robustness: The process of comparing different methods can lead to a more robust analytical strategy.[7] It may reveal that a combination of techniques is necessary for a comprehensive characterization of a sample, especially for complex biologics.[2][8]
-
Meeting Regulatory Expectations: As mentioned, regulatory agencies expect a thorough analytical characterization of pharmaceutical products.[2][3] Employing orthogonal methods is a key component of a robust data package for regulatory submissions.[5]
Logical Framework for Cross-Validation
The decision to undertake a cross-validation study and the design of that study should be based on a logical, risk-based approach. The following diagram illustrates the decision-making process and the key stages involved.
Caption: Workflow for planning and executing a cross-validation study.
The "How": A Practical Guide to Cross-Validation
The successful execution of a cross-validation study requires careful planning and adherence to established scientific principles. The process can be broken down into several key stages.
Selection of Appropriate Orthogonal Techniques
The choice of the orthogonal method is critical. The selected technique should measure the same analyte or attribute based on a different scientific principle.[4] For example, a ligand-binding assay (LBA), which relies on antigen-antibody interactions, can be cross-validated with liquid chromatography-mass spectrometry (LC-MS), which separates molecules based on their physicochemical properties and measures their mass-to-charge ratio.[2]
Commonly Used Orthogonal Technique Pairings:
| Attribute to be Measured | Primary Technique | Orthogonal Technique(s) | Principle of Orthogonality |
| Protein Quantification | Ligand-Binding Assay (e.g., ELISA) | LC-MS/MS, Size Exclusion Chromatography (SEC) | Immuno-recognition vs. Physicochemical properties (mass, size) |
| Protein Aggregation | Size Exclusion Chromatography (SEC) | Analytical Ultracentrifugation (AUC), Dynamic Light Scattering (DLS) | Separation by size vs. Sedimentation/Hydrodynamic radius |
| Higher-Order Structure | Circular Dichroism (CD) | Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) | Differential absorption of polarized light vs. Vibrational modes/Nuclear spin |
| Impurity Profiling | Reversed-Phase HPLC (RP-HPLC) | Capillary Electrophoresis (CE), Ion-Exchange Chromatography (IEX) | Hydrophobicity vs. Charge/Size |
Experimental Design and Sample Selection
A well-designed experiment is crucial for obtaining meaningful cross-validation data.
-
Sample Set: The same set of samples should be analyzed by both methods.[9] This set should include:
-
Quality Control (QC) Samples: Prepared at multiple concentration levels (low, medium, high) to assess accuracy and precision across the analytical range.[10]
-
Incurred Samples: Samples from the actual study (e.g., patient serum) to evaluate the methods' performance with the real matrix.
-
Spiked Samples: Where appropriate, to assess recovery and matrix effects.[9]
-
-
Blinding: To minimize bias, the analysts performing the assays should ideally be blinded to the expected results and the data from the other method.
-
Replicates: Each sample should be analyzed in replicate (e.g., triplicate) to assess the precision of each method.[10]
Statistical Analysis of Results
The comparison of data from two different analytical methods requires appropriate statistical tools. The goal is to determine if there is a statistically significant difference between the results and to assess the degree of agreement.[11]
Key Statistical Approaches:
-
Descriptive Statistics: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the results from each method.
-
t-Tests: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.[11][12]
-
Regression Analysis: Linear regression is a powerful tool to assess the correlation between the two methods.[6][13] The slope, intercept, and correlation coefficient (r) provide valuable information about the relationship between the two sets of data.[14]
-
Bland-Altman Plot: This graphical method plots the difference between the two measurements for each sample against the average of the two measurements.[14] It provides a visual representation of the bias and the limits of agreement between the two methods.
Hypothetical Data Comparison:
The following table presents a hypothetical comparison of results for the quantification of a monoclonal antibody in human serum using a validated ELISA and a newly developed LC-MS/MS method.
| Sample ID | ELISA (ng/mL) | LC-MS/MS (ng/mL) | % Difference |
| QC Low | 52.3 | 55.1 | 5.3% |
| QC Mid | 489.7 | 501.2 | 2.4% |
| QC High | 1955.4 | 2010.8 | 2.8% |
| Incurred 1 | 123.6 | 130.1 | 5.3% |
| Incurred 2 | 876.2 | 902.5 | 3.0% |
| Incurred 3 | 1543.9 | 1599.7 | 3.6% |
Acceptance Criteria
Pre-defined acceptance criteria are essential for an objective evaluation of the cross-validation results.[15] These criteria should be based on the intended use of the analytical data and the inherent variability of the assays. For bioanalytical methods, regulatory guidance documents, such as those from the FDA and the International Council for Harmonisation (ICH), provide recommendations for acceptance criteria.[16][17][18]
Example Acceptance Criteria (based on FDA guidance for bioanalytical method validation):
-
The mean concentration at each QC level should be within ±15% of the nominal concentration.[10]
-
The precision (%CV) of the measurements at each concentration level should not exceed 15%.[10]
-
For incurred samples, the results from the two methods should be within 20% of each other for at least 67% of the samples.
Case Study: Cross-Validation of a Ligand-Binding Assay with LC-MS for Pharmacokinetic Studies
Objective: To cross-validate a validated ELISA method for the quantification of a therapeutic antibody in human serum with a newly developed LC-MS/MS method to support a Phase II clinical trial.
Experimental Protocol:
-
Preparation of QC Samples: A single batch of QC samples at low (50 ng/mL), medium (500 ng/mL), and high (2000 ng/mL) concentrations of the antibody were prepared in human serum.
-
Sample Analysis:
-
The QC samples and 20 incurred patient samples were aliquoted and analyzed in triplicate by both the ELISA and LC-MS/MS methods.
-
The ELISA was performed according to the validated standard operating procedure (SOP).
-
The LC-MS/MS method involved immunopurification of the antibody followed by enzymatic digestion and quantification of a signature peptide.
-
-
Data Analysis: The results were statistically analyzed using paired t-tests, linear regression, and Bland-Altman plots.
Results and Interpretation:
The results of the cross-validation study demonstrated a strong correlation between the ELISA and LC-MS/MS methods. The linear regression analysis yielded a slope of 1.03, an intercept of -5.2 ng/mL, and a correlation coefficient (r²) of 0.992. The Bland-Altman plot showed that the mean bias between the two methods was less than 5%, and the majority of the data points fell within the 95% limits of agreement. All pre-defined acceptance criteria were met.
Conclusion of the Case Study:
The successful cross-validation provided a high degree of confidence that both the ELISA and LC-MS/MS methods are accurate and reliable for the quantification of the therapeutic antibody in human serum. The data from both assays can be used interchangeably, providing flexibility in sample analysis for the ongoing clinical trial.
Troubleshooting Discrepancies
In some cases, cross-validation may reveal discrepancies between the results of the two methods. It is crucial to have a systematic approach to investigate and resolve these differences.
Potential Sources of Discrepancy:
-
Differences in what is being measured: The two methods may be measuring different forms of the analyte (e.g., free vs. total drug, different post-translational modifications).[19]
-
Matrix Effects: One method may be more susceptible to interference from components in the sample matrix.
-
Reagent Specificity: The antibodies used in an LBA may have different specificities or cross-reactivities.[20][21]
-
Calibration Standards: Differences in the preparation or stability of calibration standards can lead to systematic biases.
Investigation Workflow:
The following diagram outlines a logical workflow for investigating discrepancies found during cross-validation.
Caption: A systematic approach to investigating discrepancies in cross-validation.
Conclusion
Cross-validation of results from different analytical techniques is a cornerstone of robust scientific research and pharmaceutical development. It is more than a regulatory requirement; it is a fundamental scientific practice that ensures the integrity and reliability of our data.[1][5] By embracing the principles of orthogonality and employing a systematic approach to cross-validation, we can enhance our understanding of complex biological systems and ultimately contribute to the development of safe and effective medicines.
References
- 1. Importance of analytical method validation in pharmaceutical research. [wisdomlib.org]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. jaanoandseekho.in [jaanoandseekho.in]
- 4. The Power Of Orthogonality In Assessing The Stability Of Biopharmaceuticals | Technology Networks [technologynetworks.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. researchgate.net [researchgate.net]
- 7. jmolner.com [jmolner.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. contractpharma.com [contractpharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 12. ncss.com [ncss.com]
- 13. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 14. analyse-it.com [analyse-it.com]
- 15. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 16. m.youtube.com [m.youtube.com]
- 17. qbdgroup.com [qbdgroup.com]
- 18. emerypharma.com [emerypharma.com]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.intertek.com [cdn.intertek.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Morpholinonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Synthesis of 2-Morpholinonicotinic Acid, Presenting a Comparative Analysis of Two Primary Synthetic Routes: a Classical Three-Step Nucleophilic Aromatic Substitution and a Modern Palladium-Catalyzed Buchwald-Hartwig Amination. This guide provides detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a key building block in medicinal chemistry, forming the core of various pharmacologically active compounds. Its synthesis is therefore of significant interest to the drug development community. The efficiency, scalability, and cost-effectiveness of the synthetic route chosen can have a substantial impact on the overall drug development pipeline. This guide provides a detailed comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering insights into their respective advantages and disadvantages to inform your synthetic planning.
Synthesis of the Key Precursor: 2-Chloronicotinic Acid
The primary starting material for both routes discussed is 2-chloronicotinic acid. While commercially available, its synthesis is a critical consideration for the overall cost and efficiency of producing this compound. Several methods for its preparation have been reported.
One common laboratory-scale synthesis involves the chlorination of nicotinic acid N-oxide. This is typically achieved by treating the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃)[1][2]. Another viable route is the oxidation of 2-chloro-3-methylpyridine, which can be accomplished using a variety of oxidizing agents, including ozone or potassium permanganate, often in the presence of a catalyst[3][4]. A green process has also been described involving the oxidation of nicotinic acid with hydrogen peroxide to the N-oxide, followed by chlorination[5]. The choice of method for synthesizing 2-chloronicotinic acid will depend on factors such as the scale of the reaction, available reagents, and waste disposal considerations. For the purpose of this guide, we will consider 2-chloronicotinic acid as the readily available starting material.
Route 1: The Classical Three-Step Nucleophilic Aromatic Substitution (SNAr)
This well-established route proceeds via a three-step sequence: esterification of the carboxylic acid, nucleophilic aromatic substitution of the chloro group with morpholine, and subsequent hydrolysis of the ester to yield the final product. This pathway has been reported to have a high overall yield of 93%[6][7].
Experimental Protocol
Step 1: Esterification of 2-Chloronicotinic Acid
-
To a solution of 2-chloronicotinic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid) or an activating agent like oxalyl chloride with a catalytic amount of dimethylformamide (DMF)[7][8].
-
If using an alcohol as the solvent, reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). If using an activating agent, the reaction is typically performed at room temperature.
-
Upon completion, the solvent is removed under reduced pressure. The crude ester is then purified, typically by column chromatography or recrystallization, to yield the methyl 2-chloronicotinate.
Step 2: Nucleophilic Aromatic Substitution with Morpholine
-
Dissolve the methyl 2-chloronicotinate (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add an excess of morpholine (typically 2-3 equivalents) to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC)[7][8].
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude methyl 2-morpholinonicotinate.
Step 3: Hydrolysis of the Ester
-
The crude methyl 2-morpholinonicotinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid)[7][8].
-
The mixture is heated to reflux and stirred for several hours until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a strong acid (e.g., HCl) to a pH of approximately 2-3, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
Workflow Visualization
Caption: Workflow for the three-step SNAr synthesis.
Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering a potential alternative to the classical SNAr reaction[9]. This palladium-catalyzed cross-coupling reaction can often be performed under milder conditions and may offer a more direct route to the target molecule, potentially avoiding the need for the protection and deprotection of the carboxylic acid group. While a specific protocol for the synthesis of this compound via this method is not extensively reported, a plausible and efficient one-step protocol can be designed based on established procedures for similar substrates[10][11][12].
Hypothetical Experimental Protocol
-
To a reaction vessel, add 2-chloronicotinic acid (1 equivalent), morpholine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).
-
Add a dry, deoxygenated solvent such as toluene, dioxane, or THF.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture to a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield this compound.
Workflow Visualization
Caption: Workflow for the one-step Buchwald-Hartwig synthesis.
Comparative Analysis
| Feature | Route 1: Three-Step SNAr | Route 2: Buchwald-Hartwig Amination (Hypothetical) |
| Number of Steps | 3 | 1 |
| Overall Yield | High (reported as 93%)[6][7] | Potentially high, but requires optimization |
| Reaction Conditions | High temperatures in Step 2; requires both acidic/basic conditions | Milder temperatures possible; requires inert atmosphere |
| Reagents | Readily available and inexpensive | Palladium catalysts and phosphine ligands can be expensive |
| Scalability | Well-established and scalable | Can be challenging to scale up due to catalyst cost and sensitivity |
| Purification | Requires purification at each step | Potentially simpler purification of the final product |
| Substrate Scope | Generally reliable for activated aryl halides | Broad substrate scope, tolerant of many functional groups |
| Green Chemistry | Generates significant waste from multiple steps and purifications | Can be more atom-economical, but uses a heavy metal catalyst |
Discussion and Conclusion
The choice between the classical three-step SNAr route and the modern Buchwald-Hartwig amination for the synthesis of this compound depends on several factors.
The SNAr route is a robust and high-yielding method that utilizes readily available and inexpensive reagents. Its well-documented nature and proven scalability make it an attractive option for large-scale production. However, the multi-step nature of this synthesis, involving protection and deprotection, can be time-consuming and generate significant waste, which may be a concern from a green chemistry perspective.
The Buchwald-Hartwig amination , on the other hand, offers a more elegant and direct one-step approach. This method has the potential for high efficiency and can often be performed under milder conditions than the SNAr reaction. The broad functional group tolerance of the Buchwald-Hartwig coupling is also a significant advantage, particularly in the context of synthesizing a library of analogues. However, the reliance on expensive and air-sensitive palladium catalysts and phosphine ligands can be a major drawback, especially for large-scale synthesis. The need for an inert atmosphere also adds to the operational complexity.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
The Morpholine Scaffold: A Guiding Star for Central Nervous System Permeability
A Comparative Study of Morpholine-Containing Compounds for Enhanced Brain Exposure
In the intricate landscape of neurotherapeutics, the ability of a drug to effectively cross the blood-brain barrier (BBB) is a primary determinant of its success. The morpholine scaffold, a simple six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, frequently employed to bestow drug candidates with favorable pharmacokinetic properties, including enhanced central nervous system (CNS) permeability.[1][2][3] This guide provides a comparative analysis of morpholine-containing compounds, delving into the physicochemical properties that underpin their enhanced BBB penetration and presenting experimental data to support these claims.
The Physicochemical Advantage of the Morpholine Moiety
The utility of the morpholine ring in CNS drug design stems from a unique combination of properties that strike a delicate balance between lipophilicity and hydrophilicity, crucial for navigating the fastidious BBB.[1][2] The presence of both a weakly basic nitrogen atom and a polar oxygen atom within the ring structure confers a well-balanced hydrophilic-lipophilic profile.[1] This duality allows morpholine-containing compounds to maintain sufficient aqueous solubility for formulation and systemic distribution while possessing adequate lipophilicity to partition into the lipid-rich endothelial membranes of the BBB.
Furthermore, the morpholine ring's flexible chair-like conformation and its influence on the pKa of the nitrogen atom contribute to its favorable pharmacokinetic profile.[1][2][3] The reduced pKa value compared to other cyclic amines can lead to a higher proportion of the neutral, more permeable species at physiological pH.[1] Collectively, these attributes can lead to improved metabolic stability, prolonged bioavailability, and optimal clearance of drug candidates.[1]
Comparative Analysis of CNS Permeability: Case Studies
The true measure of the morpholine scaffold's impact on CNS permeability is best illustrated through direct comparison of structurally analogous compounds with and without this moiety.
Case Study 1: Histamine H3 Receptor Antagonists
In the development of histamine H3 receptor antagonists for neurological disorders, the substitution of a piperidine ring with a morpholine ring in a series of (4-aminobutyn-1-yl)benzylamines led to the discovery of JNJ-10181457, a compound with improved CNS druggability.[1] While the primary research focused on structure-activity relationships at the H3 receptor, subsequent in vivo studies confirmed the brain penetration of JNJ-10181457.[4][5] A single 10 mg/kg intraperitoneal administration in rats resulted in significant exposure in both plasma and the brain, along with maximal H3 receptor occupancy, unequivocally demonstrating its ability to cross the BBB.[5]
| Compound | Key Structural Feature | CNS Permeability Outcome |
| Piperidine Analog | Piperidine ring | Less favorable CNS drug-like properties |
| JNJ-10181457 | Morpholine ring | Significant brain exposure and receptor occupancy in vivo[5] |
Case Study 2: Nrf2 Inhibitors for Neuroprotection
In the pursuit of neuroprotective agents targeting the Nrf2 pathway, the introduction of a morpholine ring to a lead compound resulted in a significant enhancement of CNS permeability, as demonstrated by the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier (PAMPA-BBB).[1][2] The lead compound exhibited undesirable drug-like properties, which were overcome by the incorporation of the morpholine moiety, leading to an improvement in both biological activity and brain penetration.[1][2]
| Compound | Key Structural Feature | CNS Permeability (PAMPA-BBB) |
| Lead Compound 11 | Non-morpholine | Low permeability |
| Morpholine Analog 12 | Morpholine ring | Improved permeability[1][2] |
Experimental Assessment of CNS Permeability: The PAMPA-BBB Assay
The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput in vitro tool designed to predict the passive diffusion of compounds across the BBB.[6] This assay is particularly valuable in the early stages of drug discovery for screening and ranking compounds based on their potential for CNS penetration.
Step-by-Step PAMPA-BBB Protocol:
-
Preparation of the Donor Plate:
-
A 96-well filter plate with a PVDF membrane is coated with a lipid solution (e.g., a mixture of porcine brain polar lipids dissolved in an organic solvent like dodecane) to form an artificial membrane.
-
The test compounds are dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to create the donor solutions.
-
The donor solutions are added to the wells of the filter plate.
-
-
Preparation of the Acceptor Plate:
-
A 96-well acceptor plate is filled with the same buffer as the donor plate, often containing a "sink" component to mimic physiological conditions and prevent saturation.
-
-
Incubation:
-
The donor plate is placed on top of the acceptor plate, allowing the compounds to diffuse from the donor wells, through the artificial lipid membrane, and into the acceptor wells.
-
The entire assembly is incubated for a defined period (e.g., 4-18 hours) at a controlled temperature (e.g., room temperature).
-
-
Quantification:
-
After incubation, the concentration of the test compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Permeability:
-
The effective permeability (Pe) of the compound is calculated using the following equation:
Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
Visualizing the PAMPA-BBB Workflow
Caption: A flowchart illustrating the key steps of the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB).
Structure-Permeability Relationship: Key Influencing Factors
The decision to incorporate a morpholine ring into a drug candidate is a strategic one, aimed at favorably modulating its physicochemical properties to enhance CNS permeability. The following diagram illustrates the key structural considerations and their impact on BBB penetration.
Caption: The influence of the morpholine scaffold on physicochemical properties that collectively enhance CNS permeability.
Conclusion
The morpholine moiety represents a powerful tool in the medicinal chemist's armamentarium for designing CNS-active drugs. Its inherent physicochemical properties provide a solid foundation for achieving the requisite balance of solubility and lipophilicity for effective BBB penetration. The case studies presented herein provide tangible evidence of the positive impact of morpholine incorporation on CNS permeability, as demonstrated by both in vivo and in vitro experimental data. As the quest for novel neurotherapeutics continues, the strategic use of the morpholine scaffold will undoubtedly remain a key strategy for unlocking the brain.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-10181457, a selective non-imidazole histamine H(3) receptor antagonist, normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Morpholinonicotinic Acid
Immediate Hazard Assessment and Core Principles
Based on analogous compounds, 2-Morpholinonicotinic Acid should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage .[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[4] Therefore, all handling procedures must be designed to minimize dust generation and prevent physical contact.[5][6]
The foundational principle of this guide is "As Low As Reasonably Achievable" (ALARA) regarding exposure. This means employing a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE) to create multiple barriers between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting safety goggles approved under NIOSH or EN 166 standards. A face shield should be worn over goggles when there is a significant splash hazard.[5][7] | The pyridine carboxylic acid structure suggests a high risk of serious eye damage.[1][7] Goggles provide a seal against dust and splashes, while a face shield offers broader protection. |
| Hand Protection | Nitrile or neoprene gloves, tested according to EN 374 standards.[8] | These materials offer good resistance to a range of organic chemicals. Always check for tears or punctures before use and dispose of contaminated gloves immediately according to proper procedure.[9] |
| Body Protection | A long-sleeved laboratory coat. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. | This protects the skin from accidental contact.[5][10] |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area or a certified chemical fume hood.[5][8] If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[5][11] | The primary inhalation risk is from airborne dust. Engineering controls are the preferred method to mitigate this hazard. |
Operational Protocols: From Weighing to Disposal
3.1. Preparation and Weighing
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[8][12]
-
Pre-Handling Check: Before starting, ensure an eyewash station and safety shower are accessible and unobstructed.[5][9]
-
Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.
-
Weighing: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.
-
Post-Weighing: Tightly close the container immediately after use.[5][10] Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of the contaminated wipes in the designated chemical waste container.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[9] Remove your lab coat and wash your hands thoroughly with soap and water.[7][10]
3.2. Solution Preparation and Use
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Vessel Sealing: Keep the reaction or storage vessel covered as much as possible.
-
Storage: Store containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][10] All containers must be clearly labeled.[8]
Emergency Procedures: A Self-Validating System
Accidents can happen, and a well-rehearsed emergency plan is critical.
| Emergency Scenario | Immediate Action Steps |
| Skin Contact | 1. Immediately remove any contaminated clothing.[10] 2. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][10] 3. Wash the area with soap and water.[8] 4. Seek immediate medical attention if irritation persists.[10] |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7][10] 2. Remove contact lenses if present and easy to do so.[7] 3. Seek immediate medical attention.[7][10] |
| Inhalation | 1. Move the affected person to fresh air immediately.[4][10] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[9][10] 2. Rinse the mouth with water.[10] 3. Never give anything by mouth to an unconscious person.[4][10] 4. Seek immediate medical attention. |
| Minor Spill (Solid) | 1. Alert others in the area. 2. Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust.[9][10] 3. Place the collected material into a sealed, labeled container for hazardous waste disposal.[10] 4. Clean the spill area with a wet cloth or paper towels and place them in the hazardous waste container. |
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
5.1. Decontamination
-
Work Surfaces: Clean all surfaces where this compound was handled with a suitable solvent and then with soap and water.
-
Equipment: Non-disposable equipment should be thoroughly rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
5.2. Waste Disposal
-
Solid Waste: All solid this compound and materials contaminated with it (e.g., gloves, weighing paper, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinsates must be collected in a designated, labeled hazardous waste container for liquids.
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[7][10] All waste must be disposed of through a licensed professional waste disposal service, following all local, state, and federal regulations.[9]
Diagrams for Procedural Clarity
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. punchout.medline.com [punchout.medline.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
